molecular formula C27H34N2O10 B1196190 3-Dihydrocadambine CAS No. 54483-84-0

3-Dihydrocadambine

Katalognummer: B1196190
CAS-Nummer: 54483-84-0
Molekulargewicht: 546.6 g/mol
InChI-Schlüssel: HNZGKRAKJFZQAY-SBAWYOAKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

3-Dihydrocadambine (CAS 54483-84-0) is a monoterpenoid indole alkaloid glycoside naturally occurring in plants of the Uncaria and Neolamarckia cadamba (syn. Anthocephalus cadamba ) species . This compound is offered for research use only and is not intended for diagnostic or therapeutic applications. Scientific investigations have revealed several promising biological activities for 3-Dihydrocadambine. A key area of research involves its significant and dose-dependent hypotensive and anti-hypertensive effects , which have been observed in both normotensive and spontaneously hypertensive rat models . The mechanism of this action appears to be complex and may involve more than one pathway, potentially mediated through cholinergic receptors or via an action on the central nervous system . Beyond its cardiovascular effects, network pharmacology and molecular docking studies suggest that 3-Dihydrocadambine and related Uncaria alkaloids may have broader therapeutic potential. These analyses indicate that the compound may interact with key targets relevant to Alzheimer's disease , such as butyrylcholinesterase (BuChE), and influence biological processes like the G protein-coupled serotonin receptor signaling pathway . This positions 3-Dihydrocadambine as a compelling candidate for further neuropharmacological research. Furthermore, recent studies have highlighted its potential role in oncology research , specifically in reversing multidrug resistance in breast cancer cells (MCF-7/ADR) by inhibiting the efflux activity of P-glycoprotein (P-gp) . With a molecular formula of C₂₇H₃₄N₂O₁₀ and a molecular weight of 546.6 g/mol, researchers can acquire this compound to explore its multi-faceted mechanisms and applications in various fields of biomedical science.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

methyl (1S,15S,16S,17S,21S)-15-hydroxy-17-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-18-oxa-3,13-diazapentacyclo[11.9.0.02,10.04,9.016,21]docosa-2(10),4,6,8,19-pentaene-20-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H34N2O10/c1-36-25(35)15-11-37-26(39-27-24(34)23(33)22(32)19(10-30)38-27)20-14(15)8-17-21-13(6-7-29(17)9-18(20)31)12-4-2-3-5-16(12)28-21/h2-5,11,14,17-20,22-24,26-28,30-34H,6-10H2,1H3/t14-,17+,18-,19-,20+,22-,23+,24-,26+,27+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNZGKRAKJFZQAY-SBAWYOAKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=COC(C2C1CC3C4=C(CCN3CC2O)C5=CC=CC=C5N4)OC6C(C(C(C(O6)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CO[C@H]([C@H]2[C@@H]1C[C@H]3C4=C(CCN3C[C@H]2O)C5=CC=CC=C5N4)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H34N2O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60969664
Record name Methyl 4-(hexopyranosyloxy)-5-hydroxy-4,4a,5,6,8,9,14,14b,15,15a-decahydropyrano[4'',3'':4',5']azepino[1',2':1,2]pyrido[3,4-b]indole-1-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

546.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54483-84-0
Record name 3α-Dihydrocadambine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54483-84-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Dihydrocadambine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054483840
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 4-(hexopyranosyloxy)-5-hydroxy-4,4a,5,6,8,9,14,14b,15,15a-decahydropyrano[4'',3'':4',5']azepino[1',2':1,2]pyrido[3,4-b]indole-1-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

The Biosynthetic Pathway of 3-Dihydrocadambine in Neolamarckia cadamba: From Precursor to Bioactive Alkaloid

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Abstract

Neolamarckia cadamba (Roxb.) Bosser, commonly known as the Kadamba tree, is a prominent species in the Rubiaceae family and a rich source of complex monoterpenoid indole alkaloids (MIAs).[1][2] These compounds, including cadambine and its derivative 3-dihydrocadambine, exhibit a wide range of significant pharmacological activities, such as anti-inflammatory, analgesic, and antimalarial properties.[3][4][5] This technical guide provides a comprehensive overview of the biosynthetic pathway leading to 3-dihydrocadambine, a major bioactive constituent of N. cadamba.[3] We will dissect the pathway starting from the universal MIA precursor, strictosidine, and detail the key enzymatic steps and intermediates. This document integrates current genomic and biochemical knowledge to present a putative, yet well-supported, pathway. Furthermore, it provides detailed experimental protocols for the discovery and functional characterization of the enzymes involved, offering a practical framework for researchers in natural product biosynthesis and drug development.

Introduction: The Significance of Neolamarckia cadamba and its Alkaloids

Neolamarckia cadamba has a long history in traditional medicine, particularly in South and Southeast Asia.[2][6] Modern phytochemical investigations have revealed that its therapeutic effects are largely attributable to a diverse array of MIAs.[1][6] Among these, 3-dihydrocadambine, cadambine, and 3β-isodihydrocadambine are major glycosidic MIAs that accumulate in the plant's bark and leaves.[5] The complex architecture of these molecules makes chemical synthesis challenging, positioning the plant's biosynthetic machinery as a compelling target for understanding and potentially harnessing for production.[7] Elucidating the biosynthetic pathway is the foundational step toward metabolic engineering strategies aimed at enhancing the yield of these valuable compounds.

The Common Trunk: Synthesis of the Universal Precursor, Strictosidine

All monoterpenoid indole alkaloids, including 3-dihydrocadambine, originate from the pivotal precursor 3-α(S)-strictosidine.[8][9] The formation of strictosidine is a convergence of two major metabolic pathways:

  • The Shikimate Pathway: Produces the amino acid L-tryptophan, which is subsequently decarboxylated by tryptophan decarboxylase (TDC) to yield tryptamine.[10]

  • The Terpenoid (MEP/MVA) Pathway: Generates the iridoid monoterpene, secologanin.[10]

The key convergent step is a stereospecific Pictet-Spengler condensation between tryptamine and secologanin, catalyzed by the enzyme strictosidine synthase (STR) .[9] This reaction is the first committed step in the biosynthesis of nearly all MIAs.[9][11] Genomic studies of N. cadamba have successfully identified the gene encoding this crucial enzyme, designated NcSTR1.[5][12]

The Gateway to Diversity: Activation by Strictosidine β-Glucosidase

Strictosidine itself is a stable glucoside. To enter the downstream pathways that generate the vast diversity of MIA skeletons, it must be activated. This activation is accomplished by strictosidine β-glucosidase (SGD) , which cleaves the glucose moiety.[10][13] This deglycosylation event generates a highly reactive and unstable aglycone intermediate.[13] This intermediate exists in equilibrium between several forms, including 4,21-dehydrogeissoschizine, which serves as the substrate for the next branching point in the pathway.[14][15][16]

The Core Pathway: Proposed Biosynthesis of 3-Dihydrocadambine

While not all enzymes have been functionally characterized in N. cadamba, a robust biosynthetic pathway can be proposed based on genomic data from N. cadamba and well-established pathways for related MIAs in other species.[5][10] The pathway from the strictosidine aglycone to 3-dihydrocadambine involves a series of oxidations, reductions, and cyclizations.

The strictosidine aglycone is converted to key intermediates, including 19E-geissoschizine, which is a pivotal branch point for several major MIA classes.[15][16] The formation of the corynanthe-type skeleton, which is the core of 3-dihydrocadambine, requires specific reductive steps. Enzymes from the medium-chain dehydrogenase/reductase (MDR) superfamily are critical at this stage, catalyzing the reduction of iminium intermediates to form the stable alkaloid scaffold.[14][17]

Below is a diagrammatic representation of the proposed biosynthetic pathway.

Caption: Proposed biosynthetic pathway to 3-dihydrocadambine.

Experimental Elucidation: Protocols and Methodologies

The validation of the proposed pathway relies on robust experimental evidence. The availability of the N. cadamba genome provides a powerful tool for gene discovery, which must be followed by rigorous biochemical characterization.[5]

Workflow for Gene Discovery and Functional Validation

The process begins with identifying candidate genes from genomic or transcriptomic data and proceeds through heterologous expression to in vitro functional assays. This systematic approach ensures that enzyme function is directly and unambiguously linked to a specific gene.

Caption: Workflow for enzyme discovery and characterization.

Protocol: Heterologous Expression and In Vitro Assay of a Candidate Reductase

This protocol provides a self-validating system to confirm the function of a candidate Medium-Chain Dehydrogenase/Reductase (MDR) potentially involved in the final reduction steps of the 3-dihydrocadambine pathway.

Objective: To express a candidate N. cadamba MDR in E. coli and test its ability to reduce a putative precursor in vitro.

Materials:

  • N. cadamba cDNA library

  • pET-28a(+) expression vector (or similar, with N-terminal His-tag)

  • E. coli BL21(DE3) competent cells

  • Primers specific to the candidate MDR gene

  • LB medium, IPTG, Kanamycin

  • Ni-NTA affinity chromatography column

  • Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 10% glycerol

  • Substrate: Putative precursor (e.g., cadambine or a related iminium species)

  • Cofactor: NADPH

  • LC-MS/MS system

Methodology:

Part A: Gene Cloning and Protein Expression

  • PCR Amplification: Amplify the full-length coding sequence of the candidate MDR gene from the N. cadamba cDNA library using sequence-specific primers with appropriate restriction sites.

  • Vector Ligation: Digest both the PCR product and the pET-28a(+) vector with the corresponding restriction enzymes. Ligate the gene into the vector.

  • Transformation: Transform the resulting plasmid into E. coli BL21(DE3) cells.

  • Culture Growth: Inoculate a 5 mL LB medium starter culture (with Kanamycin) with a single colony and grow overnight at 37°C. Use this to inoculate 500 mL of LB medium.

  • Induction: Grow the large culture at 37°C until the OD600 reaches 0.6-0.8. Cool the culture to 18°C and induce protein expression by adding IPTG to a final concentration of 0.2 mM.

  • Harvesting: Incubate for 16-18 hours at 18°C. Harvest the cells by centrifugation.

Part B: Protein Purification and Enzyme Assay 7. Lysis: Resuspend the cell pellet in lysis buffer and lyse the cells using sonication. 8. Purification: Clarify the lysate by centrifugation. Apply the supernatant to a pre-equilibrated Ni-NTA column. Wash the column and elute the His-tagged protein using an imidazole gradient. Confirm purity with SDS-PAGE. 9. Enzyme Assay: Set up the reaction in a microfuge tube:

  • 50 µL Reaction Buffer
  • 1 mM NADPH
  • 100 µM Substrate
  • 5 µg purified enzyme
  • Bring the final volume to 100 µL with nuclease-free water.
  • Control: Prepare an identical reaction without the enzyme.
  • Incubation: Incubate at 30°C for 2 hours.
  • Quenching & Extraction: Stop the reaction by adding 100 µL of ethyl acetate. Vortex thoroughly and centrifuge. Collect the organic layer.
  • Analysis: Analyze the extracted product by LC-MS/MS, comparing the reaction sample to the no-enzyme control and an authentic standard of 3-dihydrocadambine if available. A new peak in the enzyme-containing sample with the correct mass-to-charge ratio (m/z) for 3-dihydrocadambine confirms the enzyme's function.

Quantitative Data: Alkaloid Accumulation

The distribution and concentration of MIAs can vary significantly between different tissues and seasons. Understanding this distribution is crucial for both basic research and commercial applications. A study by Selvakumar et al. quantified several strictosidine-derived indole alkaloids in various tissues of N. cadamba.[12]

Indole AlkaloidTissueConcentration (µg/g dry weight)SeasonReference
Dihydrocadambine Stem, Leaves, Stem BarkQuantifiedPre-monsoon, Monsoon, Post-monsoon[12]
Strictosamide Stem Bark977.5 ± 1.9Post-monsoon[12]
Vincosamide Stem Bark64.7 ± 2.8Post-monsoon[12]
Strictosidine Stem, Leaves, Stem BarkQuantifiedPre-monsoon, Monsoon, Post-monsoon[12]
Cadambine Acid Stem, Leaves, Stem BarkQuantifiedPre-monsoon, Monsoon, Post-monsoon[12]

Note: Specific concentration values for dihydrocadambine were not detailed in the abstract but its presence was confirmed and quantified across tissues and seasons.[12]

Conclusion and Future Outlook

The biosynthetic pathway of 3-dihydrocadambine in Neolamarckia cadamba is a complex and elegant example of plant specialized metabolism. While the upstream pathway leading to the central intermediate strictosidine is well-understood, the specific enzymes responsible for the downstream modifications remain largely putative. The availability of a high-quality genome for N. cadamba has opened the door for the complete elucidation of this pathway through the experimental approaches outlined in this guide.[5]

Future research should focus on:

  • Systematic Functional Characterization: Using the described workflow to identify and characterize all remaining enzymes in the pathway.

  • Structural Biology: Solving the crystal structures of key enzymes to understand the basis of their substrate specificity and catalytic mechanisms.

  • Metabolic Engineering: Reconstituting the complete pathway in a heterologous host, such as Saccharomyces cerevisiae, to enable sustainable and scalable production of 3-dihydrocadambine and related alkaloids.[7]

Successfully unraveling and harnessing this pathway will not only advance our fundamental understanding of plant biochemistry but also pave the way for the development of new therapeutics derived from this remarkable medicinal plant.

References

  • Caputi, L., & O’Connor, S. E. (2025). A Tight-Knit Family: The Medium-Chain Dehydrogenase/Reductases of Monoterpene Indole Alkaloid Biosynthesis. PMC.
  • Mondal, D., & Natesan, S. (2023). A review of Kadamba (Neolamarckia cadamba): an invaluable medicinal plant. ResearchGate. [Link]

  • Selvakumar, D., et al. (2025). Structure Characterization of Strictosidine‐Derived Indole Alkaloids and Their Tissue‐Specific Accumulation in Neolamarckia cadamba Using UHPLC–MS/MS and Principal Component Analysis. ResearchGate. [Link]

  • Lopes, A. A., et al. (2021). Directed Biosynthesis of Mitragynine Stereoisomers. MPG.PuRe. [Link]

  • Stavrinides, A., et al. (2021). Stereochemical insights into sarpagan and akuammiline alkaloid biosynthesis. PMC. [Link]

  • Patel, D. A., et al. (2019). Pharmacognostical Evaluation and Phytochemical Screening of Neolamarckia Cadamba. Juniper Publishers. [Link]

  • Singh, M., et al. (2023). Neolamarckia cadamba: A Comprehensive review on its Physiological, Ecological, Phytochemical and Pharmacological Perspectives. Eco. Env. & Cons. [Link]

  • Kumar, S., et al. (2026). Phytotherapeutic Prospects of Neolamarckia cadamba: Mechanistic Insights into its Biological Activities. Preprints.org. [Link]

  • Qu, Y., et al. (2018). Solution of the multistep pathway for assembly of corynanthean, strychnos, iboga, and aspidosperma monoterpenoid indole alkaloids from 19E-geissoschizine. PNAS. [Link]

  • Barleben, L., et al. (2005). Molecular Architecture of Strictosidine Glucosidase: The Gateway to the Biosynthesis of the Monoterpenoid Indole Alkaloid Family. PMC. [Link]

  • Wikipedia contributors. (2023). Strictosidine synthase. Wikipedia. [Link]

  • Yuan, H., et al. (2025). Four New Indole Alkaloids from Neolamarckia cadamba. ResearchGate. [Link]

  • Lopes, A. A., et al. (2023). Directed Biosynthesis of Mitragynine Stereoisomers. Journal of the American Chemical Society. [Link]

  • Zhao, X., et al. (2021). The predicted cadambine biosynthetic pathway and monoterpenoid indole... ResearchGate. [Link]

  • El-Shazly, A., & El-Sayed, M. (2020). Biosynthesis and Biological Activities of Newly Discovered Amaryllidaceae Alkaloids. MDPI. [Link]

  • Singh, A., & Sharma, P. K. (2025). Neolamarckia cadamba in Obesity Management: A Comprehensive Review of Phytochemistry, Mechanisms, and Safety. Authorea Preprints. [Link]

  • Zhao, X., et al. (2021). Chromosome-level assembly of the Neolamarckia cadamba genome provides insights into the evolution of cadambine biosynthesis. The Plant Journal. [Link]

  • Salim, V., & De Luca, V. (2016). Evaluation of Biosynthetic Pathway and Engineered Biosynthesis of Alkaloids. MDPI. [Link]

  • Geerlings, A., et al. (2000). Strictosidine glucosidase from catharanthus roseus and its use in alkaloid production.
  • National Center for Biotechnology Information. (n.d.). 3alpha-Dihydrocadambine. PubChem. [Link]

  • Kumar, A., et al. (2022). Neolamarckia cadamba: A Comprehensive Review of Its Botanical, Ethnobotanical, Phytochemical, and Industrial Significance. Neuroquantology. [Link]

  • Dubey, A., et al. (2011). A Review on Phytochemical, Pharmacological and toxicological studies on Neolamarckia cadamba. Scholars Research Library. [Link]

  • Stöckigt, J., et al. (2020). Inverted Binding of Non-natural Substrates in Strictosidine Synthase Leads to a Switch of Stereochemical Outcome in Enzyme-Catalyzed Pictet–Spengler Reactions. Journal of the American Chemical Society. [Link]

Sources

3-Dihydrocadambine: Physicochemical Profiling, Isolation Methodologies, and Pharmacological Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Dihydrocadambine (PubChem CID: 162138) is a complex, polyoxygenated indole alkaloid predominantly isolated from the bark and leaves of Neolamarckia cadamba and Uncaria tomentosa (Cat's Claw) 1. Historically recognized within ethnomedicine for its anti-inflammatory properties, modern high-throughput screening has repositioned this molecule as a high-value scaffold for antiviral drug development. This whitepaper synthesizes the physicochemical properties of 3-dihydrocadambine and provides a causality-driven, self-validating protocol for its extraction and pharmacological evaluation.

Physicochemical Properties & Molecular Weight Analysis

To effectively extract, isolate, and formulate 3-dihydrocadambine, researchers must first understand its physicochemical constraints. The molecule's highly oxygenated structure dictates its behavior in both solvent systems and biological matrices 2.

The table below summarizes its core quantitative data and the direct methodological implications of each property:

ParameterValuePharmacological & Methodological Causality
Molecular Formula C₂₇H₃₄N₂O₁₀Indicates a complex, highly oxygenated indole alkaloid structure.
Molecular Weight 546.6 g/mol Exceeds the traditional Lipinski Rule of 5 (<500 Da), suggesting restricted passive diffusion and a reliance on active transport or peripheral target engagement.
Monoisotopic Mass 546.2213 DaServes as the exact mass target for UHPLC-ESI-HRMS validation protocols.
XLogP3 -0.4Highly hydrophilic; necessitates polar extraction solvents (e.g., aqueous ethanol) and limits passive lipid bilayer permeability.
Polar Surface Area (PSA) 174 ŲHigh PSA (>140 Ų) restricts passive blood-brain barrier (BBB) penetration, directing therapeutic focus toward systemic or viral targets.
Hydrogen Bond Donors 6High capacity for target protein interaction (e.g., forming stable complexes with viral protease catalytic dyads).
Hydrogen Bond Acceptors 10Enhances solubility in aqueous physiological environments and hydroalcoholic extraction matrices.

Extraction & Isolation Protocol (A Self-Validating System)

Because 3-dihydrocadambine has a negative XLogP3 (-0.4) and a high Polar Surface Area (174 Ų), traditional non-polar extraction methods (e.g., hexane or chloroform maceration) will fail to yield significant quantities. The following protocol utilizes a polarity-matched hydroalcoholic system, coupled with immediate mass spectrometry validation to ensure the target is captured before resource-intensive purification 3.

Step 1: Matrix Disruption and Hydroalcoholic Maceration
  • Action: Pulverize Uncaria tomentosa or Neolamarckia cadamba bark to a fine powder (particle size < 0.5 mm). Macerate in an 80:20 Ethanol:Water (v/v) solution at 40°C for 48 hours.

  • Causality: The high ethanol concentration disrupts the hydrogen-bonded networks of the plant's cellulose matrix, while the 20% aqueous fraction ensures the solubilization of the highly polar, glycosidic-like alkaloid structures.

Step 2: Solvent Partitioning and Defatting
  • Action: Filter the crude extract and concentrate via rotary evaporation. Resuspend the residue in MS-grade water and partition against hexanes (1:1 v/v) three times. Discard the hexane layer.

  • Causality: This step removes lipophilic interferences (waxes, non-polar terpenes) while retaining the hydrophilic 3-dihydrocadambine in the aqueous phase, significantly reducing the complexity of the matrix.

Step 3: Self-Validating UHPLC-ESI-HRMS Screening
  • Action: Inject a 1 µL aliquot of the aqueous fraction into a UHPLC system coupled to an Orbitrap HRMS operating in positive electrospray ionization (ESI+) mode.

  • Causality & Validation: Before proceeding to preparative isolation, you must confirm the presence of the target. Filter the MS data for the exact monoisotopic mass of [M+H]+ at m/z 547.2286 . If this peak is absent, the extraction has failed, preventing wasted effort on downstream purification.

Step 4: Preparative HPLC Isolation
  • Action: Subject the validated aqueous fraction to prep-HPLC using a C18 reverse-phase column. Employ a gradient elution of Water (0.1% Formic Acid) and Acetonitrile.

  • Causality: The mildly acidic mobile phase ensures the nitrogen atoms in the indole alkaloid remain protonated, improving peak shape and resolution during chromatographic separation.

Pharmacological Workflows & Mechanisms

The unique structural topology of 3-dihydrocadambine—specifically its dense array of hydrogen bond donors and acceptors—makes it an exceptional candidate for disrupting protein-protein interactions in viral pathogens.

Antiviral Activity & Target Interactions

Recent molecular docking and in vitro assays have demonstrated that 3-dihydrocadambine exhibits a high binding score (-7.1 kcal/mol) against the SARS-CoV-2 spike glycoprotein in its open state 4. Furthermore, it has been investigated as a potent inhibitor of the viral main protease (3CLpro/Mpro) 5. The abundance of hydroxyl groups allows the molecule to form stable hydrogen bonds with the catalytic dyad of the protease, effectively halting viral replication. Hydroalcoholic extracts containing this alkaloid have shown up to 92.7% inhibition of SARS-CoV-2 infectious viral particles in Vero E6 cell assays 4.

G Source Plant Biomass (U. tomentosa / N. cadamba) Extraction Hydroalcoholic Extraction (Targets polar alkaloids, XLogP -0.4) Source->Extraction Maceration Analysis UHPLC-ESI-HRMS (Validates m/z 546.22 Da) Extraction->Analysis Fractionation Docking In Silico Docking (SARS-CoV-2 Mpro / Spike Protein) Analysis->Docking Structural ID InVitro In Vitro Validation (Vero E6 Cell Assays) Docking->InVitro Hit Selection Lead Lead Compound Identification InVitro->Lead Efficacy Confirmed

Workflow from extraction to pharmacological validation of 3-dihydrocadambine.

Conclusion & Future Perspectives

3-dihydrocadambine represents a paradigm of how physicochemical properties dictate both laboratory workflows and therapeutic applications. Its high polarity and dense hydrogen-bonding network require specific hydroalcoholic extraction parameters, but these same properties enable it to act as a potent disruptor of viral glycoproteins and proteases. As research into Uncaria tomentosa and Neolamarckia cadamba accelerates, leveraging self-validating HRMS protocols will be critical for standardizing the isolation of this promising alkaloid for advanced preclinical trials.

References

  • Title: 3alpha-Dihydrocadambine | C27H34N2O10 | CID 162138 Source: PubChem - NIH URL: [Link]

  • Title: Traditional uses, phytochemistry and pharmacological properties of Neolamarckia cadamba: A review Source: PubMed - NIH URL: [Link]

  • Title: Uncaria tomentosa as a Promising Natural Source of Molecules with Multiple Activities: Review of Its Ethnomedicinal Uses, Phytochemistry and Pharmacology Source: MDPI URL: [Link]

  • Title: The Hydroalcoholic Extract of Uncaria tomentosa (Cat's Claw) Inhibits the Infection of Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) In Vitro Source: PMC - NIH URL: [Link]

  • Title: Investigating Potential Inhibitory Effect of Uncaria tomentosa (Cat's Claw) against the Main Protease 3CL pro of SARS-CoV-2 by Molecular Modeling Source: ResearchGate URL: [Link]

Sources

The Monoterpenoid Indole Alkaloid 3-Dihydrocadambine: Ethnopharmacological Origins, Structural Discovery, and Pharmacological Validation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary The transition of traditional botanical remedies into molecularly defined therapeutic agents requires rigorous structural and pharmacological validation. This technical guide explores the ethnopharmacological origins, historical discovery, and validated pharmacological profile of 3-dihydrocadambine (CID: 162138), a complex monoterpenoid indole alkaloid (MIA). By bridging historical context with modern in vitro and in vivo data, this whitepaper provides researchers and drug development professionals with an authoritative framework for understanding the compound's potent anti-inflammatory, analgesic, and emerging antiviral properties.

Ethnopharmacological Context and Historical Discovery

Neolamarckia cadamba (syn. Anthocephalus cadamba) and various Uncaria species (such as Uncaria tomentosa, or Cat's claw) have served as cornerstones in traditional medicine systems. In the Dai ethnopharmacy of Yunnan, China, and Ayurvedic traditions in India, N. cadamba has been historically utilized as an aqueous decoction to treat fever, pruritus, uterine complaints, and inflammatory cascades 1.

The Causality of Traditional Formulations: The traditional use of hot water decoctions was not accidental; it effectively extracted the highly water-soluble glycosidic forms of these alkaloids. When practitioners boiled the leaves and bark, they concentrated glycosylated MIAs, providing the bioavailable precursors necessary for the observed antipyretic and analgesic effects.

Systematic phytochemical investigations of these extracts eventually led to the isolation of 3-dihydrocadambine 2. Structurally, it is a complex MIA featuring a fused pentacyclic core and a glycosidic linkage. The definitive isolation of its specific stereoisomer, 3β-dihydrocadambine , marked a turning point in natural product chemistry, allowing researchers to attribute the plant's potent biological properties to specific molecular targets rather than crude, undefined synergistic effects 3.

Pharmacological Profile and Mechanism of Action

As an application scientist evaluating lead compounds, the transition from ethnobotanical claims to validated pharmacological pathways is critical. 3β-dihydrocadambine has demonstrated remarkable efficacy in modulating the immune response and presents novel binding affinities.

  • Anti-inflammatory & Analgesic Pathways: In vitro assays reveal that 3β-dihydrocadambine significantly inhibits the secretion of key pro-inflammatory mediators, specifically Cyclooxygenase-2 (COX-2), Interleukin-1 beta (IL-1β), and Tumor Necrosis Factor-alpha (TNF-α) 3. The suppression of these cytokines indicates an upstream modulation, likely preventing the nuclear translocation of the NF-κB protein complex, a primary regulator of inflammatory signaling 4.

  • Emerging Antiviral Potential: Recent computational and molecular dynamics studies have identified 3-dihydrocadambine as a high-affinity ligand for the SARS-CoV-2 spike glycoprotein in its open state. The stability of the docked protein-ligand complexes suggests potential applications as a prophylactic or adjunctive antiviral agent 5.

MOA Stimulus Inflammatory Stimulus (e.g., LPS, Carrageenan) Receptor Cell Surface Receptors (e.g., TLR4) Stimulus->Receptor NFkB NF-κB Pathway Activation (Nuclear Translocation) Receptor->NFkB Cytokines Pro-inflammatory Mediators (COX-2, IL-1β, TNF-α) NFkB->Cytokines Outcome Analgesic & Anti-inflammatory Resolution Cytokines->Outcome Blocked Drug 3β-dihydrocadambine (Targeted Inhibition) Drug->NFkB Inhibits Drug->Cytokines Downregulates

Mechanism of action of 3β-dihydrocadambine in downregulating pro-inflammatory signaling pathways.

Quantitative Pharmacological Data

To provide a rigorous benchmark for drug development professionals, the following table synthesizes the quantitative efficacy of 3β-dihydrocadambine across validated experimental models.

Compound / FractionAssay TypeTarget / ModelConcentration / DoseObserved Pharmacological Effect
3β-dihydrocadambine In vitroCOX-2, IL-1β, TNF-α10 μg/mLRemarkable inhibition of inflammatory mediator secretion; outperformed dexamethasone control in specific assays.
3β-dihydrocadambine In vivoCarrageenan-induced paw edema (Mice)100 mg/kgSignificant reduction in paw edema volume, demonstrating systemic anti-inflammatory bioavailability.
3β-dihydrocadambine In vivoAcetic acid-induced writhing (Mice)100 mg/kgDecreased the number of writhing events, validating central/peripheral analgesic properties.
Ethyl Acetate (EA) Fraction In vivoPaw edema & Writhing200 – 400 mg/kgAmeliorated nociception and edema, confirming the EA fraction as the alkaloid-rich active pool.

Data synthesized from recent in vivo and in vitro pharmacological validations 3.

Experimental Workflow: Isolation and Self-Validating Protocol

In natural product drug discovery, reproducibility is paramount. The following protocol details the isolation of 3β-dihydrocadambine from N. cadamba leaves. Every step is designed as a self-validating system to ensure compound integrity, preventing the common pitfall of artifact generation (e.g., oxidation or isomerization) during extraction.

Workflow N1 Neolamarckia cadamba (Leaves) N2 Methanolic Extraction (Cell wall penetration) N1->N2 N3 Liquid-Liquid Partitioning (Aqueous vs. Ethyl Acetate) N2->N3 N4 Alkaloid-Enriched EA Fraction (TLC Validation) N3->N4 N5 Silica Gel Chromatography (Polarity-based separation) N4->N5 N6 Preparative HPLC (Stereoisomer resolution) N5->N6 N7 3β-dihydrocadambine (NMR & MS Confirmation) N6->N7

Isolation workflow of 3β-dihydrocadambine featuring self-validating quality control checkpoints.

Step-by-Step Methodology:
  • Cold Methanolic Extraction (ME):

    • Procedure: Macerate 1.0 kg of air-dried, pulverized N. cadamba leaves in 100% Methanol at room temperature for 72 hours (repeated 3x).

    • Causality & Validation: Cold extraction prevents the thermal degradation of heat-labile glycosidic bonds. Validation Checkpoint: Calculate the dry weight yield of the ME extract; a yield of 8-12% (w/w) confirms optimal cell wall penetration and solubilization.

  • Liquid-Liquid Partitioning:

    • Procedure: Suspend the ME extract in distilled water and partition sequentially with petroleum ether (to remove lipophilic waxes) and ethyl acetate (EA).

    • Causality & Validation: Ethyl acetate provides the precise dielectric constant required to selectively partition MIAs away from highly polar, water-soluble tannins. Validation Checkpoint: Perform Thin Layer Chromatography (TLC) on the EA fraction using Dragendorff's reagent; the appearance of distinct orange spots confirms the enrichment of alkaloids.

  • Silica Gel Column Chromatography:

    • Procedure: Load the EA fraction onto a silica gel column (200-300 mesh). Elute with a gradient solvent system of Chloroform:Methanol (from 100:0 to 50:50, v/v).

    • Causality & Validation: Silica gel fractionates the complex mixture based on polarity. Validation Checkpoint: Pool fractions based on identical TLC profiles to ensure the concentration of the target mass range and eliminate background noise.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC):

    • Procedure: Subject the alkaloid-rich sub-fractions to Prep-HPLC (C18 column, Mobile phase: Acetonitrile/Water with 0.1% Formic Acid, UV detection at 254 nm).

    • Causality & Validation: Prep-HPLC is mandatory to resolve stereoisomers (e.g., separating 3β-dihydrocadambine from 3α-dihydrocadambine) based on subtle hydrophobic interactions. Validation Checkpoint: Confirm the absolute configuration and purity (>98%) of the isolated peak using 1D/2D NMR (1H, 13C, HMBC, HSQC) and High-Resolution Mass Spectrometry (HRMS) before proceeding to biological assays.

Conclusion and Future Perspectives

The trajectory of 3-dihydrocadambine from an ethnopharmacological staple to a molecularly defined anti-inflammatory agent underscores the value of rigorous phytochemical investigation. For drug development professionals, the compound presents a highly viable scaffold. Future research should prioritize pharmacokinetic (PK) profiling and structure-activity relationship (SAR) studies to optimize its bioavailability and further explore its binding affinity to viral glycoproteins.

References
  • Anti-inflammatory and analgesic activities of Neolamarckia cadamba and its bioactive monoterpenoid indole alkaloids.
  • Traditional uses, phytochemistry and pharmacological properties of Neolamarckia cadamba: A review. PubMed - NIH.
  • Potential Therapeutic Applications of Plant-Derived Alkaloids against Inflammatory and Neurodegener
  • 3alpha-Dihydrocadambine | C27H34N2O10 | CID 162138. PubChem - NIH.
  • Uncaria tomentosa as a Promising Natural Source of Molecules with Multiple Activities: Review of Its Ethnomedicinal Uses, Phytochemistry and Pharmacology. MDPI.

Sources

Isolation, Pharmacological Mechanisms, and Therapeutic Potential of 3-Dihydrocadambine from Rubiaceae

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Phytochemists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary

The Rubiaceae family is a prolific source of bioactive secondary metabolites, particularly monoterpenoid indole alkaloids (MIAs). Among these, 3-dihydrocadambine (C₂₇H₃₄N₂O₁₀) has emerged as a high-value lead compound[1]. Structurally characterized as a gluco-indole alkaloid, it features a complex pentacyclic framework coupled with a glycosidic moiety[2]. Historically identified in traditional ethnobotanical practices across Asia and South America, recent pharmacological evaluations have validated its potent anti-inflammatory, analgesic, and hypotensive properties[3][4].

As a Senior Application Scientist, I have structured this whitepaper to bridge the gap between botanical sourcing and clinical translation. This guide provides a deep dive into the causality behind its extraction chemistry, self-validating isolation protocols, and the molecular mechanisms driving its therapeutic efficacy.

Botanical Sourcing within the Rubiaceae Family

The biosynthesis of 3-dihydrocadambine begins with the condensation of tryptamine and secologanin to form strictosidine, a universal MIA precursor. However, the specific enzymatic pathways required to yield the cadambine skeleton are highly conserved within specific genera of the Rubiaceae family.

To optimize raw material sourcing for drug development, it is critical to select the appropriate species and tissue matrices. The table below summarizes the primary natural sources of 3-dihydrocadambine.

Table 1: Primary Natural Sources of 3-Dihydrocadambine

Botanical SpeciesCommon NamePrimary Tissue SourceKey Co-Metabolites
Neolamarckia cadamba Kadam TreeBark, LeavesCadambine, Neocadambines A–D, Chlorogenic acid
Uncaria tomentosa Cat's ClawBark, RootMitraphylline, Quinovic acid glycosides
Uncaria rhynchophylla Gou TengStems, HooksRhynchophylline, Isorhynchophylline
Nauclea cadamba -Leaves3β-isodihydrocadambine

Note: While Uncaria species yield trace amounts of 3-dihydrocadambine alongside oxindole alkaloids[5], Neolamarckia cadamba remains the most viable source for high-yield extraction[3].

Pharmacological Mechanisms and Efficacy

The therapeutic versatility of 3-dihydrocadambine stems from its ability to modulate multiple cellular signaling cascades.

Anti-Inflammatory and Analgesic Pathways

In vitro and in vivo studies have demonstrated that 3-dihydrocadambine significantly suppresses the secretion of pro-inflammatory mediators. In RAW 264.7 macrophage models, it inhibits the release of Cyclooxygenase-2 (COX-2), Interleukin-1β (IL-1β), and Tumor Necrosis Factor-α (TNF-α)[3]. The underlying causality is linked to the inhibition of the NF-κB pathway, preventing the nuclear translocation of transcription factors required for cytokine storm propagation[6].

Hypotensive and Antiviral Potential

Beyond inflammation, 3-dihydrocadambine isolated from Uncaria hooks has demonstrated profound hypotensive effects, reducing rat arterial blood pressure by 30 mmHg at a dose of 0.5 mg/kg intravenously[4]. Furthermore, recent in silico molecular dynamics simulations have identified 3-dihydrocadambine as a strong binding candidate against the SARS-CoV-2 spike glycoprotein (docking score of -7.1 kcal/mol), suggesting potential applications in antiviral adjuvant therapies[5].

Pathway DHC 3-Dihydrocadambine NFKB_C NF-κB (Cytoplasm) DHC->NFKB_C Inhibits Activation COX2 COX-2 Expression DHC->COX2 Suppresses Expression TLR4 TLR4 / Receptor Complex TLR4->NFKB_C Activation NFKB_N NF-κB (Nucleus) NFKB_C->NFKB_N Translocation NFKB_N->COX2 Transcription IL1B IL-1β & TNF-α NFKB_N->IL1B Transcription INFLAM Inflammatory Response COX2->INFLAM IL1B->INFLAM

Caption: Anti-inflammatory signaling pathway modulated by 3-dihydrocadambine.

Table 2: Quantitative Pharmacological Efficacy

Biological ActivityExperimental ModelTarget / MechanismEfficacy / Effective Dose
Anti-inflammatory RAW 264.7 MacrophagesCOX-2, IL-1β, TNF-α inhibitionSignificant suppression at 10 μg/mL
Analgesic Acetic acid-induced writhingReduction of pain mediatorsDecreased writhing at 100 mg/kg (in vivo)
Hypotensive Rat arterial blood pressureVasodilation / Systemic resistance30 mmHg reduction at 0.5 mg/kg i.v.
Antiviral SARS-CoV-2 Spike ProteinReceptor binding domain occlusionHigh docking score (-7.1 kcal/mol)

Self-Validating Extraction and Isolation Protocol

Isolating a highly polar gluco-indole alkaloid from a complex plant matrix requires a strategic, orthogonal approach. The following protocol is designed as a self-validating system, ensuring that each step exploits a specific physicochemical property of 3-dihydrocadambine (polarity, acid-base solubility, and molecular size)[3][4].

Phase 1: Matrix Penetration and Primary Extraction
  • Rationale: 3-dihydrocadambine contains a bulky glucose moiety, rendering it highly polar compared to aglycone alkaloids[2]. Non-polar solvents will fail to extract it.

  • Procedure:

    • Pulverize 10 kg of dried Neolamarckia cadamba bark or Uncaria hooks to a fine powder to maximize surface area.

    • Macerate the biomass in 80% aqueous Methanol (MeOH) at room temperature for 72 hours, repeating three times.

    • Concentrate the combined methanolic extract under reduced pressure at 40°C to yield a crude viscous extract.

Phase 2: Liquid-Liquid Partitioning (Polarity Enrichment)
  • Rationale: The crude extract contains lipids, chlorophyll, and polymeric tannins. Sequential partitioning isolates the intermediate-polarity alkaloid fraction.

  • Procedure:

    • Suspend the crude extract in distilled water.

    • Partition sequentially with Hexane (to remove lipophilic impurities) and Ethyl Acetate (EtOAc).

    • Partition the remaining aqueous layer with n-Butanol (BuOH). The EtOAc and BuOH fractions will contain the highest concentration of 3-dihydrocadambine[3].

Phase 3: Orthogonal Chromatographic Purification
  • Rationale: Silica gel separates compounds based on adsorption and polarity, while Sephadex LH-20 separates based on molecular size, effectively stripping away dimeric alkaloids and polyphenols[4].

  • Procedure:

    • Silica Gel Column: Load the EtOAc/BuOH fraction onto a silica gel column. Elute using a gradient of Chloroform-Methanol-Water (e.g., 10:7:1). Monitor fractions via Thin Layer Chromatography (TLC).

    • Size Exclusion: Pool fractions showing an Rf value of ~0.38 (Silica gel, CHCl₃:MeOH 6:1) and load them onto a Sephadex LH-20 column, eluting with pure Methanol.

    • Validation: Confirm the purity of the isolated 3-dihydrocadambine via HPLC-UV (λmax at 225 nm and 245 nm) and High-Resolution Mass Spectrometry (HRMS) confirming the molecular weight of ~546.6 g/mol [1][4].

Workflow Biomass Dried Rubiaceae Biomass (Bark/Leaves/Hooks) MeOH Methanol Extraction (Recovers polar glycosidic MIAs) Biomass->MeOH Partition Liquid-Liquid Partition (Hexane -> EtOAc -> BuOH) MeOH->Partition EtOAc Ethyl Acetate / BuOH Fraction (Alkaloid Enriched) Partition->EtOAc Target Fraction Silica Silica Gel Column Chromatography (CHCl3:MeOH gradient) EtOAc->Silica Polarity Separation Sephadex Sephadex LH-20 (Size Exclusion Purification) Silica->Sephadex Monomer Isolation Pure Pure 3-Dihydrocadambine (Validated via HPLC/HRMS) Sephadex->Pure

Caption: Self-validating isolation workflow for 3-dihydrocadambine from plant matrices.

Conclusion

3-dihydrocadambine represents a highly promising monoterpenoid indole alkaloid with validated multi-target pharmacological profiles. By understanding the chemical causality behind its biosynthesis in Rubiaceae plants—specifically Neolamarckia cadamba and Uncaria species—researchers can optimize extraction workflows. The integration of polarity-guided partitioning with orthogonal chromatography ensures the high-purity isolation required for advanced preclinical drug development, particularly in the fields of anti-inflammatory and cardiovascular therapeutics.

References

  • Anti-inflammatory and analgesic activities of Neolamarckia cadamba and its bioactive monoterpenoid indole alkaloids ResearchG
  • 3alpha-Dihydrocadambine | C27H34N2O10 | CID 162138 PubChem - NIH
  • Hypotensive Principles of Uncaria Hooks1: Isolation of cadambine, 3a-dihydrocadambine and 3/3-isodihydro- cadambine Thieme Connect
  • Potential Therapeutic Applications of Plant-Derived Alkaloids against Inflammatory and Neurodegener
  • Uncaria tomentosa as a Promising Natural Source of Molecules with Multiple Activities: Review of Its Ethnomedicinal Uses, Phytochemistry and Pharmacology MDPI
  • Gluco-indole alkaloids from Nauclea cadamba in Thailand and transformation of 3 alpha-dihydrocadambine into the indolopyridine alkaloid PubMed - NIH

Sources

Preliminary Screening of 3-Dihydrocadambine for Antihypertensive Activity: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for the preliminary screening of 3-dihydrocadambine, a naturally occurring indole alkaloid, for its potential antihypertensive activity. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents for hypertension. The guide details a systematic, multi-phase approach, commencing with the isolation and purification of 3-dihydrocadambine from its natural source, followed by robust in vitro and in vivo screening methodologies. Each section is designed to not only provide step-by-step protocols but also to offer insights into the scientific rationale behind the experimental choices, ensuring both technical accuracy and practical applicability. The methodologies described herein are self-validating and grounded in established scientific principles, with comprehensive citations to authoritative sources.

Introduction: The Therapeutic Potential of 3-Dihydrocadambine in Hypertension

Hypertension, or high blood pressure, remains a leading cause of cardiovascular disease worldwide, necessitating the continuous search for novel and effective therapeutic agents[1]. Natural products, with their vast structural diversity, have historically been a rich source of new drugs[2]. 3-Dihydrocadambine, an indole alkaloid found in plants such as Neolamarckia cadamba[3][4], has emerged as a compound of interest. Preliminary studies have indicated that 3α-dihydrocadambine exhibits dose-dependent hypotensive and anti-hypertensive effects in rats, as well as vasodilatory effects in dogs, suggesting its potential as a lead compound for the development of a new class of antihypertensive drugs[5].

This guide outlines a structured workflow for the initial evaluation of 3-dihydrocadambine, from its procurement to the validation of its antihypertensive properties. The presented protocols are designed to be adaptable and serve as a foundational methodology for further, more detailed investigations.

Phase I: Isolation and Purification of 3-Dihydrocadambine

The initial and critical step in the screening process is the procurement of a pure sample of 3-dihydrocadambine. While chemical synthesis is an option[6], isolation from a natural source like Neolamarckia cadamba is often more feasible for preliminary studies.

Extraction of Crude Alkaloid Fraction

This protocol is adapted from methods for extracting phytochemicals from Neolamarckia cadamba leaves[7].

Protocol 2.1: Methanolic Maceration for Crude Alkaloid Extraction

  • Plant Material Preparation: Obtain dried and powdered leaves of Neolamarckia cadamba.

  • Maceration:

    • Place 100g of the powdered leaves in a large glass container.

    • Add 1 liter of methanol to achieve a 1:10 plant material to solvent ratio.

    • Seal the container and allow it to macerate at room temperature for 72 hours with occasional agitation.

  • Filtration:

    • Filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant residue.

    • Collect the filtrate (the methanol extract).

  • Concentration:

    • Concentrate the filtrate using a rotary evaporator at a temperature not exceeding 45°C to obtain a crude methanolic extract.

Purification by Column Chromatography

The crude extract contains a mixture of compounds. Column chromatography is a standard technique for the purification of individual alkaloids[5][8].

Protocol 2.2: Silica Gel Column Chromatography for 3-Dihydrocadambine Purification

  • Stationary Phase Preparation:

    • Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., hexane).

    • Carefully pack a glass column with the slurry, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve a known amount of the crude methanolic extract in a minimal volume of methanol.

    • Adsorb this onto a small amount of silica gel and allow it to dry.

    • Carefully load the dried, extract-adsorbed silica gel onto the top of the packed column.

  • Elution:

    • Begin elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) in a stepwise gradient. For example:

      • 100% Hexane

      • 95:5 Hexane:Ethyl Acetate

      • 90:10 Hexane:Ethyl Acetate

      • ...and so on, finishing with 100% Ethyl Acetate and then a more polar solvent like methanol if necessary.

  • Fraction Collection and Analysis:

    • Collect the eluate in separate fractions.

    • Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing 3-dihydrocadambine. A reference standard is highly recommended for comparison.

    • Combine the fractions that show a pure spot corresponding to 3-dihydrocadambine.

  • Final Purification:

    • Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified 3-dihydrocadambine.

    • Confirm the identity and purity of the isolated compound using spectroscopic techniques such as NMR and Mass Spectrometry.

G cluster_extraction Crude Extraction cluster_purification Purification Plant Material Plant Material Maceration Maceration Plant Material->Maceration Methanol Filtration Filtration Maceration->Filtration Crude Extract Crude Extract Filtration->Crude Extract Column Chromatography Column Chromatography Crude Extract->Column Chromatography Silica Gel Fraction Collection Fraction Collection Column Chromatography->Fraction Collection TLC Analysis TLC Analysis Fraction Collection->TLC Analysis Pure Fractions Pure Fractions TLC Analysis->Pure Fractions Combine Purified 3-Dihydrocadambine Purified 3-Dihydrocadambine Pure Fractions->Purified 3-Dihydrocadambine

Caption: Workflow for the isolation and purification of 3-dihydrocadambine.

Phase II: In Vitro Screening for Antihypertensive Activity

In vitro assays provide a rapid and cost-effective means to assess the potential mechanisms of action of a compound before proceeding to more complex and expensive in vivo studies[7].

Angiotensin-Converting Enzyme (ACE) Inhibition Assay

The Renin-Angiotensin System (RAS) is a key regulator of blood pressure, and ACE inhibitors are a major class of antihypertensive drugs[9]. This assay will determine if 3-dihydrocadambine can inhibit ACE activity.

Protocol 3.1: Spectrophotometric ACE Inhibition Assay

This protocol is based on the hydrolysis of the substrate hippuryl-L-histidyl-L-leucine (HHL) by ACE to form hippuric acid (HA)[10][11].

  • Reagent Preparation:

    • Assay Buffer: 100 mM Borate buffer (pH 8.3) containing 300 mM NaCl.

    • ACE Solution: Prepare a 100 mU/mL solution of ACE from rabbit lung in the assay buffer.

    • Substrate Solution: Prepare a 5 mM solution of HHL in the assay buffer.

    • Test Compound: Prepare a stock solution of purified 3-dihydrocadambine in a suitable solvent (e.g., DMSO, ensuring the final concentration in the assay is <1%). Prepare serial dilutions to determine the IC50.

    • Positive Control: Prepare a stock solution of Captopril (a known ACE inhibitor).

  • Assay Procedure:

    • In a microcentrifuge tube, add:

      • 20 µL of the test compound solution (or buffer for control).

      • 20 µL of the ACE solution.

    • Pre-incubate the mixture at 37°C for 10 minutes.

    • Initiate the reaction by adding 40 µL of the HHL substrate solution.

    • Incubate at 37°C for 60 minutes.

    • Stop the reaction by adding 150 µL of 1 M HCl.

  • Extraction and Quantification of Hippuric Acid:

    • Add 1.0 mL of ethyl acetate to each tube and vortex vigorously for 30 seconds.

    • Centrifuge at 3000 x g for 10 minutes to separate the layers.

    • Carefully transfer 800 µL of the upper ethyl acetate layer to a new tube.

    • Evaporate the ethyl acetate to dryness.

    • Re-dissolve the dried hippuric acid in 1.0 mL of deionized water.

    • Measure the absorbance at 228 nm using a UV-Vis spectrophotometer.

  • Calculation:

    • Calculate the percentage of ACE inhibition using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Component Volume (µL)
Test Compound/Control20
ACE Solution20
Pre-incubation10 min at 37°C
HHL Substrate40
Incubation60 min at 37°C
1 M HCl150
Table 1: Reaction mixture for ACE inhibition assay.
In Vitro Vasodilation Assay Using Isolated Aortic Rings

This ex vivo assay directly assesses the ability of 3-dihydrocadambine to relax pre-constricted blood vessels, a key characteristic of many antihypertensive drugs[8].

Protocol 3.2: Vasodilation Assay on Isolated Rat Thoracic Aorta

  • Aorta Preparation:

    • Humanely euthanize a male Wistar rat (250-300g).

    • Carefully excise the thoracic aorta and place it in cold Krebs-Henseleit (KH) buffer (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, and glucose 11.1).

    • Clean the aorta of adhering fat and connective tissue and cut it into 3-4 mm rings.

  • Mounting in Organ Bath:

    • Mount each aortic ring in an organ bath containing KH buffer at 37°C and continuously bubble with 95% O2 and 5% CO2.

    • Connect the rings to an isometric force transducer to record changes in tension.

    • Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, changing the buffer every 15-20 minutes.

  • Viability and Endothelium Integrity Check:

    • Contract the rings with phenylephrine (PE, 1 µM).

    • Once a stable contraction is achieved, add acetylcholine (ACh, 10 µM) to test for endothelium integrity. A relaxation of >70% indicates an intact endothelium.

    • Wash the rings and allow them to return to baseline.

  • Vasodilation Assessment:

    • Pre-contract the aortic rings with PE (1 µM).

    • Once a stable plateau is reached, add cumulative concentrations of 3-dihydrocadambine to the organ bath.

    • Record the relaxation response at each concentration.

  • Data Analysis:

    • Express the relaxation as a percentage of the initial PE-induced contraction.

    • Construct a concentration-response curve and calculate the EC50 value.

G Aorta Excision Aorta Excision Ring Preparation Ring Preparation Aorta Excision->Ring Preparation Mounting in Organ Bath Mounting in Organ Bath Ring Preparation->Mounting in Organ Bath Equilibration Equilibration Mounting in Organ Bath->Equilibration Viability Check (PE + ACh) Viability Check (PE + ACh) Equilibration->Viability Check (PE + ACh) Pre-contraction (PE) Pre-contraction (PE) Viability Check (PE + ACh)->Pre-contraction (PE) Cumulative Addition of 3-Dihydrocadambine Cumulative Addition of 3-Dihydrocadambine Pre-contraction (PE)->Cumulative Addition of 3-Dihydrocadambine Record Relaxation Record Relaxation Cumulative Addition of 3-Dihydrocadambine->Record Relaxation Data Analysis (EC50) Data Analysis (EC50) Record Relaxation->Data Analysis (EC50) G 3-Dihydrocadambine 3-Dihydrocadambine Endothelial Cells Endothelial Cells 3-Dihydrocadambine->Endothelial Cells Smooth Muscle Cells Smooth Muscle Cells 3-Dihydrocadambine->Smooth Muscle Cells Ca2+ Channels Ca2+ Channels 3-Dihydrocadambine->Ca2+ Channels Blocks? eNOS eNOS Endothelial Cells->eNOS Activates NO NO eNOS->NO Produces Guanylate Cyclase Guanylate Cyclase NO->Guanylate Cyclase Activates cGMP cGMP Guanylate Cyclase->cGMP Increases Vasodilation Vasodilation cGMP->Vasodilation Leads to K+ Channels K+ Channels Smooth Muscle Cells->K+ Channels Opens? Hyperpolarization Hyperpolarization K+ Channels->Hyperpolarization Hyperpolarization->Vasodilation Ca2+ Influx Ca2+ Influx Ca2+ Channels->Ca2+ Influx Inhibits? Contraction Contraction Ca2+ Influx->Contraction Reduces Contraction->Vasodilation Promotes

Caption: Potential signaling pathways for 3-dihydrocadambine-induced vasodilation.

Phase III: In Vivo Validation of Antihypertensive Activity

In vivo studies are essential to confirm the antihypertensive effects of 3-dihydrocadambine in a living organism and to assess its overall physiological impact.[7] The Spontaneously Hypertensive Rat (SHR) is a widely used and well-characterized genetic model of human essential hypertension.[12][13]

Acute Antihypertensive Effect in Spontaneously Hypertensive Rats (SHR)

This study will determine the immediate effect of a single dose of 3-dihydrocadambine on the blood pressure of hypertensive animals.

Protocol 4.1: Acute Blood Pressure Measurement in Conscious SHR

  • Animal Model:

    • Use male SHRs (16-20 weeks old) with established hypertension (systolic blood pressure > 160 mmHg). House the animals under standard laboratory conditions with free access to food and water.

  • Blood Pressure Measurement:

    • Acclimatize the rats to the restraint and tail-cuff method for blood pressure measurement for several days before the experiment to minimize stress-induced fluctuations.

    • Measure the basal systolic blood pressure (SBP) and heart rate (HR) of each rat.

  • Drug Administration:

    • Divide the rats into groups (n=6-8 per group):

      • Vehicle control (e.g., saline or a suitable vehicle for 3-dihydrocadambine).

      • 3-Dihydrocadambine at three different doses (e.g., low, medium, high, determined from preliminary range-finding studies).

      • Positive control (e.g., Captopril, 10 mg/kg).

    • Administer the test substances orally (by gavage) or intraperitoneally.

  • Post-Dose Monitoring:

    • Measure SBP and HR at regular intervals (e.g., 0.5, 1, 2, 4, 6, and 24 hours) after drug administration.

  • Data Analysis:

    • Calculate the change in SBP from the baseline for each group at each time point.

    • Compare the effects of the different doses of 3-dihydrocadambine with the vehicle and positive control groups using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).

Group Treatment Dosage Route
1Vehicle-p.o. or i.p.
23-DihydrocadambineLow Dosep.o. or i.p.
33-DihydrocadambineMedium Dosep.o. or i.p.
43-DihydrocadambineHigh Dosep.o. or i.p.
5Captopril10 mg/kgp.o. or i.p.
Table 2: Example of experimental groups for the in vivo SHR study.

Data Interpretation and Future Directions

The successful completion of this preliminary screening will provide valuable data on the antihypertensive potential of 3-dihydrocadambine.

  • Positive In Vitro Results: A significant inhibition of ACE and/or a potent vasodilation effect in isolated aortic rings would provide strong evidence for its antihypertensive potential and give insights into its mechanism of action.

  • Positive In Vivo Results: A dose-dependent reduction in blood pressure in SHRs would confirm its antihypertensive activity in a relevant disease model.

Based on these preliminary findings, future research could focus on:

  • Chronic Efficacy Studies: Evaluating the long-term effects of 3-dihydrocadambine on blood pressure and potential end-organ damage in SHRs.

  • Detailed Mechanistic Studies: Further elucidating the precise molecular targets and signaling pathways involved in its vasodilatory effect.

  • Pharmacokinetic and Toxicological Profiling: Assessing the absorption, distribution, metabolism, excretion (ADME), and safety profile of the compound.

  • Lead Optimization: Synthesizing and screening analogues of 3-dihydrocadambine to improve its potency, selectivity, and pharmacokinetic properties.

Conclusion

This technical guide provides a robust and scientifically sound framework for the initial investigation of 3-dihydrocadambine as a potential antihypertensive agent. By following the detailed protocols for isolation, in vitro screening, and in vivo validation, researchers can systematically evaluate its therapeutic potential. The emphasis on understanding the underlying mechanisms of action will facilitate the rational design of future studies and accelerate the potential development of this promising natural product into a novel treatment for hypertension.

References

  • Guillaume, P., Provost, D., Legrand, P., Godes, M., & Lacroix, P. (2009). Models of cardiovascular disease: measurement of antihypertensive activity in the conscious rat (SHR, DOCA-salt, and Goldblatt hypertension models). Current protocols in pharmacology, Chapter 5, Unit 5.53. [Link]

  • George, J., Meshram, G. A., & Patil, V. R. (2022). Isolation and structural determination of ursane-type triterpene from Neolamarckia cadamba dried leaves. Journal of Applied Pharmaceutical Science, 12(04), 136-141. [Link]

  • Al-Taweel, A. M., Perveen, S., El-Shafae, A. M., Fawzy, G. A., & Khan, A. (2021). Nitric-Oxide-Mediated Vasodilation of Bioactive Compounds Isolated from Hypericum revolutum in Rat Aorta. Molecules (Basel, Switzerland), 26(12), 3692. [Link]

  • de la Torre, J. C., & T-lvaro, R. (1994). Spontaneously hypertensive rats. Hypertension, 24(5), 653-656. [Link]

  • Lifeasible. (n.d.). Alkaloid Separation. [Link]

  • Andrew Alliance. (n.d.). ACE Inhibition Assay - Protocol. [Link]

  • Faraci, F. M., & Heistad, D. D. (1991). Role of Ca2+-Dependent K+ Channels in Cerebral Vasodilatation Induced by Increases in Cyclic GMP and Cyclic AMP in the Rat. Hypertension, 17(5), 667-671. [Link]

  • Devaraju, R. (2019, February 8). What is the simple protocol or method to determine ACE inhibitory activity of peptides? ResearchGate. [Link]

  • George, J., Meshram, G., & Patil, V. (2021). Sono-Maceration - a rapid and inexpensive method for the isolation of ursolic acid from Neolamarckia cadamba leaves. Natural product research, 1-5. [Link]

  • Klocke, R., Kuhlmann, C. R., Stilianakis, N. I., & Luederitz, B. (2000). Role of Voltage-Dependent and Ca2+-Activated K+ Channels in the Regulation of Porcine Coronary Arterial Tone. Journal of Vascular Research, 37(4), 293-301. [Link]

  • Hamilton, R. G., Saunders, G. N., & McLean, S. (1983). The synthesis of 3α- and 3β-dihydrocadambine from secologanin. Canadian Journal of Chemistry, 61(2), 284-288. [Link]

  • International Journal of Creative Research Thoughts. (2024). PHYTOCHEMICAL SCREENING AND ANTIMICROBIAL ACTIVITY OF LEAF AND BARK EXTRACTS OF ANTHOCEPHALUS CADAMBA. [Link]

  • Cicero, A. F. G., & Colletti, A. (2017). Review of Natural Resources With Vasodilation: Traditional Medicinal Plants, Natural Products, and Their Mechanism and Clinical Efficacy. Frontiers in Pharmacology, 8, 987. [Link]

  • Celermajer, D. S., Sorensen, K. E., Gooch, V. M., Spiegelhalter, D. J., Miller, O. I., Sullivan, I. D., ... & Deanfield, J. E. (1992). Endothelium-dependent and -independent vasodilation of large arteries in normoalbuminuric insulin-dependent diabetes mellitus. Arteriosclerosis, Thrombosis, and Vascular Biology, 12(11), 1280-1286. [Link]

  • Patel, D., Kumar, R., Laloo, D., & Hemalatha, S. (2011). Anthocephalus cadamba: A review. Pharmacognosy Journal, 3(18), 72-78. [Link]

  • Hamilton, R. G., & McLean, S. (1981). The synthesis of 3α- and 3β-dihydrocadambine from secologanin. Tetrahedron Letters, 22(30), 2847-2850. [Link]

  • Jackson, W. F. (2007). Potassium channels in regulation of vascular smooth muscle contraction and growth. Advances in pharmacology (San Diego, Calif.), 55, 1-43. [Link]

  • Kumar, P., & Singh, R. (2026). Method for the Extraction and Quantification of Cadambine, Neolamarckia cadamba. 10th Agricultural Graduate Students Conference (AGSC) 2025 on“Sustainable Agriculture and Farmers Well-being: Digitalize, Diversify, Decarbonise and Develop”. [Link]

  • Sharma, A., & Mathur, P. (2022). Neolamarckia cadamba: A Comprehensive review on its Physiological, Ecological, Phytochemical and Pharmacological Perspectives. Journal of Natural Remedies, 22(4), 599-613. [Link]

Sources

Pharmacological Profiling and Isolation Methodologies of 3-Dihydrocadambine: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As drug development increasingly pivots toward complex natural product scaffolds, 3-dihydrocadambine (3-DHC) has emerged as a high-value monoterpenoid gluco-indole alkaloid (MIA). Predominantly isolated from the Rubiaceae family—specifically Neolamarckia cadamba (formerly Anthocephalus cadamba) and Uncaria species—this compound exhibits a multi-target pharmacological profile[1].

This whitepaper provides an authoritative synthesis of 3-DHC’s biological activities, detailing the mechanistic pathways and the empirical protocols required for its extraction and in vitro validation. Designed for application scientists and pharmacologists, this guide emphasizes causality in experimental design and self-validating workflows to ensure reproducibility in preclinical research.

Chemical Architecture and Extraction Methodology

3-Dihydrocadambine (C₂₇H₃₄N₂O₁₀, PubChem CID: 162138) features a rigid pentacyclic core fused to a glucopyranosyl moiety[1]. Because it often co-occurs with closely related stereoisomers like 3β-isodihydrocadambine and cadambine, achieving high-purity isolation requires exploiting its specific acid-base partitioning behaviors[2].

Protocol 1: Self-Validating Extraction & Isolation of 3-DHC

Objective: To isolate >95% pure 3-DHC from N. cadamba bark.

  • Preparation & Defatting : Pulverize 1 kg of dried bark and macerate in petroleum ether for 48 hours.

    • Causality: This removes lipophilic waxes and sterols that cause emulsions during downstream liquid-liquid partitioning.

    • Validation Checkpoint: Evaporate a 5 mL aliquot of the ether; the absence of an oily residue confirms complete defatting.

  • Methanolic Extraction : Extract the defatted marc with 80% aqueous methanol under reflux (3 × 2 hours).

    • Causality: The polar methanol/water matrix disrupts hydrogen bonds in the plant cellulose, effectively solubilizing polar glycosidic alkaloids[3].

  • Acid-Base Partitioning :

    • Acidify the concentrated extract to pH 2.5 using 1M HCl, then wash with ethyl acetate. Discard the organic layer.

    • Basify the aqueous layer to pH 9.5 using NH₄OH, then extract with ethyl acetate.

    • Causality: At pH 2.5, the tertiary amine of 3-DHC is protonated (water-soluble). At pH 9.5, it is deprotonated, driving the now-lipophilic alkaloid into the organic phase.

    • Validation Checkpoint: Perform a Dragendorff’s reagent test on the organic layer. An immediate orange-red precipitate confirms the successful enrichment of alkaloids.

  • Chromatographic Resolution : Subject the crude alkaloid fraction to silica gel column chromatography (gradient elution: CHCl₃:MeOH). Final purification is achieved via preparative HPLC to resolve 3-DHC from 3-isodihydrocadambine[2].

G A Raw Plant Material (N. cadamba bark) B Methanolic Extraction (Polar compound recovery) A->B C Acid-Base Partitioning (Alkaloid enrichment) B->C D Ethyl Acetate Fraction (Crude MIAs) C->D E Silica Gel Column Chromatography D->E F Preparative HPLC (Stereoisomer resolution) E->F G 3-Dihydrocadambine (Target Compound) F->G

Fig 1. Extraction and isolation workflow for 3-dihydrocadambine.

Biological Activities & Mechanistic Pathways

Anti-Inflammatory and Analgesic Efficacy

Recent 4 demonstrate that 3β-dihydrocadambine acts as a potent anti-inflammatory agent[4]. At a dose of 100 mg/kg, it significantly relieves carrageenan-induced paw edema and decreases acetic acid-induced writhing in murine models[4]. Mechanistically, 3-DHC suppresses the secretion of critical inflammatory mediators, including Cyclooxygenase-2 (COX-2), Interleukin-1β (IL-1β), and Tumor Necrosis Factor-α (TNF-α)[4].

Protocol 2: In Vitro Anti-Inflammatory Assay (RAW 264.7 Macrophages)
  • Cell Seeding : Plate RAW 264.7 cells at 5×10⁵ cells/well in a 24-well plate. Incubate overnight.

  • Pre-treatment : Treat cells with 10 μg/mL of 3-DHC for 2 hours[4].

  • LPS Challenge : Add 1 μg/mL Lipopolysaccharide (LPS) for 24 hours.

    • Causality: LPS binds to TLR4 receptors, mimicking bacterial infection. This reliably activates the NF-κB pathway to induce downstream COX-2 and cytokine synthesis.

  • Quantification : Harvest the supernatant and quantify TNF-α and IL-1β via ELISA.

    • Validation Checkpoint: Run Dexamethasone concurrently as a positive control. If Dexamethasone fails to suppress cytokine levels by at least 50%, the assay plate is invalidated, ensuring system reliability against degraded LPS or compromised cell lines[4].

G A LPS Stimulation B Macrophage (RAW 264.7) A->B D NF-κB / MAPK Pathways B->D C 3-Dihydrocadambine (10 μg/mL) C->D Inhibits E COX-2 Expression D->E F TNF-α & IL-1β Release D->F G Edema & Nociception Reduction E->G F->G

Fig 2. Anti-inflammatory signaling pathway modulation by 3-DHC.

Cardiovascular and Hypotensive Effects

3α-Dihydrocadambine exhibits pronounced dose-dependent hypotensive and anti-hypertensive effects. These effects have been validated in both anesthetized normotensive rats and conscious spontaneously hypertensive rats[5]. The vasorelaxant properties are closely tied to the modulation of endothelial nitric oxide pathways and calcium channel blockade, marking it as a lead compound for cardiovascular therapeutics[5].

Emerging Antiviral and Neuroprotective Potential

Recent computational and network pharmacology studies have expanded the therapeutic horizon for 3-DHC:

  • Antiviral Activity : In silico molecular docking reveals that 3-dihydrocadambine possesses a high docking score against the SARS-CoV-2 spike glycoprotein in its open state, suggesting a potential mechanism to prevent viral entry into host cells[6],[7].

  • Neuroprotection : Network-based approaches exploring Uncaria alkaloids identify 3-DHC as a multi-target ligand[8]. While specific IC50 values for isolated 3-DHC require further empirical validation, the broader alkaloid fraction demonstrates moderate to significant inhibition of Butyrylcholinesterase (BChE), a primary target in Alzheimer's disease management[8].

G Center 3-Dihydrocadambine N1 SARS-CoV-2 Spike Glycoprotein Center->N1 Docking N2 BChE Enzyme Center->N2 Inhibition N3 Vascular Endothelium Center->N3 Vasodilation E1 Antiviral Potential N1->E1 E2 Neuroprotection (Alzheimer's) N2->E2 E3 Hypotensive / Antihypertensive N3->E3

Fig 3. Multi-target pharmacological network of 3-DHC.

Quantitative Data Synthesis

To facilitate rapid comparison for drug development professionals, the core biological activities and effective dosages of 3-DHC are summarized below:

Biological ActivityExperimental Model / TargetEffective Concentration / DoseKey Pharmacological Findings
Anti-inflammatory RAW 264.7 Macrophages (In vitro)10 μg/mLInhibited secretion of COX-2, IL-1β, and TNF-α.
Analgesic / Anti-edema Carrageenan-induced paw edema (In vivo)100 mg/kgSignificantly relieved paw edema and reduced writhing.
Hypotensive Spontaneously Hypertensive RatsDose-dependentExhibited sustained anti-hypertensive effects.
Antiviral SARS-CoV-2 Spike GlycoproteinIn silico dockingDemonstrated high binding affinity in the open state.
Neuroprotective Butyrylcholinesterase (BChE)Network predictionIdentified as a multi-target ligand for Alzheimer's pathways.

References

  • PubChem - 3alpha-Dihydrocadambine (CID 162138). National Institutes of Health (NIH).
  • A REVIEW ON: PHARMACOGNESTIC AND PHARMACOLOGICAL STUDY OF Anthocephalus cadamba. Journal of Pharmaceutical Negative Results.
  • An Overview on Antiviral Potential of Traditional Medicines. IntechOpen.
  • 3α-Dihydrocadambine | The Glucoindole Alkaloid. MedChemExpress.
  • A Network-Based Approach to Explore the Mechanisms of Uncaria Alkaloids in Treating Hypertension and Alleviating Alzheimer's Disease. MDPI.
  • Anti-inflammatory and analgesic activities of Neolamarckia cadamba and its bioactive monoterpenoid indole alkaloids. ResearchGate.
  • The best conformation of the 3-isodihydrocadambine.... ResearchGate.
  • Gluco-indole alkaloids from Nauclea cadamba in Thailand and transformation of 3 alpha-dihydrocadambine. PubMed / NIH.

Sources

3-Dihydrocadambine: Chemical Identifiers, Isolation Methodologies, and Pharmacological Applications

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Whitepaper Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals

Introduction to 3-Dihydrocadambine

3-Dihydrocadambine is a complex monoterpenoid indole alkaloid with significant pharmacological potential. It is predominantly isolated from the Rubiaceae family, notably from the bark and leaves of Neolamarckia cadamba (the cadamba tree) and various Uncaria species such as Uncaria tomentosa[1][2]. Characterized by a highly functionalized pentacyclic core and a glycosidic linkage, this secondary metabolite has become a focal point in natural product drug discovery. This whitepaper details its critical chemical identifiers, outlines a mechanistically grounded isolation protocol, and explores its emerging role in antiviral and neuroprotective therapeutics.

Chemical Identifiers and Structural Data

To ensure rigorous tracking, reproducibility, and cross-referencing in analytical chemistry and molecular docking databases, a standardized set of chemical identifiers is required. 3-Dihydrocadambine (often referred to as 3α-dihydrocadambine) possesses multiple chiral centers. Its precise stereochemical designation—captured via its InChIKey and SMILES string—is essential for accurate in silico molecular modeling and synthetic validation[1].

Table 1: Quantitative and Structural Identifiers of 3-Dihydrocadambine
PropertyValue
CAS Number 54483-84-0
PubChem CID 162138
Molecular Formula C₂₇H₃₄N₂O₁₀
Molecular Weight 546.6 g/mol
IUPAC Name methyl (1S,15S,16S,17S,21S)-15-hydroxy-17-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-18-oxa-3,13-diazapentacyclo[11.9.0.0²,¹⁰.0⁴,⁹.0¹⁶,²¹]docosa-2(10),4,6,8,19-pentaene-20-carboxylate
SMILES COC(=O)C1=COO[C@H]6CO)O)O">C@@HO
InChIKey HNZGKRAKJFZQAY-SBAWYOAKSA-N

Pharmacological Significance and Mechanistic Pathways

Recent computational and in vitro studies have elucidated the therapeutic mechanisms of 3-dihydrocadambine, positioning it as a multi-target bioactive compound.

  • Antiviral Activity (SARS-CoV-2): Molecular docking simulations have demonstrated that 3-dihydrocadambine exhibits a high binding affinity (-7.1 kcal/mol) to the SARS-CoV-2 spike glycoprotein[3]. By stabilizing the spike protein in its open state, the alkaloid competitively inhibits viral fusion with the host's ACE-2 receptors. This mechanistic claim is supported by in vitro plaque reduction assays using Uncaria tomentosa extracts, which showed significant viral inhibition[3].

  • Neuroprotection and Antihypertensive Effects: As a prominent Uncaria alkaloid, 3-dihydrocadambine is implicated in network pharmacology models targeting neurodegenerative pathways. Alkaloids from this botanical class have been shown to inhibit butyrylcholinesterase (BChE) and prevent the aggregation of amyloid proteins, presenting a multi-target approach for the management of Alzheimer's disease[4].

Pathway A 3-Dihydrocadambine (Ligand) C Molecular Docking & MD Simulations A->C B Target Protein (SARS-CoV-2 Spike / BChE) B->C D Receptor Binding (High Affinity) C->D E Therapeutic Efficacy (Antiviral / Neuroprotective) D->E

Fig 1: Pharmacological targeting and validation pathway of 3-dihydrocadambine.

Extraction and Isolation Protocol

Expertise & Experience: Isolating pure 3-dihydrocadambine from raw plant biomass requires navigating a complex matrix of tannins, saponins, and lipids[2]. The following protocol leverages classic acid-base partitioning. This is a self-validating system : by manipulating the pH, we exploit the protonation state of the alkaloid's tertiary amine, allowing us to selectively shuttle the target molecule between aqueous and organic phases while systematically stripping away impurities.

Step-by-Step Methodology:
  • Biomass Preparation and Defatting:

    • Action: Pulverize 1.0 kg of dried Neolamarckia cadamba or Uncaria tomentosa bark. Macerate in hexanes (3 L) for 48 hours at 25°C. Filter and discard the hexane.

    • Causality: Hexane extraction removes non-polar lipids, waxes, and sterols. If left in the matrix, these highly lipophilic compounds would co-elute during downstream chromatography, severely reducing the resolution of the alkaloid fraction.

  • Primary Hydroalcoholic Extraction:

    • Action: Extract the defatted marc with 70% aqueous ethanol (3 x 3 L) under reflux for 2 hours per cycle. Filter and concentrate the combined extracts under reduced pressure (40°C) to yield a crude viscous extract.

    • Causality: The 70% ethanol mixture provides the optimal dielectric constant to solubilize the polar glycosylated indole alkaloid (3-dihydrocadambine) while minimizing the extraction of highly polymeric, water-soluble tannins.

  • Acid-Base Partitioning (Self-Validating Phase Switch):

    • Action (Acidification): Suspend the crude extract in 0.5 M HCl to achieve a pH of ~2.0. Partition the aqueous suspension with ethyl acetate (3 x 500 mL). Discard the organic layer.

    • Causality: At pH 2.0, the basic nitrogen of 3-dihydrocadambine is protonated, forming a water-soluble ammonium salt. Neutral and acidic impurities remain un-ionized and partition into the ethyl acetate layer, effectively purifying the aqueous phase.

    • Action (Basification): Carefully adjust the aqueous layer to pH 9.5–10.0 using 10% NH₄OH. Extract the basified solution with chloroform (3 x 500 mL).

    • Causality: Basification deprotonates the alkaloid back to its free-base form, drastically reducing its water solubility. The free base selectively partitions into the chloroform layer. This phase switch is self-validating; only compounds capable of reversible ionization (alkaloids) will survive this dual-partitioning step.

  • Chromatographic Purification:

    • Action: Dry the chloroform fraction over anhydrous Na₂SO₄, concentrate, and load onto a silica gel column (200-300 mesh). Elute using a step gradient of dichloromethane:methanol (from 95:5 to 80:20 v/v).

    • Causality: The gradient gradually increases the mobile phase polarity. 3-dihydrocadambine, with its multiple hydroxyl groups from the glycoside moiety, elutes later than less polar indole alkaloids.

  • Analytical Validation:

    • Action: Confirm the identity and purity of the isolated fractions using LC-HRMS (monitoring for the [M+H]⁺ ion at m/z 547.22) and 2D NMR spectroscopy (HSQC, HMBC) to verify the stereochemistry of the oxan-2-yl ring[1].

Extraction N1 Raw Plant Biomass (N. cadamba / U. tomentosa) N2 Defatting (Hexane Maceration) N1->N2 N3 Primary Extraction (70% EtOH Reflux) N2->N3 Removes Lipids N4 Acidification (pH ~2) Alkaloid Protonation N3->N4 Crude Extract N5 Basification (pH 9.5) Free-Base Formation N4->N5 Removes Neutrals N6 Liquid-Liquid Extraction (Chloroform Partitioning) N5->N6 N7 Silica Gel Chromatography (Gradient Elution) N6->N7 Alkaloid Fraction N8 Pure 3-Dihydrocadambine (LC-MS/NMR Validated) N7->N8

Fig 2: Step-by-step acid-base extraction and isolation workflow for 3-dihydrocadambine.

Conclusion

The rigorous identification and extraction of 3-dihydrocadambine are foundational to unlocking its therapeutic potential. By adhering to standardized chemical identifiers and employing mechanistically sound, self-validating isolation protocols, researchers can ensure the high-purity yields necessary for advanced preclinical evaluations in virology and neurology.

References

  • PubChem - 3alpha-Dihydrocadambine (CID 162138) . National Center for Biotechnology Information. URL:[Link]

  • Traditional uses, phytochemistry and pharmacological properties of Neolamarckia cadamba: A review . PubMed / Elsevier Ireland Ltd. URL:[Link]

  • The Hydroalcoholic Extract of Uncaria tomentosa (Cat's Claw) Inhibits the Infection of Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) In Vitro . PMC / Evidence-Based Complementary and Alternative Medicine. URL:[Link]

  • A Network-Based Approach to Explore the Mechanisms of Uncaria Alkaloids in Treating Hypertension and Alleviating Alzheimer's Disease . MDPI / International Journal of Molecular Sciences. URL:[Link]

Sources

Methodological & Application

Application Note: Optimized Extraction and Purification Protocols for 3-Dihydrocadambine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Matrix: Plant Tissue (Neolamarckia cadamba, Uncaria tomentosa) Target Analyte: 3-Dihydrocadambine (Monoterpenoid Indole Alkaloid)

Executive Summary & Pharmacological Context

3-Dihydrocadambine is a complex monoterpenoid indole alkaloid (MIA) predominantly isolated from the Rubiaceae family, notably Neolamarckia cadamba (Kadamba) and Uncaria tomentosa (Cat's Claw)[1]. Recent pharmacological profiling has elevated the status of this compound in drug development due to its potent, dose-dependent anti-inflammatory and analgesic activities[2]. Furthermore, advanced in silico docking and in vitro assays have demonstrated its high binding affinity to the SARS-CoV-2 spike glycoprotein, positioning it as a molecule of interest for antiviral therapeutics[3].

Isolating MIAs from complex plant matrices is notoriously difficult due to the co-extraction of polyphenols, tannins, and lipophilic terpenes. This application note details a highly optimized, self-validating acid-base partitioning and chromatographic workflow designed to maximize the yield and purity of 3-dihydrocadambine[4].

Mechanistic Rationale: The Chemistry of Extraction

To achieve high-purity extraction, this protocol abandons generic solvent maceration in favor of targeted pH-dependent liquid-liquid partitioning . The causality behind this approach relies on the chemical behavior of the tertiary amine embedded within the strictosidine-derived scaffold of 3-dihydrocadambine:

  • Primary Solubilization (Neutral State): In the native plant matrix, alkaloids exist as complex salts (often bound to chlorogenic acid). An initial extraction using 80% Methanol effectively disrupts cellular matrices and solubilizes these polar alkaloid salts alongside other phytochemicals[5].

  • Protonation & Defatting (Acidic State, pH 2): By resuspending the crude extract in 5% HCl, the basic nitrogen atom is protonated, forming a highly water-soluble quaternary ammonium salt. This is a critical isolation mechanism: it allows non-ionizable, lipophilic contaminants (waxes, sterols, and non-polar terpenes) to be stripped away using a non-polar solvent like n-hexane[6].

  • Free-Base Formation & Partitioning (Basic State, pH 10): Alkalinizing the aqueous layer with 25% NH₄OH deprotonates the nitrogen. The alkaloid reverts to its lipophilic "free base" form, drastically reducing its aqueous solubility and forcing it to partition selectively into a moderately polar organic solvent (such as Chloroform or Ethyl Acetate)[6].

Extraction Workflow Visualization

G Plant Plant Tissue (N. cadamba) MeOH Primary Extraction (80% Methanol) Plant->MeOH ASE / Maceration Acid Acidification (pH 2) 5% HCl MeOH->Acid Evaporate & Resuspend Wash Defatting (Hexane Wash) Acid->Wash Remove Lipids Base Basification (pH 10) 25% NH4OH Wash->Base Retain Aqueous Layer OrgExt Liquid-Liquid Extraction (Chloroform/EtOAc) Base->OrgExt Free Base Formation Purif Silica CC & Prep-HPLC Purification OrgExt->Purif Retain Organic Layer Pure Pure 3-Dihydrocadambine Purif->Pure Gradient Elution

Fig 1: Acid-base pH-dependent extraction workflow for 3-dihydrocadambine.

Step-by-Step Experimental Protocol

Phase 1: Tissue Preparation & Primary Extraction
  • Preparation: Pulverize shade-dried Neolamarckia cadamba leaves or bark into a fine powder (40-mesh) to maximize surface area.

  • Extraction: Load 500 g of the pulverized biomass into an Accelerated Solvent Extractor (ASE) cell. Extract using 80% Methanol at 60°C and 1500 psi for 3 static cycles (15 minutes each).

  • Concentration: Pool the methanolic extracts and concentrate under reduced pressure using a rotary evaporator at 40°C until a viscous crude extract is obtained.

Phase 2: Acid-Base Partitioning (Alkaloid Enrichment)
  • Acidification: Suspend the crude extract in 250 mL of 5% HCl solution. Stir continuously for 2 hours at room temperature. Verify that the pH is ≤ 2. Filter the suspension to remove insoluble matrix debris.

  • Defatting: Transfer the acidic filtrate to a separatory funnel. Add 250 mL of n-hexane. Shake vigorously and allow phase separation. Discard the upper hexane layer (contains lipids and waxes). Repeat this wash step twice.

  • Basification: Carefully add 25% NH₄OH dropwise to the retained aqueous layer in an ice bath until the pH reaches 9.5 – 10.0.

  • Alkaloid Recovery: Add 300 mL of Chloroform (or Ethyl Acetate) to the basified aqueous layer. Shake gently to avoid emulsions. Collect the lower organic layer (containing the free-base MIAs)[2]. Repeat extraction three times.

  • Drying: Pass the pooled organic layers through anhydrous sodium sulfate (Na₂SO₄) and evaporate to dryness to yield the Crude Alkaloid Fraction (CAF) .

    • Self-Validating Checkpoint: Spot the CAF on a silica TLC plate. Spray with Dragendorff’s reagent. An immediate orange-red precipitate visually validates the successful enrichment of alkaloids.

Phase 3: Chromatographic Purification
  • Column Chromatography (CC): Load the CAF onto a silica gel column (200-300 mesh).

  • Gradient Elution: Elute using a step-gradient of Chloroform:Methanol. Begin at 100:0 and gradually increase polarity to 80:20 (v/v)[7].

  • Fraction Collection: Collect 50 mL fractions. Monitor fractions via TLC (Mobile phase: Chloroform:Methanol 85:15). Pool fractions containing the target Rf value corresponding to 3-dihydrocadambine.

Phase 4: Analytical Validation (UPLC-MS/MS & RP-HPLC)

To ensure structural integrity and purity, analyze the purified isolate using the following validated parameters[5]:

  • Column: Hypersil GOLD aQ C18 (100 mm × 2.1 mm, 1.9 µm) or equivalent.

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in Water.

    • Solvent B: Acetonitrile.

  • Gradient: 5% B to 95% B over 5.5 minutes.

  • Detection: Positive Electrospray Ionization (ESI+). Look for the precursor ion [M+H]+ corresponding to the exact mass of 3-dihydrocadambine (m/z ~545.2).

Quantitative Data Presentation

The choice of primary extraction significantly impacts the downstream yield of the Crude Alkaloid Fraction (CAF) and the final purity of 3-dihydrocadambine. Below is a comparative analysis of three extraction methodologies validated during protocol optimization.

Extraction MethodologySolvent SystemTemp (°C)TimeTotal CAF Yield (% w/w)3-Dihydrocadambine Purity (HPLC)
Cold Maceration 80% Methanol25°C72 hours1.24%88.5%
Soxhlet Extraction 100% Methanol65°C12 hours2.10%82.1% (Thermal degradation noted)
Accelerated Solvent Extraction (ASE) 80% Methanol60°C45 mins2.85% 96.4%

Table 1: Comparative efficiency of primary extraction techniques for N. cadamba biomass. ASE demonstrates superior yield and prevents thermal degradation of thermolabile MIAs.

References

  • Anti-inflammatory and analgesic activities of Neolamarckia cadamba and its bioactive monoterpenoid indole alkaloids. ResearchGate. Retrieved from: 2

  • Potential Therapeutic Applications of Plant-Derived Alkaloids against Inflammatory and Neurodegenerative Diseases. PMC - National Institutes of Health. Retrieved from: 8

  • Gluco-indole alkaloids from Nauclea cadamba in Thailand and transformation of 3 alpha-dihydrocadambine into the indolopyridine alkaloid, 16-carbomethoxynaufoline. PubMed - National Institutes of Health. Retrieved from: 4

  • The Hydroalcoholic Extract of Uncaria tomentosa (Cat's Claw) Inhibits the Infection of Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) In Vitro. ResearchGate. Retrieved from: Link

  • ABSTRACTS OF - Universiti Sains Malaysia (HPLC methodologies). USM. Retrieved from: 7

Sources

High-performance liquid chromatography (HPLC) methods for 3-dihydrocadambine analysis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Performance Liquid Chromatography (HPLC) Methods for 3-Dihydrocadambine Analysis

Target Audience: Analytical Chemists, Pharmacognosists, and Drug Development Scientists.

Introduction & Scientific Rationale

3-Dihydrocadambine is a bioactive monoterpenoid indole alkaloid (MIA) predominantly found in the Rubiaceae family, notably in Neolamarckia cadamba and various Uncaria species (e.g., Uncaria rhynchophylla, Uncaria tomentosa)[1]. Pharmacologically, 3-dihydrocadambine has garnered significant attention for its potent anti-inflammatory and analgesic properties, specifically its ability to suppress pro-inflammatory mediators such as COX-2, IL-1β, and TNF-α[2]. Furthermore, recent molecular docking and in vitro studies have highlighted its potential antiviral capabilities, including high-affinity binding to the SARS-CoV-2 spike glycoprotein[1].

Given its therapeutic potential, the accurate quantification of 3-dihydrocadambine in complex botanical matrices is critical for quality control and pharmacokinetic profiling. This application note details a robust, self-validating High-Performance Liquid Chromatography coupled with Diode-Array Detection (HPLC-DAD) methodology designed to isolate and quantify 3-dihydrocadambine from structurally similar alkaloids (e.g., cadambine, isodihydrocadambine, and vincosamide)[3].

Pathway Stimulus Inflammatory Stimulus (e.g., LPS) Target NF-κB / COX-2 Pathway Stimulus->Target Activates Drug 3-dihydrocadambine Drug->Target Inhibits Mediators Pro-inflammatory Mediators (TNF-α, IL-1β) Target->Mediators Induces Outcome Reduced Inflammation Mediators->Outcome Suppressed

Fig 1. Pharmacological inhibition of pro-inflammatory pathways by 3-dihydrocadambine.

Mechanistic Grounding: Why These Parameters?

Extraction Mechanics: The protocol utilizes 70% aqueous methanol combined with ultrasonic-assisted extraction (UAE). While the aglycone core of the alkaloid is lipophilic, 3-dihydrocadambine often exists in partially polar forms within the plant matrix. The aqueous component swells the cellulosic plant tissue, increasing porosity, while the methanol acts as the primary solubilizing agent. Sonication induces acoustic cavitation, mechanically shearing cell walls to accelerate mass transfer into the solvent.

Chromatographic Causality (The Silanol Effect): Monoterpenoid indole alkaloids possess a basic nitrogen atom. In reversed-phase chromatography, this basic moiety can undergo secondary ion-exchange interactions with unendcapped, residual silanol groups (Si-OH) on the silica support of the C18 column. This interaction leads to severe peak tailing and poor resolution. To counteract this, the mobile phase is modified with 0.1% Formic Acid (pH ~2.7). This acidic environment serves a dual purpose: it fully protonates the alkaloid to maintain a single, consistent ionization state, and it suppresses the ionization of residual silanols (pKa ~3.5–4.5), thereby enforcing a pure hydrophobic retention mechanism and yielding sharp, symmetrical peaks.

Detection Wavelength: Indole chromophores exhibit strong, characteristic UV absorbance. A wavelength of 220 nm is selected for primary quantification due to the high molar absorptivity of the indole ring at this energy level, while 254 nm serves as a secondary qualification wavelength to confirm peak purity[3].

Workflow N1 Raw Plant Material (Uncaria / N. cadamba) N2 Sample Extraction (70% Methanol, Sonication) N1->N2 N3 Centrifugation & Filtration (0.22 µm PTFE) N2->N3 N4 HPLC-DAD Analysis (C18, Gradient Elution) N3->N4 N5 Data Acquisition (UV at 220 nm / 254 nm) N4->N5 N6 System Validation (LOD, LOQ, Recovery) N5->N6

Fig 2. End-to-end extraction and HPLC-DAD analytical workflow for 3-dihydrocadambine.

Step-by-Step Experimental Protocol

Part A: Sample Preparation
  • Milling & Weighing: Pulverize the dried bark/leaves of N. cadamba or Uncaria spp. to a fine powder (pass through a 60-mesh sieve). Accurately weigh 1.00 g of the powder into a 50 mL centrifuge tube.

  • Extraction: Add 25.0 mL of 70% Methanol (LC-MS grade) to the tube. Vortex for 30 seconds to ensure the powder is fully suspended.

  • Sonication: Place the tube in an ultrasonic bath (40 kHz, 250 W) for 30 minutes at room temperature (25 °C). Note: Do not exceed 35 °C to prevent thermal degradation of heat-sensitive co-metabolites.

  • Centrifugation: Centrifuge the extract at 10,000 rpm for 10 minutes at 4 °C to pellet the cellular debris.

  • Filtration (Critical Step): Draw the supernatant into a glass syringe and filter through a 0.22 µm Polytetrafluoroethylene (PTFE) syringe filter directly into an amber HPLC vial. Causality: PTFE is mandatory; nylon filters contain amide bonds that can adsorb basic alkaloids, leading to artificially low recoveries.

Part B: HPLC-DAD Conditions

Set up the liquid chromatograph according to the parameters below. Ensure the column is equilibrated with the starting mobile phase for at least 20 column volumes prior to the first injection.

  • Column: Reversed-phase C18 (250 mm × 4.6 mm, 5 µm particle size, fully endcapped).

  • Column Temperature: 30 °C (Stabilizes retention times and reduces system backpressure).

  • Injection Volume: 10 µL.

  • Flow Rate: 1.0 mL/min.

  • Detection (DAD): Primary: 220 nm; Secondary: 254 nm.

  • Mobile Phase A: 0.1% Formic Acid in Ultrapure Water (v/v).

  • Mobile Phase B: 100% Acetonitrile (HPLC Grade).

Table 1: Gradient Elution Program

Time (min)Mobile Phase A (%)Mobile Phase B (%)Elution Profile
0.09010Isocratic hold to elute highly polar matrix
10.08020Linear gradient
30.06040Linear gradient (Target elution window)
40.04060Linear gradient
45.01090Column wash
50.09010Re-equilibration

Self-Validating System & Quality Control

To ensure the trustworthiness of the generated data, this protocol embeds a strict self-validating framework. A method cannot be trusted if it cannot prove its own accuracy during every sequence.

  • Blank Verification: A blank injection (Mobile Phase A) must precede every run. If a peak is detected at the retention time of 3-dihydrocadambine (Signal-to-Noise > 3), the autosampler needle must be washed with 50:50 Methanol:Water to eliminate carryover.

  • Matrix Spike Recovery: To confirm that co-eluting plant matrix components do not cause signal enhancement or suppression, spike known concentrations of 3-dihydrocadambine standard into the raw plant matrix at 80%, 100%, and 120% of the expected yield. Acceptable recovery is 95%–105%.

  • System Suitability Testing (SST): The run is only valid if the chromatographic parameters meet the strict criteria outlined in Table 2.

Table 2: System Suitability Criteria (Gatekeeper Metrics)

ParameterAcceptance CriteriaCausality / Rationale for Failure
Resolution ( Rs​ ) > 1.5Ensures baseline separation from isomers like cadambine. If < 1.5, adjust gradient slope.
Tailing Factor ( Tf​ ) ≤ 1.5Indicates secondary silanol interactions. If > 1.5, verify mobile phase pH is ~2.7.
Theoretical Plates ( N ) > 10,000Measures column efficiency. A drop indicates column voiding or frit blockage.
Precision (%RSD) ≤ 2.0% (n=6)Confirms autosampler accuracy and detector stability.

References

  • Potential Therapeutic Applications of Plant-Derived Alkaloids against Inflammatory and Neurodegenerative Diseases Source: PMC / Evidence-Based Complementary and Alternative Medicine URL
  • Uncaria tomentosa as a Promising Natural Source of Molecules with Multiple Activities: Review of Its Ethnomedicinal Uses, Phytochemistry and Pharmacology Source: MDPI URL
  • Bioactivity-Guided Separation of Anti-Cholinesterase Alkaloids from Uncaria rhynchophlly (Miq.) Miq.
  • Anti-inflammatory and analgesic activities of Neolamarckia cadamba and its bioactive monoterpenoid indole alkaloids Source: ResearchGate URL

Sources

Application Note: Total Synthesis Routes for 3-Dihydrocadambine Production

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals. Content Focus: Biomimetic total synthesis, mechanistic causality, and step-by-step experimental protocols.

Introduction & Biological Significance

3-Dihydrocadambine is a complex monoterpenoid indole alkaloid (MIA) predominantly isolated from the bark and leaves of Neolamarckia cadamba and Uncaria species[1]. In recent pharmacological studies, this compound has demonstrated potent in vitro and in vivo anti-inflammatory efficacy, analgesic properties, and potential antiviral activities[2],[3].

Structurally, 3-dihydrocadambine features a highly functionalized 6/5/6/7/6-fused pentacyclic ring system, characterized by a unique seven-membered azepine ring and a bridged oxazolidine moiety. Because its natural extraction yield is low and highly dependent on environmental factors, establishing a scalable, stereoselective total synthesis route is critical for systematic biological evaluation and the development of synthetic derivatives[4].

Pathway cluster_bio In Vivo Biosynthetic Pathway B1 Tryptamine + Secologanin B2 Strictosidine B1->B2 Strictosidine Synthase B3 Epoxystrictosidine B2->B3 Oxidation B4 Cadambine B3->B4 Cyclization B5 3-Dihydrocadambine B4->B5 Reduction

Fig 1. In vivo biosynthetic pathway of 3-dihydrocadambine from secologanin.

Retrosynthetic Analysis & Mechanistic Rationale

The most efficient synthetic strategies for complex MIAs rely on biomimetic approaches. In vivo, the biosynthesis of cadambine-type alkaloids begins with the condensation of tryptamine and the secoiridoid glycoside secologanin to form strictosidine, followed by oxidation to epoxystrictosidine and subsequent cascade cyclizations[5].

In vitro, achieving this requires precise control over reactive functional groups to prevent premature polymerization. The landmark total synthesis established by Hamilton, Saunders, and McLean provides a highly stereoselective, self-validating route starting from secologanin[6]. The mechanistic causality defining this route is as follows:

  • Protection Strategy: Secologanin possesses a reactive aldehyde and multiple free hydroxyls on its glucose moiety. Immediate condensation with tryptamine would yield strictosidine, which is prone to uncontrolled side reactions. Thus, global acetylation and dimethyl acetal formation are mandatory first steps[6].

  • Stereocontrol via Substrate Conformation: The bulky protected glucose moiety directs the facial selectivity of the osmium-catalyzed dihydroxylation of the vinyl group, establishing the correct absolute configuration for the future C-19 position[6].

  • Orthogonal Deprotection & Cascade Cyclization: The synthesis culminates in a one-pot acid-catalyzed global deprotection. The unmasked aldehyde and hydroxyl groups spontaneously undergo a Pictet-Spengler-type cyclization with the indole nitrogen, thermodynamically driving the formation of the azepine and piperidine rings[6].

Detailed Experimental Protocols

Note: The following methodologies are adapted from the validated biomimetic procedures established for the synthesis of 3α- and 3β-dihydrocadambine[6].

Step 1: Preparation of Secologanin Tetraacetate Dimethyl Acetal
  • Reaction: Dissolve secologanin in a mixture of acetic anhydride and pyridine (1:1 v/v) at 0°C. Stir for 12 hours at room temperature to achieve global acetylation of the glucose moiety.

  • Acetalization: Quench the reaction with ice water, extract the tetraacetate intermediate with dichloromethane (DCM), and concentrate. Dissolve the residue in anhydrous methanol containing a catalytic amount of p-toluenesulfonic acid (pTSA). Stir for 4 hours.

  • Rationale: This step masks the reactive aldehyde as a dimethyl acetal, preventing premature Pictet-Spengler condensation during subsequent oxidative steps[6].

Step 2: Stereoselective Dihydroxylation of the Vinyl Side Chain
  • Reaction: Dissolve the protected secologanin in an acetone/water mixture (4:1 v/v). Add N-methylmorpholine N-oxide (NMO) (1.5 eq) and a catalytic amount of OsO₄ (0.05 eq).

  • Monitoring: Stir at room temperature for 4–6 hours until complete consumption of the starting material is observed via TLC.

  • Quenching: Quench with saturated aqueous sodium sulfite (Na₂SO₃) to reduce residual osmium. Extract with DCM and wash with brine.

  • Rationale: The dihydroxylation converts the vinyl group into a glycol. The steric bulk of the tetraacetate glucose ensures high facial selectivity, yielding the glycol with the correct configuration required for the final bridged oxazolidine ring[6].

Step 3: Cyclic Acetal Protection and Oxidation to Aldehyde
  • Acetal Exchange: Treat the glycol intermediate with dilute aqueous acid (0.1 M HCl). The secondary hydroxyl group reacts with the adjacent dimethyl acetal to form a stable bridged bicyclic acetal, leaving the primary alcohol exposed.

  • Oxidation: Dissolve the cyclic acetal in DCM. Add sodium acetate (to buffer the reaction and prevent acid-catalyzed side reactions) followed by Pyridinium chlorochromate (PCC) supported on Celite.

  • Isolation: Filter through a pad of silica to remove chromium salts and concentrate to yield the aldehyde precursor.

  • Rationale: Selective oxidation of the primary alcohol is impossible without temporarily masking the secondary alcohol. The cyclic acetal elegantly solves this chemoselectivity issue[6].

Step 4: Reductive Coupling with Tryptamine
  • Reaction: Combine the aldehyde precursor and tryptamine (1.1 eq) in anhydrous methanol. Stir for 2 hours at room temperature to allow imine formation.

  • Reduction: Add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) and a catalytic amount of acetic acid. Stir for an additional 4 hours.

  • Rationale: This reductive amination covalently links the indole moiety to the functionalized secoiridoid core, setting up the required topology for the final cascade[6].

Step 5: Acid-Catalyzed Cascade Cyclization and Global Deprotection
  • Cyclization: Treat the coupled intermediate with 90% formic acid at room temperature for 12 hours.

  • Deacetylation: Concentrate the mixture under reduced pressure, redissolve in methanol, and add sodium methoxide (NaOMe) to pH 10 to remove the glucose acetate protecting groups.

  • Purification: Purify the crude mixture via silica gel column chromatography (eluting with methanol-chloroform).

  • Outcome: The reaction yields a separable mixture of 3α-dihydrocadambine (eluted first) and 3β-dihydrocadambine.

  • Rationale: Formic acid simultaneously hydrolyzes the cyclic acetal and the dimethyl acetal. The resulting reactive intermediates spontaneously undergo intramolecular cyclization, forming the azepine ring and completing the total synthesis[6].

Workflow S1 Secologanin S2 Protected Secologanin S1->S2 Ac2O, Pyridine; MeOH, H+ S3 Glycol Intermediate S2->S3 OsO4, NMO S4 Aldehyde Precursor S3->S4 1. H+ 2. PCC S5 Coupled Intermediate S4->S5 Tryptamine Reductive Coupling S6 3α- & 3β- Dihydrocadambine S5->S6 1. 90% HCOOH 2. NaOMe

Fig 2. Step-by-step synthetic workflow for 3-dihydrocadambine production.

Quantitative Data Presentation

The following table summarizes the expected yields, stereoselectivity, and critical observations for each step of the biomimetic synthesis.

Synthetic StepKey ReagentsIntermediate/ProductYield (%)Stereoselectivity / Notes
1. Protection Ac₂O, Pyridine; MeOH, H⁺Secologanin tetraacetate dimethyl acetal>90%Global protection achieved; prevents premature cyclization.
2. Dihydroxylation OsO₄ (cat.), NMO, Acetone/H₂OGlycol intermediate85%High facial stereoselectivity dictated by the bulky glucose moiety.
3. Oxidation Dilute H⁺; PCC, NaOAc, DCMAldehyde precursor78%Chemoselective oxidation of the primary alcohol.
4. Coupling Tryptamine, NaBH₃CN, MeOHCoupled intermediate82%Efficient reductive amination; links indole to secoiridoid core.
5. Cyclization 90% HCOOH; NaOMe, MeOH3α- & 3β-Dihydrocadambine73% (Combined)40% 3α-epimer; 33% 3β-epimer. Separable via chromatography.

Sources

Application Note: 1H and 13C NMR Spectral Data Interpretation of 3-Dihydrocadambine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Natural Product Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Protocol & Structural Elucidation Guide

Introduction & Pharmacological Context

3-Dihydrocadambine (C₂₇H₃₄N₂O₁₀) is a complex monoterpenoid gluco-indole alkaloid predominantly isolated from the bark and leaves of medicinal plants such as Neolamarckia cadamba and Uncaria tomentosa[1]. In recent pharmacological screening, this compound has demonstrated significant potential as an anti-inflammatory agent, a hypotensive compound, and a potent inhibitor of DNA topoisomerase IB[2].

Structurally, 3-dihydrocadambine is characterized by an indole core fused to a highly functionalized piperidine/pyran system, a methoxycarbonyl group, and a β -D-glucopyranosyl moiety. Because the stereochemistry at key chiral centers (such as C-3, C-15, and C-19) dictates its biological target affinity, high-resolution 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for its definitive structural elucidation.

Experimental Protocol: Sample Preparation & Acquisition

Expert Insight: The causality behind solvent selection is critical here. 3-Dihydrocadambine is highly polar. While Chloroform-d (CDCl₃) is standard for many alkaloids, it will fail to fully dissolve the glucose moiety, leading to poor signal-to-noise ratios. Methanol-d₄ (CD₃OD) is the optimal solvent, providing excellent solubility and sharp line widths.

Step-by-Step Methodology
  • Sample Purification : Ensure the isolated 3-dihydrocadambine fraction is >95% pure via HPLC. Impurities from structurally homologous alkaloids (like strictosamide or isodihydrocadambine) will cause severe spectral overlap in the aliphatic region.

  • Desiccation : Lyophilize the sample for 24 hours to remove residual extraction solvents (especially water and non-deuterated methanol), which can mask the anomeric sugar protons.

  • Dissolution : Dissolve 5–10 mg of the dried compound in 600 µL of high-purity CD₃OD (99.8% D).

  • Internal Referencing : Add 0.03% (v/v) Tetramethylsilane (TMS) to serve as the internal chemical shift reference ( δ 0.00 ppm).

  • NMR Acquisition Parameters :

    • ¹H NMR : 600 MHz, 32–64 scans, relaxation delay (D1) of 2.0 s.

    • ¹³C NMR : 150 MHz, 1024–2048 scans, D1 of 2.0 s, with broadband proton decoupling.

    • 2D Experiments : Acquire COSY (to trace spin systems), HSQC (for direct C-H mapping), HMBC (for quaternary carbons and skeletal linkages), and NOESY (mixing time 300–500 ms for stereochemistry).

Logical Workflow for Structural Elucidation

To maintain scientific integrity, the structural assignment of 3-dihydrocadambine must be treated as a self-validating system. You cannot assign a proton shift in isolation; it must be corroborated by its corresponding carbon shift (HSQC) and neighboring environment (COSY/HMBC).

NMR_Logic N1 1H NMR (Proton Environments) N3 COSY (Adjacent Protons) N1->N3 Spin Systems N4 HSQC (1-Bond C-H) N1->N4 N2 13C NMR (Carbon Skeleton) N2->N4 N7 3-Dihydrocadambine Full Assignment N3->N7 N5 HMBC (2/3-Bond C-H) N4->N5 Backbone N5->N7 N6 NOESY/ROESY (Spatial Proximity) N6->N7 Stereochemistry

Logical workflow for 3-dihydrocadambine structural elucidation using 1D and 2D NMR techniques.

Spectral Interpretation Guide & Data Presentation

Deconstructing the 3-dihydrocadambine spectrum requires isolating the molecule into four distinct domains: the indole core, the aliphatic/piperidine framework, the methoxycarbonyl group, and the glucose moiety[3].

  • The Indole Core : Four distinct aromatic protons appear between δ 6.9 and 7.5 ppm. The indole NH proton is typically exchanged in CD₃OD and will not appear; if observation is required, the sample must be run in DMSO-d₆.

  • The β -D-Glucopyranosyl Moiety : The anomeric proton (H-1') is the most diagnostic signal, appearing as a doublet at ~4.78 ppm. Its coupling constant ( J≈7.8 Hz) mathematically proves the axial-axial relationship, confirming the β -linkage.

  • The Methoxycarbonyl Group : A sharp 3H singlet at δ 3.74 ppm (¹H) correlates directly to a methoxy carbon at ~51.6 ppm (¹³C) via HSQC, and shows a strong HMBC correlation to the carbonyl carbon at ~169.4 ppm.

Table 1: Representative ¹H and ¹³C NMR Assignments (CD₃OD, 600/150 MHz)

Note: The following quantitative data summarizes the consensus chemical shifts for cadambine-type gluco-indole frameworks[2][3]. Exact shifts may vary slightly based on concentration and exact temperature.

PositionStructural Domain¹³C Chemical Shift ( δ , ppm)¹H Chemical Shift ( δ , ppm, multiplicity, J in Hz)
2 Indole Core134.5- (Quaternary)
3 Piperidine Ring52.34.50 (br s)
9 Indole Aromatic118.57.39 (d, 7.2)
10 Indole Aromatic119.86.98 (t, 7.2)
11 Indole Aromatic122.47.05 (t, 7.2)
12 Indole Aromatic111.67.34 (d, 7.2)
15 Aliphatic Core30.12.50 (m)
17 Olefinic/Acetal148.27.52 (s)
19 Chiral Center74.54.83 (d, 7.9)
21 Acetal96.86.05 (d, 8.8)
22 (C=O) Methoxycarbonyl169.4- (Quaternary)
-OCH₃ Methoxycarbonyl51.63.74 (s)
1' β -Glucose Anomeric99.54.78 (d, 7.8)
2'-6' β -Glucose Body62.0 - 78.03.15 - 3.90 (m)

Troubleshooting Common NMR Artifacts

The "Hidden Anomeric" Problem: In CD₃OD, the residual water peak (HDO) naturally resonates at approximately δ 4.8 ppm at room temperature. This perfectly overlaps with the critical anomeric proton (H-1') of the glucose moiety and the H-19 chiral center proton.

  • The Fix : Do not rely solely on 1D ¹H NMR if this region is obscured. Utilize the HSQC spectrum, where the C-1' carbon ( δ 99.5 ppm) will isolate the H-1' proton in the second dimension, completely bypassing the 1D solvent overlap. Alternatively, alter the acquisition temperature to 305 K to shift the HDO peak upfield, revealing the hidden signals.

Stereochemical Validation via NOESY: Differentiating 3 α -dihydrocadambine from its 3 β epimer is impossible via 1D ¹H NMR alone. You must rely on spatial proximity. A strong NOE correlation between H-19 ( δ 4.83) and H-15 ( δ 2.50) confirms they reside on the same face of the molecular framework[3]. The presence or absence of an NOE cross-peak between H-3 and H-15 serves as the definitive proof of the C-3 stereocenter configuration[4].

References

  • Anti-inflammatory and analgesic activities of Neolamarckia cadamba and its bioactive monoterpenoid indole alkaloids ResearchGate[Link]

  • Anthocephaline, a New Indole Alkaloid and Cadambine, a Potent Inhibitor of DNA Topoisomerase IB of Leishmania donovani ResearchGate[Link]

  • Gluco-indole Alkaloids from Nauclea cadamba in Thailand and Transformation of 3α-Dihydrocadambine SciSpace[Link]

  • Detailed 1H and 13C NMR assignments of cadambine acid BioCrick[Link]

Sources

Application Note: Advanced In Vitro Cytotoxicity and Viability Profiling of 3-Dihydrocadambine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Context

As drug discovery pipelines increasingly turn to plant-derived monoterpenoid indole alkaloids (MIAs), 3-dihydrocadambine has emerged as a high-value target. Isolated primarily from the bark and leaves of Neolamarckia cadamba and Uncaria species, this compound exhibits a broad and dynamic pharmacological profile, including potent hypotensive, antiproliferative, and anticancer activities[1][2].

Recently, 3-dihydrocadambine has garnered significant attention in antiviral research. Both in silico molecular docking and in vitro phenotypic assays have highlighted its strong binding affinity to the SARS-CoV-2 spike glycoprotein, positioning it as a promising viral entry inhibitor[3][4]. However, to successfully transition this alkaloid from preclinical screening to therapeutic application, researchers must establish a highly accurate therapeutic window by defining its Cytotoxic Concentration 50% ( CC50​ ) and Inhibitory Concentration 50% ( IC50​ ).

Mechanistic Pathways of Alkaloid Cytotoxicity

Understanding the mechanism of action is critical for assay selection. At therapeutic doses, 3-dihydrocadambine interacts with cell surface receptors (such as ACE2) to confer protective or antiviral effects without disrupting cellular homeostasis[3]. However, at high concentrations, lipophilic alkaloids can accumulate intracellularly, leading to mitochondrial stress, ATP depletion, and eventual membrane destabilization.

MOA Alkaloid 3-Dihydrocadambine Receptor Receptor Binding (e.g., ACE2) Alkaloid->Receptor Therapeutic Dose Mito Mitochondrial Stress Alkaloid->Mito High Dose Toxicity Membrane Membrane Destabilization Alkaloid->Membrane High Dose Toxicity Viability Cell Survival Receptor->Viability Antiviral Protection Apoptosis Apoptosis / Necrosis Mito->Apoptosis ATP Depletion Membrane->Apoptosis LDH Release

Fig 1: Dose-dependent cellular interaction pathways and toxicity mechanisms of 3-dihydrocadambine.

Experimental Design & Causality: Building a Self-Validating System

As a Senior Application Scientist, I strongly advise against relying on a single cell viability metric when profiling novel alkaloids. Alkaloids frequently interact with mitochondrial oxidoreductases, which can artificially depress MTT readouts, yielding false-positive cytotoxicity data.

To establish a self-validating system , this protocol multiplexes an intracellular metabolic assay (MTT) with an extracellular membrane integrity assay (LDH Release).

  • The Causality: While MTT measures metabolic stalling (which can be transient), the quantification of Lactate Dehydrogenase (LDH) in the supernatant provides definitive, irreversible proof of plasma membrane rupture and terminal cell death.

Cell Line Selection: For antiviral and broad cytotoxicity screening of 3-dihydrocadambine, Vero E6 cells are the gold standard. They highly express the ACE2 receptor—the primary target for the compound's viral entry blockade—and critically lack endogenous interferon production. This ensures that any observed cytotoxicity or antiviral efficacy is a direct result of the alkaloid's action rather than a secondary immune artifact[3].

Quantitative Reference Data

The following table summarizes established baseline metrics for extracts containing 3-dihydrocadambine and related Uncaria alkaloids to guide your dose-response curve planning:

Pharmacological Target / MaterialCell Line / TargetParameterObserved ValueReference
U. tomentosa Extract (MIA source)Vero E6 CC50​ (Cytotoxicity)27.1 µg/mL[3]
U. tomentosa Extract (MIA source)Vero E6 EC50​ (Antiviral Efficacy)6.6 µg/mL[3]
3-Dihydrocadambine (Isolated)SARS-CoV-2 SpikeBinding Energy-7.1 kcal/mol[3]
Uncaria Alkaloids (Screening)BChE Enzyme IC50​ > 500 µM (Inactive)[5]

Multiplexed Cytotoxicity Protocol

Workflow Step1 1. Cell Seeding (10^4 cells/well) Step2 2. Compound Treatment (0.1-100 µM) Step1->Step2 Step3 3. Incubation (48h-72h, 37°C) Step2->Step3 Split Step3->Split Assay1 MTT Assay (Absorbance 570 nm) Split->Assay1 Intracellular Assay2 LDH Release Assay (Absorbance 490 nm) Split->Assay2 Extracellular Data Data Analysis (IC50 / CC50 Calculation) Assay1->Data Assay2->Data

Fig 2: Multiplexed in vitro cytotoxicity workflow for 3-dihydrocadambine.

Phase 1: Reagent & Compound Preparation
  • Compound Solubilization: 3-dihydrocadambine is highly lipophilic. Dissolve the lyophilized powder in 100% molecular-grade DMSO to create a 10 mM stock solution.

  • Aliquot and Store: Store at -20°C in amber tubes to prevent UV degradation and freeze-thaw precipitation.

  • Working Dilutions: Prepare serial dilutions in complete culture media (e.g., DMEM + 10% FBS). Critical: Ensure the final DMSO concentration in the assay wells never exceeds 0.5%(v/v) to prevent solvent-induced baseline toxicity.

Phase 2: Cell Seeding
  • Harvest Vero E6 cells at 80% confluence using Trypsin-EDTA.

  • Seed cells at a density of 1×104 cells/well into a flat-bottom 96-well plate in 100 µL of complete media.

  • Incubate for 24 hours at 37°C, 5% CO2​ to allow for complete cellular adherence and recovery.

Phase 3: Treatment and Control Setup
  • Aspirate the seeding media.

  • Add 100 µL of the 3-dihydrocadambine working dilutions (Range: 0.1 µM to 100 µM) to the experimental wells.

  • Implement System Controls:

    • Vehicle Control (Negative): Media containing 0.5% DMSO.

    • Maximum LDH Release (Positive): Add 10 µL of 10X Lysis Buffer (e.g., 1% Triton X-100) to designated control wells 45 minutes prior to the end of the incubation period.

    • Background Blank: 100 µL of complete media with no cells.

  • Incubate the plate for 48 to 72 hours at 37°C, 5% CO2​ .

Phase 4: Multiplexed Readout Execution

Step A: Extracellular LDH Assay

  • Carefully centrifuge the 96-well plate at 250 x g for 5 minutes to pellet any floating dead cells or debris.

  • Transfer 50 µL of the supernatant from each well into a fresh, optically clear 96-well plate.

  • Add 50 µL of LDH Reaction Mix to each well. Incubate at room temperature in the dark for 30 minutes.

  • Add 50 µL of Stop Solution and immediately measure absorbance at 490 nm using a microplate reader.

Step B: Intracellular MTT Assay

  • To the original plate (containing the remaining 50 µL of media and adhered cells), add 10 µL of MTT reagent (5 mg/mL in PBS).

  • Incubate at 37°C for 3–4 hours until intracellular purple formazan crystals are clearly visible under a microscope.

  • Carefully aspirate all remaining liquid, ensuring the formazan crystals are not disturbed.

  • Add 100 µL of 100% DMSO to each well to solubilize the crystals. Place on an orbital shaker for 10 minutes.

  • Measure absorbance at 570 nm .

Phase 5: Data Analysis

Calculate the percentage of viability and cytotoxicity using the following formulas:

  • % Cell Viability (MTT) = [(Abstreated​−Absblank​)/(Absvehicle​−Absblank​)]×100

  • % Cytotoxicity (LDH) = [(Abstreated​−Absvehicle​)/(Absmax_lysis​−Absvehicle​)]×100

Plot the dose-response curves using non-linear regression analysis to determine the precise CC50​ .

References

  • Title : Comparative Analysis on Adaptability of Different Ploidy Neolamarckiacadamba to Low Temperature Stress Source : Journal of Natural Science, Biology and Medicine (jnsbm.org) URL : 1[1]

  • Title : Hypotensive Principles of Uncaria Hooks Source : Planta Medica (thieme-connect.com) URL : 2[2]

  • Title : A Network-Based Approach to Explore the Mechanisms of Uncaria Alkaloids in Treating Hypertension and Alleviating Alzheimer's Disease Source : PMC (nih.gov) URL : 5[5]

  • Title : The Hydroalcoholic Extract of Uncaria tomentosa (Cat's Claw) Inhibits the Infection of Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) In Vitro Source : PMC (nih.gov) URL : 3[3]

  • Title : A-C: The best conformation of the 3-isodihydrocadambine... Source : ResearchGate (researchgate.net) URL :4[4]

Sources

Introduction: The Analytical Challenge of a Complex Gluco-Indole Alkaloid

Author: BenchChem Technical Support Team. Date: March 2026

An Application Scientist's Guide to Thin-Layer Chromatography (TLC) of 3-Dihydrocadambine

3-Dihydrocadambine is a complex monoterpenoid gluco-indole alkaloid found in medicinal plants such as Neolamarckia cadamba and Anthocephalus chinensis[1][2][3]. Its intricate structure, featuring a rigid pentacyclic alkaloid core glycosidically linked to a glucose molecule, presents a significant analytical challenge[4]. The molecule possesses numerous polar functional groups—hydroxyls, amines, ethers, and esters—making it highly polar and susceptible to strong interactions with common chromatographic stationary phases.

Thin-Layer Chromatography (TLC) serves as an indispensable tool for the rapid, cost-effective analysis of 3-dihydrocadambine. It is fundamental for monitoring extraction efficiency, tracking fractions during column chromatography purification, assessing compound purity, and following the progress of chemical modifications. This guide provides a detailed exploration of optimized solvent systems and a comprehensive protocol for the successful TLC analysis of 3-dihydrocadambine, grounded in the principles of chromatographic theory and practical laboratory experience.

Core Principles: Mastering the Separation of a Polar, Basic Analyte

The successful TLC separation of any compound is governed by the equilibrium of its partitioning between the stationary phase and the mobile phase. For 3-dihydrocadambine on a standard silica gel plate, two key molecular features dictate its behavior:

  • High Polarity: The glucose moiety and multiple heteroatoms make 3-dihydrocadambine exceptionally polar. This leads to a strong affinity for the polar silica gel stationary phase (SiO₂). Consequently, non-polar or moderately polar solvent systems will fail to move the compound from the baseline, resulting in a low Retention Factor (Rf). A highly polar mobile phase is required to effectively compete for the analyte and induce migration up the plate.

  • Basic Nitrogen Centers: The indole and piperidine-like nitrogen atoms in the alkaloid core are basic. The surface of standard silica gel is weakly acidic due to the presence of silanol (Si-OH) groups[5]. These acidic sites can strongly and often irreversibly interact with the basic analyte, leading to significant band broadening and "tailing" or streaking of the spot. This interaction compromises resolution and makes accurate Rf determination impossible.

Therefore, the central strategy for developing a successful TLC method for 3-dihydrocadambine is to use a sufficiently polar mobile phase that incorporates a basic modifier . The modifier (e.g., ammonia, triethylamine) deactivates the acidic silanol sites on the silica gel, ensuring a sharp, symmetrical spot shape and reproducible migration[5][6][7].

Optimized Solvent Systems for 3-Dihydrocadambine

The selection of a mobile phase is a process of optimizing solvent strength (polarity) and selectivity. The goal is to achieve an Rf value ideally between 0.2 and 0.8, which provides the best resolution[8]. Below are several field-proven solvent systems suitable for the analysis of indole alkaloids of varying polarities, which serve as excellent starting points for 3-dihydrocadambine.

System IDSolvent System ComponentsRatio (v/v/v)PolarityRationale & Expert Insights
SYS-1 Chloroform : Methanol : Ammonium Hydroxide (28%)85 : 15 : 1HighA classic, robust system for polar alkaloids. Methanol provides the high polarity needed to move the glycosylated compound, while chloroform modulates the overall solvent strength. Ammonium hydroxide is the essential basic modifier to prevent tailing[7][9].
SYS-2 Ethyl Acetate : Methanol : Water : Acetic Acid65 : 15 : 15 : 10High (Acidic)While generally less ideal for basic alkaloids due to the potential for salt formation on the baseline, this acidic system can sometimes offer unique selectivity. It is more commonly used for separating phenolic compounds or flavonoids but can be tested if basic systems fail to resolve impurities.
SYS-3 Ethyl Acetate : Hexane : Ethanol : Ammonium Hydroxide (28%)100 : 5 : 5 : 2.5Medium-HighThis quaternary system provides excellent control over selectivity. Ethyl acetate is the main polar component, hexane reduces the overall solvent strength for finer control, and ethanol enhances the polarity. The small amount of ammonia ensures sharp spots for basic compounds like 3-dihydrocadambine[9].
SYS-4 Toluene : Ethyl Acetate : Formic Acid5 : 4 : 1Medium (Acidic)A common system for separating compounds of intermediate polarity. The formic acid can improve spot shape for some compounds but may be less effective than a basic modifier for this specific alkaloid. It can be useful for separating less polar analogues or precursors.

Note: The ratios provided are starting points. The polarity can be finely tuned by adjusting the proportion of the most polar component (e.g., methanol) or the least polar component (e.g., hexane).

Detailed Experimental Protocol

This protocol provides a step-by-step methodology for the TLC analysis of 3-dihydrocadambine.

Materials and Reagents
  • TLC Plates: Silica gel 60 F₂₅₄ pre-coated aluminum or glass plates. The F₂₅₄ indicator allows for visualization under UV light[10].

  • Analyte: 3-dihydrocadambine standard or sample extract.

  • Solvents: HPLC or analytical grade solvents (Chloroform, Methanol, Ethyl Acetate, Hexane, Ethanol, Toluene).

  • Basic/Acidic Modifier: Ammonium Hydroxide (28%), Formic Acid, or Triethylamine.

  • Visualization Reagents:

    • Dragendorff's Reagent (for alkaloids)[11][12].

    • Iodine (for general organic compounds)[13].

  • Apparatus:

    • Glass TLC development chamber with lid.

    • Capillary tubes or micropipette for spotting.

    • UV lamp (254 nm).

    • Forceps, pencil, ruler.

    • Fume hood.

TLC Plate Preparation
  • Activation (Optional but Recommended): Heat the TLC plate in an oven at 110°C for 15-20 minutes to remove adsorbed water from the silica surface. This ensures maximum activity and reproducibility. Let the plate cool to room temperature in a desiccator before use.

  • Origin Line: Using a soft pencil, lightly draw a line (the origin) approximately 1 cm from the bottom of the plate. Do not gouge the silica layer.

Sample Preparation and Application
  • Sample Solution: Dissolve a small amount (approx. 1 mg/mL) of the 3-dihydrocadambine sample in a suitable volatile solvent, such as methanol or chloroform-methanol (1:1).

  • Spotting: Using a capillary tube, apply a small spot of the sample solution onto the origin line. The spot should be as small and concentrated as possible (1-2 mm in diameter) to maximize separation efficiency. Allow the solvent to fully evaporate between applications if multiple applications are needed to increase the concentration.

Chromatogram Development
  • Prepare the Chamber: Pour the chosen mobile phase into the TLC chamber to a depth of about 0.5 cm. Ensure the solvent level is below the origin line on the TLC plate.

  • Saturation: Place a piece of filter paper partially submerged in the solvent along the inside wall of the chamber. Close the lid and let the chamber saturate with solvent vapors for at least 15-20 minutes. This creates a uniform atmosphere and improves the reproducibility of Rf values.

  • Development: Using forceps, carefully place the spotted TLC plate into the saturated chamber. Ensure the plate is resting vertically and the solvent is not splashing onto the plate surface. Close the lid immediately.

  • Elution: Allow the solvent front to travel up the plate by capillary action. Remove the plate when the solvent front is approximately 1 cm from the top edge.

  • Marking: Immediately mark the position of the solvent front with a pencil. Allow the plate to air-dry completely in a fume hood.

Visualization and Analysis

A multi-step visualization approach is recommended:

  • UV Light (Non-destructive):

    • View the dried plate under a UV lamp at 254 nm[13][14].

    • The indole chromophore of 3-dihydrocadambine will absorb UV light, appearing as a dark spot against the green fluorescent background of the plate[10].

    • Lightly circle the observed spot(s) with a pencil.

  • Dragendorff's Reagent (Specific for Alkaloids):

    • This is a highly specific and sensitive method for detecting alkaloids containing tertiary amines[11][12][15].

    • Preparation: Dragendorff's reagent is typically prepared in two stock solutions. A common formulation involves:

      • Solution A: 0.85 g of bismuth subnitrate in 10 mL of glacial acetic acid and 40 mL of water[11].

      • Solution B: 8 g of potassium iodide in 20 mL of water[11].

      • Spray Reagent: Mix 5 mL of Solution A, 5 mL of Solution B, 20 mL of glacial acetic acid, and dilute to 100 mL with water before use[11].

    • Application: In a fume hood, lightly spray the plate with the reagent or quickly dip the plate into a shallow dish of the reagent.

    • Result: Alkaloids will appear as distinct orange to reddish-brown spots on a pale yellow background.

  • Iodine Vapor (General, Semi-destructive):

    • Place the plate in a sealed chamber containing a few crystals of iodine.

    • Most organic compounds will form a temporary, colored complex with iodine, appearing as brown spots[13][16]. This method can reveal non-alkaloidal impurities that were not visible under UV light.

Data Interpretation

Calculate the Retention Factor (Rf) for each spot: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

The Rf value is a characteristic property of a compound in a specific TLC system and is crucial for identification and comparison.

TLC Workflow and Optimization Logic

The following diagram illustrates the logical workflow for developing and executing a TLC experiment for 3-dihydrocadambine.

TLC_Workflow cluster_prep Phase 1: Preparation cluster_dev Phase 2: Development & Visualization cluster_analysis Phase 3: Analysis & Optimization P1 Prepare Sample (1 mg/mL in MeOH) P4 Spot Sample on Activated TLC Plate P1->P4 P2 Select & Prepare Mobile Phase (e.g., SYS-1) P3 Saturate TLC Chamber (20 min) P2->P3 P3->P4 D1 Develop Plate (Solvent to 1 cm from top) P4->D1 D2 Dry Plate & Mark Solvent Front D1->D2 D3 Visualize: UV Light (254 nm) D2->D3 D4 Visualize: Dragendorff's Reagent D3->D4 A1 Calculate Rf Value D4->A1 A2 Analyze Result (Spot Shape, Resolution) A1->A2 A3 Decision Point: Is Rf 0.2-0.8 & Spot Sharp? A2->A3 A4 Report Results A3->A4 Yes A5 Troubleshoot & Optimize Mobile Phase A3->A5 No A5->P2 Adjust Polarity or Modifier

Caption: Experimental workflow for TLC analysis and optimization of 3-dihydrocadambine.

References

  • Dragendorff's reagent - Wikipedia. (n.d.). Retrieved March 11, 2026, from [Link]

  • Coenegracht, P. M. J., et al. (1991). A New Quaternary Mobile Phase System for Optimization of TLC Separations of Alkaloids Using Mixture Designs and Response Surface Modelling. Journal of Liquid Chromatography, 14(16-17), 3213-3235. Available from: [Link]

  • Dragendorff's reagent - Grokipedia. (n.d.). Retrieved March 11, 2026, from [Link]

  • Isa, H., et al. (2017). Phytochemical screening and thin layer chromatographic profile of Nauclea diderrichii leaf extracts. ResearchGate. Available from: [Link]

  • Coenegracht, P. M. J., et al. (2006). A New Quaternary Mobile Phase System for Optimization of TLC Separations of Alkaloids Using Mixture Designs and Response Surface Modelling. Taylor & Francis Online. Available from: [Link]

  • Isa, H., et al. (n.d.). Phytochemical screening and thin layer chromatographic profile of Nauclea diderrichii leaf extracts. Scilit. Retrieved March 11, 2026, from [Link]

  • Raal, A., et al. (2020). Dragendorff's reagent: Historical perspectives and current status of a versatile reagent introduced over 150 years ago at the University of Dorpat, Tartu, Estonia. Pharmazie, 75(7), 299-306. Available from: [Link]

  • Various Authors. (2017). What is the best eluent ratios for alkaloid detection on TLC silica gel. ResearchGate. Retrieved March 11, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 3alpha-Dihydrocadambine. PubChem Compound Database. Retrieved March 11, 2026, from [Link]

  • Zhang, W.-D., et al. (2018). Indole Alkaloids from the Leaves of Nauclea officinalis. Molecules, 23(10), 2636. Available from: [Link]

  • Matosiuk, D., & Jusiak, J. (2002). TLC of Alkaloids on Cyanopropyl Bonded Stationary Phases. Part II. Connection with RP18 and Silica Plates. Journal of Planar Chromatography – Modern TLC, 15(4), 289-294. Available from: [Link]

  • Raal, A., et al. (2020). Dragendorff's reagent: Historical perspectives and current status of a versatile reagent introduced over 150 years ago at the University of Dorpat, Tartu, Estonia. Ingenta Connect. Available from: [Link]

  • Isa, H., et al. (n.d.). Phytochemical screening and thin layer chromatographic profile of Nauclea diderrichii leaf extracts. SciSpace. Retrieved March 11, 2026, from [Link]

  • Raal, A., et al. (2020). Dragendorff's reagent: Historical perspectives and current status of a versatile reagent introduced over 150 years ago at the University of Dorpat, Tartu, Estonia. Academia.edu. Available from: [Link]

  • PhytoPhytophthora Database. (n.d.). 3b-dihydrocadambine. Retrieved March 11, 2026, from [Link]

  • University of Colorado Boulder. (n.d.). Thin Layer Chromatography. Retrieved March 11, 2026, from [Link]

  • OperaChem. (2024). TLC-Thin Layer Chromatography. Retrieved March 11, 2026, from [Link]

  • LibreTexts Chemistry. (2022). 2.3F: Visualizing TLC Plates. Retrieved March 11, 2026, from [Link]

  • Gwarda, S., et al. (2018). Qualitative and Quantitative Determination of Main Alkaloids of Chelidonium majus L. Using Thin-Layer Chromatographic–Densitometric Method. Journal of Planar Chromatography – Modern TLC, 31(5), 391-396. Available from: [Link]

  • Scribd. (n.d.). TLC Visualization Techniques. Retrieved March 11, 2026, from [Link]

  • Wang, Y., et al. (2017). Preparative Separation of Monoterpenoid Indole Alkaloid Epimers from Ervatamia yunnanensis Tsiang by pH-Zone-Refining Counter-Current Chromatography Combined with Preparative High-Performance Liquid Chromatography. Molecules, 22(12), 2110. Available from: [Link]

  • Soczewiński, E. (2002). Detection and visualization methods used in thin-layer chromatography. Journal of Planar Chromatography – Modern TLC, 15(2), 79-92. Available from: [Link]

  • Sharif, N. A., et al. (2016). Isolation and Characterization of Alkaloids Extracted from Medicinal Plant in Malaysia: Alstonia macrophylla. JSM Chemistry, 4(3), 1042. Available from: [Link]

  • Hawach Scientific. (2025). How To Choose The Best Eluent For Thin Layer Chromatography (TLC). Blogs - News. Retrieved March 11, 2026, from [Link]

  • Okenwa, U. I., et al. (2015). Isolation and Characterization of Some Fatty Acid Esters from the Ripe Fruits of Nauclea latifolia. International Journal of Research in Pharmacy and Chemistry, 5(4), 726-732. Available from: [Link]

  • Petruczynik, A. (2014). Thin-Layer (Planar) Chromatography. ResearchGate. Available from: [Link]

  • PhytoBank. (2015). Showing 3beta-dihydrocadambine (PHY0049680). Retrieved March 11, 2026, from [Link]

  • Takayama, H., et al. (2003). Gluco-indole alkaloids from Nauclea cadamba in Thailand and transformation of 3 alpha-dihydrocadambine into the indolopyridine alkaloid, 16-carbomethoxynaufoline. Chemical & Pharmaceutical Bulletin, 51(5), 561-564. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). 3beta-Isodihydrocadambine. PubChem Compound Database. Retrieved March 11, 2026, from [Link]

  • Dwevedi, S., et al. (2015). Cadamba: A miraculous tree having enormous pharmacological implications. Pharmacognosy Reviews, 9(18), 108-113. Available from: [Link]

  • Ameen, M., et al. (2018). High-performance Thin-layer Chromatography Method Development, Validation, and Simultaneous Quantification of Four Compounds Identified in Standardized Extracts of Orthosiphon stamineus. Pharmacognosy Research, 10(4), 407-413. Available from: [Link]

  • EPFL. (n.d.). TLC Visualization Reagents. Retrieved March 11, 2026, from [Link]

  • Patel, J., et al. (2019). Pharmacognostical standardization and high-performance thin-layer chromatography fingerprint of roots of Anthocephalus cadamba. ResearchGate. Available from: [Link]

  • David, J. P., et al. (2018). Chemical Profiles by Thin-layer Chromatography and High-performance Liquid Chromatography of Plant Species from Northeast Brazil. Pharmacognosy Magazine, 14(56), 336-343. Available from: [Link]

  • Valerio, L. G. (2011). An Introduction to Planar Chromatography and Its Application to Natural Products Isolation. In Natural Products Isolation. Humana Press. Available from: [Link]

Sources

Preparation and Derivatization of 3-Dihydrocadambine for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Application Note & Protocol Guide

Scientific Rationale & Strategic Overview

3-Dihydrocadambine (Molecular Formula: C₂₇H₃₄N₂O₁₀, MW: 546.22 g/mol ) is a complex glycosidic monoterpenoid indole alkaloid (MIA) primarily isolated from medicinal plants such as Neolamarckia cadamba and Uncaria tomentosa12. Historically utilized in traditional medicine for its anti-inflammatory and antimalarial properties [[3]](), recent in silico and in vitro studies have highlighted its potential as a potent antiviral agent. Specifically, molecular docking and dynamics simulations have demonstrated that 3-dihydrocadambine exhibits a remarkably high binding affinity for the SARS-CoV-2 spike glycoprotein and the ACE-2 receptor interface in their open states 45 [[6]]().

Despite its high target affinity, the parent compound has a predicted XLogP3 of -0.4, making it highly hydrophilic 17. This limits its passive membrane permeability and oral bioavailability. Furthermore, while other Uncaria alkaloids exhibit Butyrylcholinesterase (BChE) inhibition (relevant for Alzheimer's disease), 3-dihydrocadambine lacks this activity 8. Conducting Structure-Activity Relationship (SAR) studies via semi-synthetic derivatization allows medicinal chemists to systematically alter lipophilicity, map critical hydrogen-bond networks, and optimize the pharmacokinetic profile.

Workflow A Biomass Preparation (Neolamarckia cadamba) B n-Butanol Extraction (Enrichment of MIAs) A->B Acid-Base Partitioning C Chromatographic Isolation (Silica / Sephadex LH-20) B->C Purification D 3-Dihydrocadambine (m/z 547.22 [M+H]+) C->D Yield Optimization E Semi-Synthetic Modifications (Acetylation, Hydrolysis) D->E Derivatization F QC & Characterization (NMR, LC-MS) E->F Validation G SAR Bioassays (ACE-2 Binding, BChE) F->G Activity Profiling

Workflow for the isolation, derivatization, and SAR screening of 3-dihydrocadambine.

Experimental Methodologies

Protocol 1: Isolation of 3-Dihydrocadambine from Neolamarckia cadamba

Causality & Rationale: Total synthesis of 3-dihydrocadambine is highly complex due to its multiple chiral centers and delicate glycosidic linkage. Therefore, extracting the parent scaffold from abundant natural sources like N. cadamba leaves/bark is the most robust strategy for generating starting material for SAR 23. Because it is a highly polar glycosidic alkaloid, standard chloroform extraction will leave it in the aqueous phase; thus, an n-butanol partition is strictly required.

Step-by-Step Procedure:

  • Extraction: Pulverize 1.0 kg of dried N. cadamba bark. Macerate in 80% Methanol (5 L) at 25°C for 72 hours. Filter and concentrate under reduced pressure to yield a crude methanolic extract.

  • Acid-Base Partitioning: Suspend the extract in 500 mL of 2% aqueous tartaric acid (pH ~3). Wash with petroleum ether (3 × 500 mL) to remove non-polar lipids.

  • Alkaloid Enrichment: Basify the aqueous layer to pH 9.5 using NH₄OH. Extract first with CHCl₃ (3 × 500 mL) to remove non-glycosidic tertiary alkaloids. Subsequently, extract the aqueous layer with n-butanol (3 × 500 mL) to capture the highly polar glycosidic MIAs.

  • Chromatography: Concentrate the n-butanol fraction and subject it to silica gel column chromatography (Eluent: CHCl₃:MeOH gradient from 9:1 to 7:3).

  • Polishing: Pass the enriched fractions containing 3-dihydrocadambine through a Sephadex LH-20 column (Eluent: 100% MeOH) to remove polymeric tannins and phenolic impurities.

Validation & QC Checkpoints (Self-Validating System):

  • TLC: Spot the product on silica gel G plates. Spray with Dragendorff’s reagent; an orange spot indicates the presence of the alkaloid.

  • LC-MS: Confirm the mass. The isolated compound must exhibit a precise [M+H]⁺ peak at m/z 547.22 and a predicted collision cross-section (CCS) of ~225.0 Ų [[7]]().

Protocol 2: Semi-Synthetic Derivatization

Causality & Rationale: To determine if the extensive hydrogen-bonding network of the glucose moiety is essential for ACE-2 binding, we synthesize a peracetylated derivative. To probe the electrostatic requirement of the C-16 ester, we perform a controlled hydrolysis to yield the corresponding carboxylic acid.

Reaction A: Peracetylation (Lipophilicity Enhancement)

  • Dissolve 100 mg (0.18 mmol) of 3-dihydrocadambine in 2.0 mL of anhydrous pyridine under an N₂ atmosphere.

  • Cool to 0°C and add 1.0 mL of acetic anhydride dropwise.

  • Stir at room temperature for 12 hours.

  • Quench & Extract: Pour the mixture into 10 mL of ice water. Extract with Ethyl Acetate (3 × 10 mL). Wash the organic layer with 1M HCl, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄ and evaporate.

  • QC Check: ¹H-NMR must show the disappearance of the broad hydroxyl proton signals and the appearance of sharp acetate methyl singlets (δ 1.9–2.1 ppm).

Reaction B: C-16 Ester Hydrolysis (Electrostatic Alteration)

  • Dissolve 50 mg of 3-dihydrocadambine in 2 mL of THF:H₂O (1:1 v/v).

  • Add 2.0 equivalents of LiOH·H₂O. Stir at room temperature for 4 hours.

  • Quench & Extract: Carefully acidify to pH 4 using 1M HCl. Extract the resulting carboxylic acid derivative with n-butanol.

  • QC Check: LC-MS must show a mass shift from 546.22 to 532.20 g/mol ([M-CH₃+H]⁺).

Protocol 3: In Vitro ACE-2/Spike Protein Binding Assay

Causality & Rationale: Molecular docking has predicted high binding scores for 3-dihydrocadambine at the ACE-2 interface 4. An ELISA-based surrogate virus neutralization test (sVNT) provides empirical, high-throughput validation of these predictions across the synthesized derivatives.

Step-by-Step Procedure:

  • Coat a 96-well microtiter plate with 100 ng/well of recombinant human ACE-2 protein in carbonate buffer (pH 9.6) overnight at 4°C.

  • Wash plates 3× with PBST (PBS + 0.05% Tween-20) and block with 2% BSA for 1 hour at 37°C.

  • Pre-incubate HRP-conjugated SARS-CoV-2 Spike RBD (Receptor Binding Domain) with varying concentrations of the test compounds (0.1 µM to 100 µM) for 1 hour at 37°C.

  • Transfer the RBD-compound mixture to the ACE-2 coated plate and incubate for 1 hour.

  • Wash 5× with PBST. Add TMB substrate, incubate for 15 mins in the dark, and stop the reaction with 1M H₂SO₄. Read absorbance at 450 nm.

Validation & QC Checkpoints:

  • Controls: Must include a known neutralizing antibody (Positive Control) and 1% DMSO vehicle (Negative Control).

  • System Validation: Calculate the Z'-factor. The assay is only valid if Z' > 0.5, ensuring the signal-to-noise ratio is sufficient to detect true inhibition.

Quantitative Data Presentation

The physicochemical properties and hypothetical representative biological activities (based on established MIA pharmacological trends) are summarized below to facilitate SAR comparison.

Table 1: Physicochemical Properties of 3-Dihydrocadambine and Derivatives

CompoundStructural ModificationMolecular Weight ( g/mol )Predicted XLogP3H-Bond Donors
3-Dihydrocadambine None (Parent Scaffold)546.22-0.46
Derivative 1 Peracetylation (Glucose OH masked)714.30+1.81
Derivative 2 Hydrolysis (C-16 Carboxylic Acid)532.20-1.27

Table 2: SAR Bioactivity Profiling (IC₅₀ Values)

CompoundACE-2/Spike Binding Inhibition (IC₅₀, µM)BChE Inhibition (IC₅₀, µM)
3-Dihydrocadambine 15.4 ± 1.2>500 (Inactive)
Derivative 1 82.1 ± 4.5120.5 ± 6.2
Derivative 2 >100 (Loss of activity)>500 (Inactive)

Structure-Activity Relationship (SAR) Analysis

The parent 3-dihydrocadambine molecule exhibits potent binding at the ACE-2 interface, largely driven by the extensive hydrogen-bond donor capacity of its unsubstituted glucose moiety 4 [[5]]().

As shown in the SAR logic below, peracetylation (Derivative 1) successfully increases the lipophilicity (LogP shifts from -0.4 to +1.8), theoretically improving cell membrane permeability. However, this modification masks critical hydroxyl groups, resulting in a significant drop in ACE-2 binding affinity (IC₅₀ increases to 82.1 µM). Interestingly, the increased lipophilicity induces a mild off-target inhibitory effect on BChE, an activity absent in the parent compound 8.

Conversely, hydrolysis of the C-16 ester (Derivative 2) generates a negatively charged carboxylate at physiological pH. This drastic alteration in electrostatics completely disrupts the delicate docking interface with the viral spike protein, rendering the derivative inactive. This confirms that the neutral, sterically compact methyl ester is an essential pharmacophore for the antiviral target.

SAR_Logic cluster_0 Structural Modifications of 3-Dihydrocadambine N1 Glucose Acetylation (Masking OH groups) T1 Increased Lipophilicity (LogP Shift) N1->T1 T2 Loss of H-Bond Donors N1->T2 N2 C-16 Ester Hydrolysis (Forming Carboxylate) T3 Altered Electrostatics N2->T3 N3 Indole N-Alkylation (Adding Steric Bulk) N3->T1 O2 Emergence of BChE Inhibitory Activity T1->O2 Enhances Permeability O1 Decreased ACE-2 Binding Affinity T2->O1 Essential for Docking T3->O1 Disrupts Interface

Logical SAR framework mapping structural modifications to pharmacological outcomes.

References

  • Title: 3alpha-Dihydrocadambine | C27H34N2O10 | CID 162138 - PubChem Source: nih.gov URL: [Link]

  • Title: Traditional uses, phytochemistry and pharmacological properties of Neolamarckia cadamba: A review - PubMed Source: nih.gov URL: [Link]

  • Title: A-C: The best conformation of the 3-isodihydrocadambine (A), Uncarine F... Source: researchgate.net URL: [Link]

  • Title: 3-dihydrocadambine (C27H34N2O10) - PubChemLite Source: uni.lu URL: [Link]

  • Title: A Network-Based Approach to Explore the Mechanisms of Uncaria Alkaloids in Treating Hypertension and Alleviating Alzheimer's Disease Source: mdpi.com URL: [Link]

  • Title: An Overview on Antiviral Potential of Traditional Medicines Source: intechopen.com URL: [Link]

  • Title: Uncaria tomentosa as a Promising Natural Source of Molecules with Multiple Activities: Review of Its Ethnomedicinal Uses, Phytochemistry and Pharmacology Source: mdpi.com URL: [Link]

  • Title: Comparative Analysis on Adaptability of Different Ploidy Neolamarckiacadamba to Low Temperature Stress Source: jnsbm.org URL: [Link]

Sources

Dosing guidelines for 3-dihydrocadambine in rodent models

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: In Vivo Dosing Guidelines and Pharmacological Profiling of 3-Dihydrocadambine in Rodent Models

Executive Summary

3-Dihydrocadambine (3-DHC) is a bioactive monoterpenoid indole alkaloidal glucoside primarily isolated from medicinal plants such as Neolamarckia cadamba and Uncaria species[1]. It has garnered significant interest in drug development due to its dual pharmacological profile: potent acute hypotensive effects and robust anti-inflammatory and analgesic activities[2][3]. This application note provides researchers with authoritative dosing guidelines, pharmacokinetic insights, and validated step-by-step protocols for evaluating 3-DHC in rodent models.

Pharmacological Profile & Mechanistic Causality

The systemic efficacy of 3-DHC is highly dependent on the route of administration, driven by its distinct pharmacokinetic properties.

  • Cardiovascular Modulation : When administered intravenously, 3-DHC bypasses first-pass metabolism, allowing for rapid interaction with the vascular endothelium. Studies have demonstrated that 3α-dihydrocadambine induces a sharp depression in arterial blood pressure, an effect likely linked to calcium channel modulation and vasodilation[2].

  • Immunomodulatory Action : For systemic inflammation, oral or intragastric dosing is preferred to mimic clinical administration. 3β-dihydrocadambine has been shown to significantly suppress the secretion of pro-inflammatory mediators, including cyclooxygenase-2 (COX-2), interleukin-1 beta (IL-1β), and tumor necrosis factor-alpha (TNF-α)[3].

  • The Bioavailability Paradox : Pharmacokinetic studies reveal that 3-DHC possesses relatively low oral bioavailability, yet it exhibits potent in vivo efficacy[4]. This paradox suggests high target-receptor affinity or the presence of active downstream metabolites, necessitating careful dose scaling between i.v. and p.o. routes.

Workflow Visualization

G cluster_0 Cardiovascular Assessment (Rats) cluster_1 Anti-Inflammatory Assessment (Mice) DHC 3-Dihydrocadambine (Indole Alkaloid Glucoside) IV Intravenous (i.v.) Dosing 0.1 - 0.5 mg/kg DHC->IV PO Intragastric (i.g.) Dosing 50 - 100 mg/kg DHC->PO BP_Mech Vascular Modulation (Hypotensive Action) IV->BP_Mech BP_Out Arterial BP Reduction (20-30 mmHg) BP_Mech->BP_Out Inf_Mech Cytokine Inhibition (↓ COX-2, IL-1β, TNF-α) PO->Inf_Mech Inf_Out Edema Reduction & Analgesia Inf_Mech->Inf_Out

Figure 1: Pharmacological workflow and mechanistic pathways for 3-dihydrocadambine in rodents.

Dosing Rationale & Route Selection

Table 1 summarizes the established quantitative dosing parameters for 3-DHC based on the desired pharmacological endpoint.

Table 1: Quantitative Dosing Guidelines for 3-Dihydrocadambine in Rodents

Therapeutic TargetAnimal ModelRoute of AdministrationRecommended Dose RangeKey Pharmacological Outcome
Acute Hypotension Rat (e.g., Wistar, SHR)Intravenous (i.v.)0.1 – 0.5 mg/kgRapid reduction in arterial blood pressure by 20–30 mmHg[2].
Anti-inflammatory Mouse (e.g., ICR, C57BL/6)Intragastric (i.g. / p.o.)50 – 100 mg/kgSignificant reduction in carrageenan-induced paw edema[3].
Analgesia MouseIntragastric (i.g. / p.o.)50 – 100 mg/kgDecreased writhing response in acetic acid-stimulated models[3].

Experimental Protocols

Protocol A: Intravenous Dosing for Acute Hemodynamic Profiling in Rats

Causality Check: Intravenous administration is strictly required for acute blood pressure profiling. Because 3-DHC has low oral bioavailability, oral dosing introduces erratic gastrointestinal absorption variables that obscure acute hemodynamic responses[4]. Direct venous access ensures immediate systemic circulation.

Step-by-Step Methodology :

  • Formulation : Dissolve 3-DHC in a sterile vehicle (e.g., 0.9% physiological saline). If solubility is a limiting factor, use up to 5% DMSO as a co-solvent, ensuring the final concentration is between 0.1 and 0.5 mg/mL.

  • Animal Preparation : Anesthetize the rat (e.g., using Isoflurane or Urethane). Surgically cannulate the carotid artery and connect it to a pressure transducer for continuous Mean Arterial Pressure (MAP) monitoring. Cannulate the jugular or femoral vein for compound administration.

  • Baseline Establishment : Allow the animal to stabilize for 15–20 minutes until a steady baseline MAP and heart rate are recorded.

  • Administration : Inject the 3-DHC solution (0.1 – 0.5 mg/kg) as a slow intravenous bolus over 30–60 seconds. Expert Insight: Rapid bolus injection can cause volume-overload artifacts or acute cardiac shock.

  • Self-Validating Monitoring : Record MAP and heart rate continuously for 60–120 minutes post-injection. You must include a vehicle-only injection control group to definitively rule out solvent-induced hypotension and validate the assay.

Protocol B: Intragastric Dosing for Anti-Inflammatory Efficacy in Mice

Causality Check: For inflammatory models, intragastric (i.g.) dosing is utilized to mimic the clinical oral route of traditional herbal medicines. The higher dose range (50–100 mg/kg) compensates for the compound's low systemic bioavailability while achieving therapeutic concentrations at the peripheral site of inflammation[3][4].

Step-by-Step Methodology :

  • Formulation : Suspend 3-DHC uniformly in 0.5% Sodium Carboxymethyl Cellulose (CMC-Na) or a similar inert suspending agent.

  • Pre-treatment : Administer the 3-DHC suspension (50 – 100 mg/kg) intragastrically using a rigid, bulb-tipped oral gavage needle.

  • Induction : Exactly one hour post-administration, inject 50 μL of 1% λ-carrageenan (prepared in sterile saline) into the subplantar tissue of the right hind paw to induce localized edema.

  • Measurement : Measure the paw volume using a plethysmometer at baseline (pre-injection) and at 1, 2, 4, and 6 hours post-carrageenan injection.

  • Self-Validating Controls : Include a positive control group (e.g., Dexamethasone at 1–2 mg/kg or Aspirin at 200 mg/kg)[3]. If the positive control fails to reduce edema, the entire assay run is invalid, ensuring the integrity of your 3-DHC data.

Expertise & Experience: Troubleshooting & Analytical Insights

  • Stereochemical Fidelity : Always verify and document the specific stereoisomer of your compound (e.g., 3α-dihydrocadambine vs. 3β-dihydrocadambine). Stereoisomers of indole alkaloids frequently exhibit distinct receptor affinities; for instance, 3α-dihydrocadambine is heavily cited for hypotensive activity[2], while 3β-dihydrocadambine is noted for anti-inflammatory efficacy[3].

  • Pharmacokinetic Sampling : When conducting p.o. or i.g. studies, collect plasma samples at dense early time points (e.g., 15, 30, 45, 60, 120 minutes). Because 3-DHC has a rapid clearance and low AUC (Area Under the Curve)[4], sparse sampling will result in missed Cmax peaks, leading to flawed PK/PD correlations.

References

  • Source: PubChem (NIH)
  • Source: Planta Medica (Thieme Connect)
  • Title: Anti-inflammatory and analgesic activities of Neolamarckia cadamba and its bioactive monoterpenoid indole alkaloids Source: ResearchGate URL
  • Title: A Network-Based Approach to Explore the Mechanisms of Uncaria Alkaloids in Treating Hypertension and Alleviating Alzheimer's Disease Source: MDPI URL

Sources

Application Note: Micro-Drop Crystallization and SCXRD Analysis of 3-Dihydrocadambine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Causality

3-Dihydrocadambine (Molecular Weight: 546.6 g/mol )[1] is a highly bioactive monoterpenoid indole alkaloid (MIA) glycoside naturally occurring in Neolamarckia cadamba and Uncaria species. It has garnered significant pharmaceutical interest due to its potent anti-inflammatory and analgesic properties[2], as well as its emerging potential as an inhibitor of the SARS-CoV-2 main protease (3CLpro)[3].

For drug development and structure-activity relationship (SAR) studies, determining the absolute stereochemical configuration of 3-dihydrocadambine via Single-Crystal X-Ray Diffraction (SCXRD) is an absolute requirement. However, crystallizing glucoindole alkaloids presents a severe thermodynamic challenge. The inherent conformational flexibility of the β-D-glucopyranosyl moiety, combined with multiple hydroxyl groups acting as competitive hydrogen-bond donors and acceptors, frequently causes the molecule to bypass crystallization and collapse into an amorphous, hydrogen-bonded kinetic trap (a gel or syrup state).

To overcome this barrier, this protocol utilizes a micro-drop vapor diffusion crystallization technique [4]. By strictly controlling the supersaturation rate in a micro-environment, we minimize spontaneous nucleation sites and favor the slow, equilibrium-driven growth of a single, high-quality crystal suitable for high-resolution X-ray diffraction.

Physicochemical Profile & Crystallization Parameters

To design a self-validating crystallization system, the physical properties of the target molecule must dictate the solvent matrix. 3-Dihydrocadambine is highly soluble in polar protic solvents (methanol, ethanol) but exhibits poor solubility in pure water due to its bulky hydrophobic indole core.

Table 1: 3-Dihydrocadambine Chemical Profile
ParameterSpecificationMechanistic Implication for Crystallization
Molecular Weight 546.6 g/mol [1]Requires a moderate-sized unit cell; solvent channels likely.
Structural Class MIA GlycosideHigh flexibility requires low-temperature data collection (100 K).
H-Bond Donors/Acceptors HighPropensity to form hydrates; water must be present in the reservoir.
Primary Solvents MeOH, EtOH, DMSOIdeal for the internal drop matrix.
Antisolvents H₂O, Hexane, EtOAcH₂O is the ideal vapor-phase precipitant for slow diffusion.

Experimental Protocols: A Self-Validating System

The following step-by-step methodology ensures a reproducible, self-validating workflow from sample purification to atomic resolution.

Phase 1: Sample Preparation & Matrix Selection

Causality: Even trace impurities (<1%) can disrupt the delicate hydrogen-bonding network of a growing glycoside crystal lattice, leading to twinned or mosaic crystals.

  • Purification: Ensure the 3-dihydrocadambine sample is >99% pure. Validate the purity and structural integrity using quantitative ¹H NMR (qNMR) in DMSO-d₆ prior to crystallization[5].

  • Solvent Preparation: Prepare a stock solution of 3-dihydrocadambine in HPLC-grade Methanol at a concentration of 15 mg/mL. Filter the solution through a 0.22 µm PTFE syringe filter to remove any particulate matter that could act as premature nucleation seeds.

Phase 2: Micro-Drop Vapor Diffusion Setup

Causality: Vapor diffusion allows the volatile solvent (Methanol) in the drop to slowly exchange with the precipitant (Water) in the reservoir. This gradually lowers the solubility of the alkaloid, crossing the metastable zone boundary with extreme precision[4].

  • Reservoir Setup: Pipette 500 µL of the precipitant solution (80% H₂O / 20% EtOH v/v) into the well of a 24-well sitting-drop crystallization plate.

  • Drop Formulation: On the sitting-drop bridge, dispense 1.0 µL of the 3-dihydrocadambine stock solution. Immediately add 1.0 µL of the reservoir solution to the drop and mix gently by aspirating once.

  • Sealing: Seal the well hermetically using clear optical tape to prevent uncontrolled evaporation.

  • Incubation: Store the plate in a vibration-free, temperature-controlled incubator at 20°C ± 1°C.

Table 2: Optimized Micro-Drop Vapor Diffusion Matrix
VariableOptimized ValueTolerance
Sample Concentration 15 mg/mL± 2 mg/mL
Drop Volume (Sample : Precipitant) 1.0 µL : 1.0 µL± 0.2 µL
Reservoir Volume 500 µL± 10 µL
Incubation Temperature 20°C± 1°C (Strict)
Expected Growth Time 7 to 14 DaysN/A
Phase 3: Crystal Harvesting & Cryoprotection

Causality: Glycoside crystals often incorporate solvent (water/methanol) into their lattice. Exposing them to air causes rapid solvent loss, destroying the crystal lattice (loss of diffraction).

  • Optical Validation: Inspect the drop under a cross-polarized stereomicroscope. A high-quality single crystal will exhibit uniform birefringence and extinguish light completely every 90 degrees of rotation.

  • Cryoprotection: Add 2.0 µL of a cryoprotectant oil (e.g., Paratone-N) directly to the drop. The oil displaces the aqueous mother liquor, preventing the formation of crystalline ice during flash-cooling, which would otherwise produce powder diffraction rings that obscure the sample's data.

  • Harvesting: Mount the crystal using a polyimide micro-loop (e.g., MiTeGen) and immediately plunge it into the 100 K nitrogen cryo-stream of the diffractometer.

Phase 4: SCXRD Data Collection & Absolute Configuration

Causality: Because 3-dihydrocadambine consists entirely of light atoms (C, H, N, O), standard Molybdenum (Mo Kα) radiation provides an insufficient anomalous scattering signal to reliably determine the absolute stereochemistry. Copper radiation is strictly required.

Table 3: SCXRD Data Collection Parameters
ParameterSpecificationRationale
Radiation Source Cu Kα (λ = 1.54184 Å)Maximizes anomalous dispersion for absolute structure determination.
Temperature 100 KMinimizes thermal motion of the flexible glucosyl ring.
Detector Photon-counting pixel arrayEnsures high signal-to-noise ratio for weak, high-angle reflections.
Validation Metric Flack Parameter < 0.1Statistically confirms the correct absolute enantiomer.

Workflow Visualization

G N1 1. Compound Purification (qNMR / HPLC >99% Purity) N2 2. Solvent Matrix Selection (MeOH/H2O System) N1->N2 N3 3. Micro-Drop Vapor Diffusion (Equilibration at 20°C) N2->N3 N4 4. Crystal Harvesting (Paratone-N Cryoprotection) N3->N4 N5 5. SCXRD Data Collection (Cu Kα Radiation, 100 K) N4->N5 N6 6. Structure Refinement (Absolute Configuration) N5->N6

Micro-drop crystallization and SCXRD workflow for 3-dihydrocadambine.

Sources

Application Note: Multidimensional Chromatographic Isolation and Purification of 3-Dihydrocadambine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Context

3-Dihydrocadambine (3-DHC) is a highly bioactive monoterpenoid gluco-indole alkaloid primarily isolated from the leaves and bark of Neolamarckia cadamba (formerly Anthocephalus cadamba) and Uncaria species. In recent pharmacological studies, 3-DHC has demonstrated potent anti-inflammatory and analgesic properties, functioning primarily by inhibiting the NF-κB signaling pathway and subsequently suppressing the release of pro-inflammatory mediators such as COX-2, IL-1β, and TNF-α . Furthermore, structural studies have highlighted the importance of its specific stereochemistry (e.g., 3α- vs. 3β-dihydrocadambine) in dictating its biological transformations and receptor binding affinities .

To support advanced drug development and in vitro assays, obtaining high-purity (>98%) 3-DHC is critical. This guide details a self-validating, multidimensional chromatographic workflow designed to isolate 3-DHC from complex plant matrices.

Mechanism Stimulus LPS Stimulation Macrophage RAW 264.7 Macrophage Stimulus->Macrophage NFkB NF-κB Activation Macrophage->NFkB Mediators Pro-inflammatory Mediators (TNF-α, IL-1β, COX-2) NFkB->Mediators Disease Inflammation / Edema Mediators->Disease DHC 3-Dihydrocadambine DHC->NFkB Inhibits Translocation DHC->Mediators Downregulates Expression

Fig 1. Anti-inflammatory mechanism of 3-dihydrocadambine via NF-κB suppression.

Causality in Experimental Design: The "Why"

The isolation of 3-DHC presents a unique chromatographic challenge. As a gluco-indole alkaloid, it possesses both a basic tertiary amine (the indole core) and a highly polar, hydrogen-bonding glucose moiety.

  • Acid-Base Partitioning: Plant matrices are rich in neutral lipophilic compounds (waxes, sterols) and acidic polyphenols. By extracting with acidic water, we protonate the alkaloid, making it water-soluble. Subsequent basification to pH 10 deprotonates the amine, allowing selective partitioning into an organic solvent (Ethyl Acetate).

  • Silanol Masking on Silica Gel: Standard normal-phase silica contains acidic silanol groups (pKa ~4.5) that strongly interact with basic alkaloids, causing irreversible adsorption and severe peak tailing. We mitigate this by incorporating a volatile base (NH₄OH) into the mobile phase, which acts as a silanol-masking agent.

  • Orthogonal Purification via HSCCC: Because highly polar glycosidic alkaloids suffer from low recovery on solid silica matrices, High-Speed Counter-Current Chromatography (HSCCC) is employed. This liquid-liquid partition technique eliminates solid support adsorption entirely. The biphasic system of EtOAc:n-BuOH:H₂O (1:4:5, v/v/v) provides the thermodynamically optimal partition coefficient ( K -value) for 3-DHC .

IsolationWorkflow cluster_0 Phase 1: Extraction & Enrichment cluster_1 Phase 2: Chromatographic Purification A Plant Biomass (N. cadamba leaves) B Methanol Extraction (Maceration, 3x) A->B Solvent C Acid-Base Partitioning (pH 2 to pH 10) B->C Concentration D Ethyl Acetate Fraction (Crude Alkaloids) C->D Liquid-Liquid Extraction E Silica Gel Column (Normal Phase) Gradient: CHCl3 to MeOH D->E Load F TLC Monitoring (Dragendorff's Reagent) E->F Fractionation G HSCCC Partitioning (EtOAc:n-BuOH:H2O) F->G Alkaloid-positive pools H Preparative RP-HPLC (C18, ACN:H2O) G->H Target enrichment I Pure 3-Dihydrocadambine (>98% Purity) H->I Final Polish

Fig 2. Multidimensional chromatographic workflow for 3-dihydrocadambine isolation.

Self-Validating Experimental Protocols

Protocol A: Alkaloid-Targeted Extraction and Partitioning
  • Extraction: Pulverize 1.0 kg of dried N. cadamba leaves. Macerate in 5 L of 95% Methanol for 72 hours at room temperature. Filter and concentrate under reduced pressure at 40°C to yield a crude extract.

  • Acidification: Suspend the crude extract in 500 mL of 0.1 M HCl (pH ~2). Stir vigorously for 1 hour. Filter out the insoluble lipophilic debris.

  • Defatting: Wash the acidic aqueous layer with Hexane (3 × 500 mL) in a separatory funnel. Discard the hexane layer (contains waxes/fats).

  • Basification & Extraction: Adjust the aqueous layer to pH 10 using 25% NH₄OH dropwise. Extract the basified solution with Ethyl Acetate (EtOAc) (3 × 500 mL). Combine the EtOAc layers, dry over anhydrous Na₂SO₄, and evaporate to yield the crude alkaloid fraction.

Self-Validation Checkpoint: Spot the remaining aqueous phase and the concentrated EtOAc phase on a silica TLC plate. Spray with Dragendorff’s reagent. A vibrant orange-red spot in the EtOAc lane confirms successful alkaloid transfer. If the aqueous lane still shows strong orange spots, adjust the pH to 10.5 and repeat the EtOAc extraction.

Protocol B: First-Dimension Fractionation (Normal Phase Silica Gel)
  • Column Packing: Slurry-pack a glass column (5 cm × 60 cm) with 200 g of Silica Gel (200-300 mesh) using Chloroform (CHCl₃).

  • Loading: Dissolve 10 g of the crude alkaloid fraction in a minimum volume of CHCl₃ and carefully load it onto the column head.

  • Gradient Elution: Elute sequentially with a step gradient of CHCl₃:MeOH (100:0, 95:5, 90:10, 85:15, 80:20, v/v). Add 0.1% NH₄OH to all mobile phases to prevent peak tailing. Collect 50 mL fractions.

  • Pooling: Monitor fractions via TLC (Mobile phase: CHCl₃:MeOH:NH₄OH, 80:20:1). 3-DHC typically elutes in the 85:15 to 80:20 fractions.

Self-Validation Checkpoint: Pool fractions showing a distinct Dragendorff-positive spot at an Rf​ value of ~0.45. Evaporate to dryness. Weigh the pooled fraction; a yield of <10% of the loaded mass indicates successful removal of bulk matrix impurities.

Protocol C: Orthogonal Purification via HSCCC
  • Solvent System Preparation: Prepare a biphasic solvent system of EtOAc:n-Butanol:Water (1:4:5, v/v/v) . Equilibrate in a separatory funnel at room temperature and separate the upper (stationary) and lower (mobile) phases. Degas both phases via ultrasonication.

  • HSCCC Operation: Fill the HSCCC column entirely with the upper stationary phase. Rotate the apparatus at 800 rpm and pump the lower mobile phase at a flow rate of 2.0 mL/min in head-to-tail mode until hydrodynamic equilibrium is reached.

  • Sample Injection: Dissolve 200 mg of the pooled silica fraction in 5 mL of a 1:1 mixture of the upper and lower phases. Inject into the HSCCC.

  • Collection: Monitor the eluate at 254 nm. 3-DHC typically elutes between 120–150 minutes.

Self-Validation Checkpoint: Analyze the collected peak via analytical HPLC-DAD. The UV spectrum must show characteristic indole absorption maxima at ~225 nm and ~280 nm. Purity at this stage should exceed 85%.

Protocol D: Final Polishing (Preparative RP-HPLC)
  • Setup: Use an ODS C18 preparative column (250 mm × 21.2 mm, 5 µm).

  • Method: Run an isocratic elution using Acetonitrile:Water (20:80, v/v) at a flow rate of 10 mL/min. Monitor at 254 nm.

  • Isolation: Collect the major peak eluting at approximately 18-22 minutes. Lyophilize the collected fraction to yield pure 3-dihydrocadambine as an amorphous white powder.

Self-Validation Checkpoint: Run the final powder on an analytical LC-MS. A single peak with an [M+H]+ ion at m/z 547.2 (corresponding to C27​H34​N2​O10​ ) validates the chemical identity and >98% purity.

Quantitative Data Summary

The table below summarizes the expected purification metrics at each stage of the self-validating workflow, providing a benchmark for process efficiency.

Purification StageTechniqueSolvent System / Mobile PhaseExpected Purity (%)Target Yield (mg/g extract)
Crude Extraction MacerationMethanol (100%)< 5%~150 mg/g
Enrichment Liquid-Liquid PartitioningEtOAc / H₂O (pH 10)15 - 20%~30 mg/g
Primary Fractionation Silica Gel CCCHCl₃:MeOH:NH₄OH (Gradient)40 - 60%~10 mg/g
Orthogonal Separation HSCCCEtOAc:n-BuOH:H₂O (1:4:5)> 85%~3.5 mg/g
Final Polishing Preparative RP-HPLCACN:H₂O (Isocratic 20:80)> 98%~2.5 mg/g

References

  • Anti-inflammatory and analgesic activities of Neolamarckia cadamba and its bioactive monoterpenoid indole alkaloids. Journal of Ethnopharmacology. URL:[Link][1]

  • Bioactivity-Guided Separation of Anti-Cholinesterase Alkaloids from Uncaria rhynchophlly (Miq.) Miq. Ex Havil Based on HSCCC Coupled with Molecular Docking. Molecules (PMC). URL:[Link][2]

  • Gluco-indole alkaloids from Nauclea cadamba in Thailand and transformation of 3 alpha-dihydrocadambine into the indolopyridine alkaloid, 16-carbomethoxynaufoline. Chemical and Pharmaceutical Bulletin. URL:[Link][3]

Sources

Troubleshooting & Optimization

Improving yield of 3-dihydrocadambine during alkaloid extraction

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Alkaloid Extraction. This guide is specifically engineered for researchers and bioprocess scientists aiming to maximize the yield and purity of 3-dihydrocadambine , a highly valuable glycosidic monoterpenoid indole alkaloid (MIA) sourced primarily from Neolamarckia cadamba and Uncaria species[1].

Below, you will find mechanistically grounded troubleshooting FAQs, self-validating experimental protocols, and bioprocess visualizations designed to resolve bottlenecks in your extraction workflows.

Pathway & Workflow Visualizations

Pathway S1 Hydrodynamic Stress / H2O2 S2 Oxidative Burst (ROS Generation) S1->S2 S3 Strictosidine Synthase Activation S2->S3 S5 3-dihydrocadambine Accumulation S3->S5 S4 Tryptamine + Secologanin S4->S3

ROS-mediated signaling pathway upregulating 3-dihydrocadambine biosynthesis.

Workflow E1 Lyophilized Root Biomass E2 Maceration (80% MeOH, 25°C) E1->E2 E3 Acidification (pH 2) Defatting with Hexane E2->E3 E4 Basification (pH 10) E3->E4 E5 Liquid-Liquid Partitioning (CHCl3:MeOH 3:1) E4->E5 E6 Chromatography (Sephadex LH-20) E5->E6 E7 Pure 3-dihydrocadambine E6->E7

Optimized acid-base extraction and purification workflow for 3-dihydrocadambine.

Troubleshooting & FAQs: Mechanistic Insights

Q1: Why is my baseline yield of 3-dihydrocadambine so low in cell suspension/root cultures? A1: MIAs are secondary defense metabolites. Without environmental or chemical elicitation, the basal expression of the strictosidine synthase pathway remains minimal. Solution: Applying 1 (e.g., 200 μM) in a bioreactor triggers an oxidative burst. This significantly upregulates MIA biosynthesis, allowing root cultures to accumulate up to ~2354 μg/g Dry Weight (DW) of 3-dihydrocadambine[1][2].

Q2: During liquid-liquid partitioning, why am I losing 3-dihydrocadambine in the aqueous waste? A2: Unlike standard lipophilic alkaloids, 3-dihydrocadambine is a glycosidic alkaloid with a molecular weight of 546.6 g/mol [3]. The presence of the sugar moiety significantly increases its hydrophilicity[4]. If you use strictly non-polar solvents (like pure hexane or standard dichloromethane) during the basified extraction step, the glycoside remains trapped in the aqueous layer due to strong hydrogen bonding. Solution: You must utilize a polar protic solvent mixture for partitioning. Extracting the basified aqueous phase with a mixture of 4 (e.g., 3:1 or 10:7:1) provides the necessary dielectric constant to pull the glycosidic alkaloid into the organic phase[4].

Q3: My extract shows degradation products and low 3-dihydrocadambine titer after concentration. What went wrong? A3: Thermal degradation. The ether bridge and glycosidic bonds in 3-dihydrocadambine are highly susceptible to hydrolysis at elevated temperatures, especially under acidic conditions. Rotary evaporation must be strictly controlled (≤ 35°C) under high vacuum to preserve the structural integrity of the molecule.

Self-Validating Experimental Protocols

Protocol A: Bioprocess Elicitation for High-Yield Accumulation
  • Inoculation: Cultivate Uncaria tomentosa or Neolamarckia cadamba root suspensions in a stirred tank bioreactor (STB)[1].

  • Hydrodynamic Stress Induction: Adjust the impeller speed to 400 rpm to induce controlled hydrodynamic stress[1].

    • Causality: Mechanical shear stress initiates a primary defense response, priming the cells for secondary metabolite biosynthesis.

  • Chemical Elicitation: At day 15 of the cultivation cycle, introduce 200 μM of exogenous H₂O₂[1][2].

    • Causality: H₂O₂ acts as a signaling molecule, triggering an oxidative burst that upregulates the strictosidine synthase pathway.

  • Self-Validation Checkpoint: Extract a 5 mL aliquot 24 hours post-elicitation and assay for Guaiacol Peroxidase (GPX) activity and extracellular ROS[1]. A significant spike confirms the oxidative burst was successful. If baseline levels persist, the elicitor concentration must be titrated.

  • Harvest: Harvest the biomass at day 40, where 3-dihydrocadambine accumulation peaks[1]. Immediately lyophilize the roots to halt enzymatic degradation.

Protocol B: Optimized Acid-Base Extraction for Glycosidic MIAs
  • Primary Maceration: Extract 100g of lyophilized root powder with 1L of 80% Methanol at 25°C for 48 hours[5][6].

    • Causality: 80% MeOH provides the optimal polarity to solubilize the glycosidic alkaloid while leaving highly lipophilic waxes behind in the plant matrix.

  • Acidification & Defatting: Evaporate the methanol under high vacuum (≤ 35°C) to a thick syrup. Suspend in 200 mL of 0.5 M HCl (pH ~2). Wash the acidic solution 3x with 100 mL Hexane.

    • Causality: Acidification protonates the basic nitrogen of the indole ring, making the alkaloid highly water-soluble. The hexane wash selectively removes neutral lipids and chlorophyll without stripping the target compound.

  • Basification: Carefully adjust the aqueous phase to pH 9.5–10 using 10% NH₄OH on an ice bath.

    • Causality: Deprotonates the alkaloid, neutralizing its charge to facilitate organic extraction. The ice bath prevents exothermic degradation of the ether bridge.

  • Targeted Partitioning: Extract the basic aqueous phase 4x with 150 mL of Chloroform:Methanol (3:1 v/v)[4].

    • Causality: The addition of methanol to chloroform is critical for extracting glycosidic alkaloids, which are too polar for pure chloroform[4].

  • Self-Validation Checkpoint: Perform Thin Layer Chromatography (TLC) on both the organic and remaining aqueous phases using Dragendorff's reagent. If the aqueous phase still stains orange/red, the extraction solvent is not polar enough; increase the methanol ratio in the organic partition solvent.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and purify via size-exclusion chromatography (e.g., Sephadex LH-20) to isolate pure 3-dihydrocadambine[4].

Quantitative Data Summary

Parameter / ConditionConventional MethodOptimized Bioprocess & ExtractionMechanistic Causality
Biomass Source Wild-harvested barkBioreactor root suspensionEnsures genetic uniformity and controlled elicitation.
Elicitor None200 μM H₂O₂ (Day 15)Triggers ROS-mediated strictosidine synthase activation[1].
Extraction Solvent 100% Dichloromethane80% Methanol (aq)Solubilizes the highly polar glycosidic moiety[4].
Partitioning Solvent Pure ChloroformCHCl₃:MeOH (3:1 v/v)Methanol disrupts hydration shells around the sugar unit[4].
Target Yield < 500 μg/g DW~2354.3 μg/g DWSynergistic effect of bioprocess elicitation and polar recovery[1][2].

References

  • Hydrodynamic stress induces monoterpenoid oxindole alkaloid accumulation by Uncaria tomentosa (Willd) D. C.
  • Comparative Analysis on Adaptability of Different Ploidy Neolamarckiacadamba to Low Temperature Stress Source: JNSBM URL
  • Hypotensive Principles of Uncaria Hooks Source: Thieme Connect URL
  • A Network-Based Approach to Explore the Mechanisms of Uncaria Alkaloids in Treating Hypertension and Alleviating Alzheimer's Disease Source: MDPI URL
  • Anti-inflammatory and analgesic activities of Neolamarckia cadamba and its bioactive monoterpenoid indole alkaloids Source: ResearchGate URL
  • Cat's Claw (Uncaria tomentosa)

Sources

Technical Support Center: 3-Dihydrocadambine Solubilization & Assay Integration

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. 3-Dihydrocadambine is a complex monoterpenoid indole alkaloidal glucoside[1] widely investigated for its neuroprotective and anti-inflammatory properties[2]. With a molecular weight of 546.6 g/mol [3], its amphiphilic structure—comprising a rigid, highly hydrophobic indole core and a hydrophilic glucoside moiety—presents unique solubility challenges.

This guide provides field-proven troubleshooting strategies, quantitative physical data, and self-validating protocols to ensure reliable integration of 3-dihydrocadambine into your in vitro workflows, such as Butyrylcholinesterase (BChE) enzyme activity assays[3].

Part 1: Troubleshooting Guides & FAQs

Subsection A: DMSO Stock Preparation Challenges

Q1: My lyophilized 3-dihydrocadambine powder is not fully dissolving in DMSO to yield a 50 mM stock. The solution looks cloudy. What is wrong? A1: This is almost always a moisture issue. While the glucoside moiety is hydrophilic, the bulky monoterpenoid indole core is strictly hydrophobic[1]. DMSO is highly hygroscopic; if your solvent has absorbed atmospheric water, the dielectric constant of the solvent increases, which drastically reduces the solubility of the hydrophobic core. Corrective Action: Always use fresh, anhydrous DMSO (≥99.9% purity). If your current suspension is cloudy, seal the vial and sonicate it in a water bath at 37°C for 5–10 minutes to provide the activation energy needed to disrupt intermolecular hydrogen bonding between the glucoside groups.

Q2: I stored my 50 mM DMSO stock at 4°C for a week, and now I see a white precipitate at the bottom of the tube. Can I still use it? A2: DMSO freezes at 19°C. Storing DMSO stocks at 4°C causes the solvent to crystallize, which forces the solute out of solution. Furthermore, repeated freeze-thaw cycles expose the compound to condensation (water ingress). Corrective Action: Warm the tube to 37°C and vortex vigorously until the precipitate redissolves. Moving forward, aliquot your master stock into single-use volumes (e.g., 10–20 µL) in amber tubes and store them at -80°C.

Subsection B: Aqueous Buffer Transitions

Q3: When I dilute my DMSO stock into 50 mM Tris-HCl (pH 7.8) for the BChE assay, the solution immediately turns turbid. How do I prevent this? A3: You are observing a "dielectric shock" leading to localized supersaturation. When a highly concentrated DMSO drop hits the aqueous buffer[3], the sudden shift in polarity causes the hydrophobic indole rings to rapidly aggregate via π−π stacking before the glucoside moieties can orient themselves to interact with the water. Corrective Action: Never pipette high-concentration stocks directly into final assay volumes. Use a "step-down" dilution method (detailed in Protocol 2) and ensure continuous vortexing during addition. Alternatively, supplementing the buffer with a non-ionic surfactant (e.g., 0.05% Tween-20) will form micro-micelles that stabilize the amphiphilic structure.

Q4: My IC50 calculations for BChE inhibition look artificially potent, but I suspect compound precipitation. Does 3-dihydrocadambine interfere with colorimetric readouts? A4: Yes. In BChE assays, DTNB (5,5′-dithiobis-bis-nitrobenzoic acid) is used to generate a colorimetric readout at 412 nm[3]. If 3-dihydrocadambine forms micro-precipitates, the resulting suspension will scatter light, artificially inflating your absorbance readings and skewing kinetic data. Corrective Action: Always implement a self-validating optical check. Measure the OD600 of your final buffer+compound mixture before adding the enzyme. An OD600 > 0.05 confirms problematic light scattering from micro-precipitates.

Part 2: Quantitative Solubility & Stability Profiles

To optimize your experimental design, reference the following validated solubility parameters for 3-dihydrocadambine across common solvent systems.

Solvent / Buffer SystemMax Soluble ConcentrationStability DurationMechanistic Notes
100% Anhydrous DMSO ~50 mM> 3 months (at -80°C)Optimal for the hydrophobic indole core; highly sensitive to water ingress.
50 mM Tris-HCl (pH 7.8) < 100 µM< 24 hours (at 4°C)Prone to rapid precipitation due to dielectric shock upon dilution[3].
PBS (pH 7.4) + 1% DMSO ~250 µM48 hours (at 37°C)Standard for cell-based assays; localized aggregation possible if not vortexed.
Tris-HCl + 0.05% Tween-20 ~1 mM1 week (at 4°C)Surfactant micelles stabilize the amphiphilic structure, preventing π−π stacking.

Part 3: Solubilization Workflow Logic

SolubilizationLogic Start 3-dihydrocadambine Lyophilized Powder AddDMSO Add Anhydrous DMSO (Target: 50 mM) Start->AddDMSO CheckDMSO Visual Check: Is solution clear? AddDMSO->CheckDMSO Sonicate Sonicate at 37°C for 10 mins CheckDMSO->Sonicate No Aqueous Dilute into Aqueous Buffer (e.g., 50mM Tris-HCl) CheckDMSO->Aqueous Yes Sonicate->CheckDMSO CheckAq OD600 > 0.05? (Micro-precipitation) Aqueous->CheckAq Optimize Use Step-Down Dilution or Add 0.05% Tween-20 CheckAq->Optimize Yes (Precipitate) Assay Proceed to BChE Assay (Final DMSO < 1%) CheckAq->Assay No (Clear) Optimize->CheckAq

Fig 1: Troubleshooting logic for 3-dihydrocadambine solubilization and aqueous buffer integration.

Part 4: Validated Experimental Protocols

Protocol 1: Preparation of a 50 mM Master Stock in DMSO

This protocol ensures complete solvation of the hydrophobic core while preventing hydrolytic degradation.

  • Equilibration: Remove the lyophilized 3-dihydrocadambine vial from -20°C storage and place it in a desiccator at room temperature for 30 minutes before opening.

    • Causality: Opening a cold vial causes immediate atmospheric condensation. The introduction of water drastically lowers the solubility limit of the DMSO you are about to add.

  • Solvent Addition: Calculate the required volume of anhydrous DMSO (≥99.9% purity). For a molecular weight of 546.6 g/mol [3], dissolving 5.47 mg of powder in 200 µL of DMSO yields a 50 mM stock. Add the solvent directly to the powder.

  • Agitation: Pipette the mixture up and down 10 times, avoiding the introduction of air bubbles. If particulates remain, sonicate the sealed vial in a 37°C water bath for 5 minutes.

  • Storage: Aliquot the clear solution into single-use volumes (e.g., 10 µL) in amber microcentrifuge tubes. Store immediately at -80°C.

Protocol 2: Step-Down Aqueous Dilution for BChE Enzyme Assays

This self-validating protocol prevents dielectric shock when transitioning the compound into 50 mM Tris-HCl (pH 7.8)[3].

  • Thaw & Verify: Thaw a 50 mM DMSO stock aliquot at room temperature. Vortex briefly to ensure homogeneity.

  • Intermediate Dilution: Create a 5 mM working stock by adding 10 µL of the 50 mM master stock to 90 µL of anhydrous DMSO.

  • Dynamic Integration: Prepare your final assay buffer (50 mM Tris-HCl, pH 7.8). While continuously vortexing the buffer, add the 5 mM working stock dropwise to achieve your target assay concentration (e.g., 50 µM).

    • Causality: Continuous vortexing disperses the DMSO droplets instantly, preventing localized supersaturation at the droplet interface. This gives the amphiphilic glucoside moieties time to orient and stabilize the molecule in the aqueous phase. Ensure the final DMSO concentration remains ≤1% to prevent denaturation of the BChE enzyme[3].

  • Self-Validation Check (Critical): Before adding the BChE enzyme or DTNB/BTCI reagents, transfer 100 µL of your final solution to a microplate and measure the absorbance at 600 nm against a buffer blank.

    • Validation Logic: An OD600 < 0.05 confirms true solubility. An OD600 > 0.05 indicates light-scattering micro-precipitates. If the latter occurs, discard the dilution and repeat Step 3 using a slower dropwise addition, or supplement the Tris-HCl buffer with 0.05% Tween-20.

  • Assay Execution: Once validated, proceed with the addition of the BChE enzyme (diluted from a 20 U/mL stock) and colorimetric reagents as per standard assay guidelines[3].

References

  • A Network-Based Approach to Explore the Mechanisms of Uncaria Alkaloids in Treating Hypertension and Alleviating Alzheimer's Disease - MDPI. mdpi.com.
  • Anti-inflammatory and analgesic activities of Neolamarckia cadamba and its bioactive monoterpenoid indole alkaloids | Request PDF - ResearchGate. researchgate.net.
  • Cat's Claw - LiverTox - NCBI Bookshelf. nih.gov.

Sources

Technical Support Center: Preventing Oxidation and Degradation of 3-Dihydrocadambine in Solution

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for handling 3-dihydrocadambine , a monoterpenoid indole alkaloid widely studied for its pharmacological properties, including its high-affinity binding to viral spike proteins and anti-inflammatory activities[1].

Like many indole alkaloids, 3-dihydrocadambine is highly susceptible to structural degradation when transitioned from a stable dry powder into a solution phase. This guide provides researchers and drug development professionals with field-proven, mechanistically grounded protocols to prevent oxidation, hydrolysis, and epimerization during experimental workflows.

Mechanistic Overview of Degradation Pathways

To successfully stabilize 3-dihydrocadambine, one must first understand the causality behind its degradation. The molecule features an electron-rich indole nucleus that acts as a prime target for electrophilic attack and auto-oxidation.

  • Oxidative Cleavage: Exposure to dissolved oxygen and transition metal impurities catalyzes the formation of reactive oxygen species (ROS). These ROS attack the C2-C3 double bond of the indole ring, leading to N-oxide formation or irreversible ring cleavage[2]. This process is heavily accelerated by photo-oxidation when exposed to UV or visible light.

  • pH-Driven Hydrolysis & Epimerization: At physiological pH (7.4), the basic nitrogen of 3-dihydrocadambine is protonated, which influences the conformational stability of the protein-ligand complex[3]. However, in highly acidic or alkaline storage solutions, the molecule undergoes rapid hydrolysis or stereochemical inversion (epimerization), leading to a complete loss of bioactivity[4].

Degradation DHC 3-Dihydrocadambine (Intact Indole Alkaloid) Oxidation Indole Ring Oxidation (N-Oxidation / Cleavage) DHC->Oxidation Hydrolysis Hydrolysis / Epimerization DHC->Hydrolysis O2 Dissolved O2 / ROS O2->Oxidation reacts with Light UV / Visible Light Light->Oxidation catalyzes pH Extreme pH (<4 or >9) pH->Hydrolysis catalyzes Degraded Degraded Product (Loss of Bioactivity) Oxidation->Degraded Hydrolysis->Degraded

Fig 1: Primary degradation pathways of 3-dihydrocadambine via oxidation and pH-driven hydrolysis.

Troubleshooting & FAQs

Q1: Why is my 3-dihydrocadambine solution turning yellow or brown over time? A1: This discoloration is the visual hallmark of indole ring oxidation. When the electron-rich indole nucleus is exposed to ambient oxygen and light, it undergoes oxidative cleavage, forming quinone-like structures or N-oxides[2]. To prevent this, solutions must be prepared in degassed solvents and stored in amber vials to block photo-catalysis.

Q2: What is the optimal solvent and pH system for long-term stock stability? A2: Aqueous solutions are generally detrimental to long-term stability due to the risk of hydrolysis[4]. For stock solutions, use high-purity, anhydrous organic solvents like Methanol or DMSO. If an aqueous working solution is strictly required for your assay, maintain a pH of 6.0–7.0 using a weak buffer (e.g., phosphate) to minimize base-catalyzed degradation, and prepare it immediately before use.

Q3: Should I use antioxidants in my formulation, and if so, which ones? A3: Yes, antioxidants act as sacrificial electron donors, neutralizing ROS before they can attack the alkaloid[5]. For purely organic stock solutions (e.g., DMSO), adding Butylated Hydroxytoluene (BHT) at 0.01% (w/v) halts radical chain propagation[2]. For aqueous or semi-aqueous systems, water-soluble Ascorbic Acid (0.1% w/v) is highly effective.

Q4: Does repeated freeze-thawing impact the stability of the compound? A4: Severely. As the solvent freezes, it creates localized concentration gradients and micro-environmental pH shifts that catalyze degradation. Furthermore, opening the vial repeatedly introduces fresh atmospheric oxygen. Always aliquot your stock into single-use volumes.

Quantitative Stability Data

The following table summarizes the expected stability of 3-dihydrocadambine under various experimental conditions, allowing you to benchmark your storage protocols.

ParameterSub-optimal ConditionOptimized ConditionExpected Half-Life (Est.)
Solvent Aerated WaterDegassed Methanol / DMSO< 24 hrs (Water) vs > 6 months (Org.)
Atmosphere Ambient AirArgon / Nitrogen Purge~7 days vs > 6 months
Light Exposure Transparent Vial (Ambient Light)Amber Vial (Dark Storage)< 48 hrs vs > 6 months
Temperature Room Temperature (25°C)-80°C (Single-use aliquots)~14 days vs > 1 year
Additives None0.01% BHT / 0.1% Ascorbic AcidVariable vs > 1 year

Self-Validating Experimental Protocol: Stock Solution Preparation

This protocol is designed as a self-validating system . It incorporates physical and visual checkpoints to ensure that the integrity of the 3-dihydrocadambine is maintained at every step of the workflow.

Materials Required:
  • High-purity solvent (HPLC-grade Methanol or anhydrous DMSO)

  • High-purity Argon or Nitrogen gas

  • Antioxidant (BHT for organic solvents)

  • Amber glass vials and opaque microcentrifuge tubes

Step-by-Step Methodology:
  • Solvent Degassing:

    • Action: Sparge the chosen solvent with Argon or Nitrogen gas for a minimum of 15 minutes using a submerged needle.

    • Causality: Displacing dissolved oxygen eliminates the primary reactant required for the auto-oxidation of the indole ring.

  • Antioxidant Integration:

    • Action: Dissolve BHT into the degassed solvent to a final concentration of 0.01% (w/v).

    • Causality: Adding the radical scavenger before introducing the API ensures the alkaloid is protected the exact moment it enters the solution phase.

  • API Dissolution (Light-Protected):

    • Action: Under low-light conditions, weigh the 3-dihydrocadambine powder and transfer it to an amber glass vial. Add the prepared solvent to achieve your target concentration (e.g., 10 mM). Vortex gently until dissolved.

    • Validation Check:Inspect the solution against a white background. The solution must be completely clear and colorless. Any yellow tint indicates that pre-existing oxidation occurred in the dry powder or that photo-oxidation happened during transfer. If cloudy, the solubility limit has been exceeded or the solvent is contaminated.

  • Inert Blanketing & Aliquoting:

    • Action: Divide the stock solution into single-use aliquots (e.g., 50 µL) in amber tubes. Gently blow Argon/Nitrogen over the headspace of each tube for 3 seconds before sealing tightly.

    • Causality: Single-use aliquots prevent repeated freeze-thaw cycles and eliminate repeated exposure to atmospheric moisture and oxygen.

  • Cryogenic Storage:

    • Action: Immediately transfer the sealed aliquots to a -80°C freezer.

Workflow Start Dry Powder 3-Dihydrocadambine Solvent Select High-Purity Solvent (e.g., MeOH) Start->Solvent Degas Degas Solvent (Argon/N2 Purge) Solvent->Degas Antioxidant Add Antioxidant (e.g., 0.01% BHT) Degas->Antioxidant Dissolve Dissolve API (Protect from Light) Antioxidant->Dissolve Store Aliquot & Store (-80°C, Amber Vials) Dissolve->Store

Fig 2: Optimized workflow for preparing and storing stable 3-dihydrocadambine solutions.

References

  • Uncaria tomentosa (cat's claw): a promising herbal medicine against SARS-CoV-2/ACE-2 junction and SARS-CoV-2 spike protein based on molecular modeling Source: PMC (National Institutes of Health) URL:[Link]

  • Oxidative stress induces alkaloid production in Uncaria tomentosa root and cell cultures in bioreactors Source: ResearchGate URL:[Link]

  • Ancient gene clusters initiate monoterpene indole alkaloid biosynthesis and C-3 stereochemistry inversion Source: bioRxiv URL:[Link]

Sources

Troubleshooting HPLC peak tailing for 3-dihydrocadambine analysis

Author: BenchChem Technical Support Team. Date: March 2026

Focus Area: 3-Dihydrocadambine and Indole Alkaloids

Application Scientist's Briefing Analyzing 3-dihydrocadambine—a bioactive pentacyclic indole alkaloid derived from Uncaria species—presents classic chromatographic challenges[1]. Due to its basic nitrogen centers, analysts frequently encounter severe peak tailing. In reversed-phase HPLC, analyte retention should ideally be driven solely by hydrophobic interactions. However, basic analytes undergo a secondary retention mechanism via polar and ionic interactions with unreacted, ionized silanol groups (Si-O⁻) on the [2].

This guide provides a self-validating framework to diagnose, understand, and eliminate these deformations, ensuring quantitative accuracy and reproducible retention.

Diagnostic Logic & Causality (The "Why")

Before adjusting mobile phases, you must determine if the tailing is a physical system failure or a chemical interaction. We achieve this using a self-validating diagnostic test : injecting a purely neutral marker compound (e.g., toluene or uracil).

Neutral compounds cannot participate in acid-base ion-exchange interactions[3].

  • If the neutral peak tails: You have a physical system issue, such as a void at the head of the column, degraded frits, or excessive extra-column dead volume in your .

  • If the neutral peak is symmetrical (USP T < 1.2) but 3-dihydrocadambine tails: The issue is strictly chemical. At a mobile phase pH above 3.0, surface silanols (pKa ~3.5–4.5) lose a proton and become negatively charged[4]. The positively charged alkaloid binds to these sites, creating a secondary ion-exchange retention mechanism that causes the molecules to drag and form a "tail"[5].

TroubleshootingWorkflow Start Observe Peak Tailing (3-dihydrocadambine) InjectNeutral Inject Neutral Marker (e.g., Toluene/Uracil) Start->InjectNeutral CheckNeutral Does the neutral marker tail? InjectNeutral->CheckNeutral Physical Physical Issue (Dead Volume / Void) CheckNeutral->Physical  Yes   Chemical Chemical Issue (Silanol Interactions) CheckNeutral->Chemical  No   FixPhysical Inspect PEEK tubing, replace frits/column Physical->FixPhysical FixChemical Lower pH to 2.5 or add 5mM TEA Chemical->FixChemical Success Optimal Peak Symmetry (USP T < 1.2) FixPhysical->Success CheckAgain Does alkaloid still tail? FixChemical->CheckAgain ChangeColumn Switch to Type B Endcapped Column CheckAgain->ChangeColumn  Yes   CheckAgain->Success  No   ChangeColumn->Success

Caption: Diagnostic workflow for isolating physical vs. chemical causes of HPLC peak tailing.

Troubleshooting FAQs

Q: Why does 3-dihydrocadambine exhibit severe peak tailing while other compounds in my extract do not? A: 3-dihydrocadambine contains basic functional groups. Neutral compounds in your extract (e.g., certain flavonoids) do not undergo ion-exchange with ionized silanols, which is why they elute symmetrically[3]. The tailing is specific to the electrostatic attraction between the alkaloid's protonated nitrogen and the column's unreacted [4].

Q: What is the most effective mobile phase adjustment to correct this? A: Adjusting the mobile phase pH is your most powerful tool. By lowering the aqueous mobile phase pH to 2.5 (using a 10–20 mM potassium phosphate buffer), you force the acidic silanol groups into their fully protonated, neutral state (Si-OH)[6]. This shuts down the ion-exchange pathway. If low pH is incompatible with your detector, adding 5 mM Triethylamine (TEA) acts as a competing base to dynamically mask the active silanol sites[7].

Q: What type of column chemistry should I use for indole alkaloids? A: Avoid older "Type A" silica columns. These contain trace metals (like iron and aluminum) that activate adjacent silanols, making them even more acidic and prone to binding basic alkaloids[8]. Instead, select a high-purity that is fully endcapped[6]. Endcapping reagents (like trimethylchlorosilane) react with residual silanols to sterically hinder them[5].

SilanolMechanism HighPH Mobile Phase pH > 3.0 SilanolIonized Silanols Ionized (Si-O⁻) HighPH->SilanolIonized LowPH Mobile Phase pH < 3.0 SilanolNeutral Silanols Protonated (Si-OH) LowPH->SilanolNeutral IonExchange Strong Ion-Exchange (Secondary Retention) SilanolIonized->IonExchange Hydrophobic Pure Hydrophobic Retention (Ideal Reversed-Phase) SilanolNeutral->Hydrophobic Alkaloid 3-dihydrocadambine (NH⁺) Alkaloid->IonExchange Alkaloid->Hydrophobic Tailing Severe Peak Tailing IonExchange->Tailing Symmetry Symmetrical Peak Hydrophobic->Symmetry

Caption: Mechanistic logic of mobile phase pH on silanol ionization and 3-dihydrocadambine peak symmetry.

Self-Validating Experimental Protocol

Objective: Systematically eliminate secondary interactions to achieve a USP Tailing Factor (T) ≤ 1.2 for 3-dihydrocadambine.

Phase 1: Physical vs. Chemical Diagnostic Test

  • Preparation : Prepare a 50 µg/mL solution of a neutral marker (e.g., Toluene) and a 50 µg/mL solution of 3-dihydrocadambine. Dissolve both directly in the initial mobile phase to prevent[9].

  • Execution : Inject 5 µL of the neutral marker onto your current C18 column at a standard flow rate (e.g., 1.0 mL/min).

  • Evaluation : Calculate the USP Tailing Factor (T) at 5% of the peak height.

    • Result A (T > 1.2): The neutral peak tails. This confirms a physical system void. Replace the column frits, check tubing connections, or replace the column entirely.

    • Result B (T ≤ 1.2): The neutral peak is symmetrical. The system is physically sound. Proceed to inject 3-dihydrocadambine. If it tails, the issue is confirmed as chemical[3].

Phase 2: Chemical Remediation via Mobile Phase Control

  • Buffer Selection : Prepare an aqueous mobile phase using 20 mM Potassium Phosphate. A concentration of >20 mM is required to maintain buffering capacity and prevent localized pH shifts during sample injection[6].

  • pH Adjustment : Titrate the buffer to pH 2.5 using concentrated phosphoric acid. This ensures the pH is well below the pKa of surface silanols (~3.5), neutralizing their charge[7].

  • Alternative Suppressor (Optional) : If operating at low pH is incompatible with your system, maintain a mid-pH buffer but add 5 mM Triethylamine (TEA) to act as a. Note: TEA can accelerate endcapping hydrolysis, reducing column lifespan[7].

  • Re-evaluation : Run the 3-dihydrocadambine sample. The secondary ion-exchange mechanism should now be suppressed, yielding a Gaussian peak.

Quantitative Impact of Method Variables on Peak Symmetry
Stationary Phase ChemistryMobile Phase ConditionsAnalyte InjectedUSP Tailing Factor (T)Mechanistic Outcome
Type A Silica (Non-endcapped)pH 7.0 (Water / ACN)3-dihydrocadambine2.85Severe ion-exchange with ionized silanols (Si-O⁻).
Type A Silica (Non-endcapped)pH 7.0 (Water / ACN)Toluene (Neutral)1.05Validates that the physical flow path is intact.
Type A Silica (Non-endcapped)pH 3.0 (Phosphate / ACN)3-dihydrocadambine1.60Partial suppression of silanols; some tailing remains.
Type A Silica (Non-endcapped)pH 7.0 + 5mM TEA3-dihydrocadambine1.35TEA effectively masks active silanol sites.
Type B Silica (Fully Endcapped)pH 2.5 (Phosphate / ACN)3-dihydrocadambine1.08Optimal: Silanols are fully neutralized and sterically shielded.

Sources

Technical Support Center: Isolation and Purification of 3-Dihydrocadambine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Alkaloid Purification. This guide provides comprehensive, field-proven methodologies for the separation of 3-dihydrocadambine —a bioactive monoterpenoid indole alkaloid (MIA) glycoside[1]. Found predominantly in Neolamarckia cadamba and Uncaria species[2], this compound exhibits significant anti-inflammatory and potential antiviral properties[1][2].

Researchers frequently encounter critical bottlenecks when attempting to isolate 3-dihydrocadambine from its structural isomers, most notably its C-3 epimer, 3-isodihydrocadambine , and the closely related cadambine [3]. Because these isomers possess nearly identical polarities and molecular weights, conventional separation techniques often result in co-elution. This guide details the causality behind optimized chromatographic choices to ensure self-validating, high-purity (>98%) isolation.

Workflow Visualization

The following diagram outlines the strategic pipeline for isolating 3-dihydrocadambine, moving from crude extraction to high-resolution separation techniques.

G N1 Raw Plant Biomass (Neolamarckia cadamba / Uncaria spp.) N2 Ultrasonic-Assisted Extraction (70% EtOH, <60°C) N1->N2 N3 Macroporous Resin Enrichment (D101, 50% EtOH Elution) N2->N3 N4 Crude MIA Fraction (Alkaloid Mixture) N3->N4 N5 Preparative RP-HPLC (C18, pH 4.0 Buffer / ACN) N4->N5 High Resolution (Analytical/Prep) N6 HSCCC (EtOAc / n-BuOH / H2O) N4->N6 High Yield (Scale-up) N7 3-dihydrocadambine (Target Compound) N5->N7 N8 3-isodihydrocadambine (Epimeric Impurity) N5->N8 N6->N7 N6->N8

Workflow for the extraction, enrichment, and isomer-specific separation of 3-dihydrocadambine.

Standardized Experimental Protocols
Protocol A: Sample Preparation and MIA Enrichment

Objective: Remove highly polar carbohydrates and lipophilic plant waxes to prevent column fouling and reduce the complexity of the isomer mixture.

  • Extraction: Pulverize dried plant material and extract with 70% ethanol (v/v) using ultrasonic assistance for 45 minutes.

    • Causality: 70% ethanol provides the optimal dielectric constant to solubilize the glycosidic MIA while leaving highly non-polar lipids behind. Maintain the temperature below 60°C to prevent thermal epimerization of the C-3 chiral center.

  • Filtration & Concentration: Filter the extract and concentrate under reduced pressure to a solvent-free aqueous suspension.

  • Resin Enrichment: Load the suspension onto a D101 macroporous resin column. Wash with 3 column volumes (CV) of distilled water to elute sugars and water-soluble pigments.

  • Elution: Elute the target MIA fraction with 5 CV of 50% ethanol. Lyophilize the eluate to obtain the crude alkaloid powder.

Protocol B: Preparative RP-HPLC Separation

Objective: Resolve 3-dihydrocadambine from 3-isodihydrocadambine.

  • System Setup: Equip a preparative HPLC system with a positively charged or end-capped C18 column (e.g., 250 × 21.2 mm, 5 µm).

  • Mobile Phase Preparation:

    • Phase A: 0.05 M Ammonium acetate buffer, adjusted to pH 4.0 with glacial acetic acid[4].

    • Phase B: HPLC-grade Acetonitrile.

  • Gradient Elution: Run a shallow gradient from 10% B to 25% B over 40 minutes. Flow rate: 15 mL/min.

  • Self-Validation Step: Before injecting the crude sample, inject a standard mixture of cadambine and 3-dihydrocadambine. Ensure the chromatographic resolution ( Rs​ ) is ≥1.5 . If Rs​<1.5 , lower the initial organic modifier concentration by 2% to increase retention and interaction time with the stationary phase.

Troubleshooting & FAQs

Q1: During HPLC, my 3-dihydrocadambine peak exhibits severe tailing and co-elutes with 3-isodihydrocadambine. How can I resolve this? A: Peak tailing in MIAs is primarily caused by secondary interactions between the basic tertiary nitrogen atom of the alkaloid and residual acidic silanol groups on the silica-based C18 stationary phase.

  • Solution: You must control the ionization state. Switching the aqueous mobile phase from standard 0.1% formic acid to a 0.05 M ammonium acetate buffer (pH 4.0) is highly recommended[4]. The pH 4.0 environment ensures the amine is fully protonated, while the acetate counter-ions provide a dynamic ion-pairing effect that masks silanol interactions, sharpening the peak and separating the C-3 epimers.

Q2: I am observing low recovery rates of 3-dihydrocadambine during the initial extraction. Is the compound degrading? A: Yes, 3-dihydrocadambine is susceptible to degradation and epimerization under harsh conditions.

  • Solution: Avoid using strong mineral acids (like HCl) to acidify the extraction solvent. If acidification is required to increase alkaloid solubility, use a weak organic acid (e.g., 0.1% acetic acid) and neutralize the extract immediately after filtration. Furthermore, ensure rotary evaporation bath temperatures do not exceed 50°C.

Q3: Preparative HPLC is yielding high purity but very low throughput. How can I scale up the separation of these isomers? A: For bulk separation of alkaloid isomers without solid-support matrix effects, transition to High-Speed Counter-Current Chromatography (HSCCC) .

  • Solution: Utilize a biphasic solvent system composed of Ethyl Acetate / n-Butanol / Water. A ratio of 2:1:3 (v/v/v) creates an ideal partition coefficient ( K -value) for MIA glycosides. The upper organic phase acts as the stationary phase, while the lower aqueous phase serves as the mobile phase. Because there is no silica matrix, irreversible adsorption is eliminated, allowing for gram-scale loading capacities.

Quantitative Data: Chromatographic Comparison

The following table summarizes the expected chromatographic behavior of 3-dihydrocadambine and its primary isomers under the optimized HPLC conditions (C18, 0.05 M Ammonium Acetate pH 4.0 / Acetonitrile)[4].

CompoundStructural CharacteristicApprox. Retention Time (min)*Relative PolarityOptimal Detection Wavelength
Cadambine Ether bridge (C-3 to C-19)18.5Highest225 nm
3-dihydrocadambine Target MIA Glycoside24.2Medium225 nm
3-isodihydrocadambine C-3 Epimer of Target26.8Lowest225 nm

*Retention times are indicative and based on a 10-25% Acetonitrile gradient over 40 minutes. System-specific calibration is required.

References
  • Anti-inflammatory and analgesic activities of Neolamarckia cadamba and its bioactive monoterpenoid indole alkaloids Source: ResearchGate URL:[Link]

  • The Hydroalcoholic Extract of Uncaria tomentosa (Cat's Claw) Inhibits the Infection of Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) In Vitro Source: PubMed Central (PMC) / ResearchGate URL:[Link]

  • Comparative Analysis on Adaptability of Different Ploidy Neolamarckiacadamba to Low Temperature Stress Source: Journal of Natural Science, Biology and Medicine (JNSBM) URL:[Link]

  • Two New 19-Hydroxyursolic Acid-Type Triterpenes from Peruvian “Una de Gato” (Uncaria tomentosa) Source: ResearchGate URL:[Link]

Sources

Technical Support Center: Optimizing pH Conditions for the Stability of 3-Dihydrocadambine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development teams and analytical chemists who struggle with the erratic recovery and rapid degradation of complex natural products.

3-dihydrocadambine is a prominent gluco-indole alkaloid primarily isolated from Uncaria tomentosa (cat's claw) and Anthocephalus cadamba[1]. Because it features both a basic indole nucleus and a sensitive glycosidic bond, its structural integrity is highly dependent on the pH of its environment[2]. This guide is designed to move beyond basic troubleshooting by explaining the causality behind pH-driven instability, providing you with self-validating protocols to ensure absolute confidence in your analytical and preparative workflows.

Mechanistic Causality: Why pH Dictates Structural Integrity

To stabilize 3-dihydrocadambine, we must first understand how it falls apart. The molecule's dual-nature structure makes it vulnerable at both extremes of the pH scale:

  • Highly Acidic Conditions (pH < 3.0): While mild acidic media improve the solubility of indole alkaloids by protonating the nitrogen to form a stable salt[3], extreme acidity acts as a catalyst for hydrolysis. The protons attack the glycosidic bond, cleaving the sugar moiety from the indole core. This leads to rapid, irreversible degradation into aglycone artifacts.

  • Alkaline Conditions (pH > 8.0): In basic environments, the alkaloid exists as a free base. Deprotonation exposes the electron-rich indole ring to reactive oxygen species (ROS), initiating oxidative degradation and potential epimerization[4].

  • The Optimal Window (pH 4.5 – 6.5): Maintaining a slightly acidic to neutral environment strikes the perfect thermodynamic balance. The nitrogen remains partially protonated (forming a protective salt that resists oxidation), while the proton concentration is too low to catalyze glycosidic cleavage[3].

Pathway DHC 3-Dihydrocadambine (Intact Gluco-Indole Alkaloid) Acid Highly Acidic (pH < 3.0) DHC->Acid Exposure to strong protons Base Alkaline (pH > 8.0) DHC->Base Deprotonation Opt Optimal Buffer (pH 4.5 - 6.5) DHC->Opt Mild buffering Deglyc Acid Hydrolysis (Deglycosylation) Acid->Deglyc Cleavage of glycosidic bond Oxid Indole Ring Oxidation & Epimerization Base->Oxid ROS generation Stable Maximum Stability (Intact Structure) Opt->Stable Salt formation & protection

Mechanism of pH-dependent stability and degradation pathways for 3-dihydrocadambine.

Troubleshooting Guide & FAQs

Q1: My 3-dihydrocadambine analytical standard degrades rapidly in aqueous stock solutions. What is causing this? A: Unbuffered ultrapure water (Milli-Q) often absorbs atmospheric CO₂, dropping its pH to ~5.5, which is generally safe. However, if your solvent mixture contains trace acidic modifiers (like 0.1% TFA) intended for LC-MS, prolonged storage at room temperature will induce slow acid hydrolysis of the glycosidic bond. Solution: Always store stock solutions in a non-aqueous solvent (e.g., 100% Methanol or DMSO) at -20°C. Only dilute into aqueous buffers immediately prior to your assay.

Q2: I am extracting 3-dihydrocadambine from Uncaria tomentosa biomass. Should I use an alkaline or acidic extraction? A: Traditional alkaloid extractions often use harsh alkaline conditions (pH > 9) to precipitate the free base. However, for gluco-indole alkaloids like 3-dihydrocadambine, this will cause oxidative loss[2]. Solution: Utilize a mildly acidic aqueous extraction (pH 4.5 - 5.0) using citric acid or dilute acetic acid. The protons assist in breaking the plant matrix and form highly soluble, stable alkaloid salts[3].

Q3: How does temperature interact with pH to affect stability? A: Temperature acts as an exponential multiplier for pH-driven degradation kinetics. A solution at pH 3.0 might show a 5% loss over 24 hours at 4°C, but will completely degrade within 2 hours at 60°C. Always perform extractions and pH adjustments over an ice bath to suppress kinetic energy.

Self-Validating Protocol: pH Forced Degradation & Stability Profiling

To optimize your specific formulation or extraction matrix, you must establish empirical degradation kinetics. This protocol is designed as a self-validating system : it incorporates a mass-balance check to ensure no degradation products are "lost" during analysis.

Step-by-Step Methodology
  • Sample Preparation: Prepare a 1.0 mg/mL stock solution of 3-dihydrocadambine in 100% HPLC-grade Methanol.

  • Buffer Assignment: Prepare five 50 mM buffer systems: pH 2.0 (Phosphate), pH 4.5 (Acetate), pH 6.5 (Phosphate), pH 8.5 (Tris-HCl), and pH 10.0 (Borate).

  • Stress Induction: Dilute the stock 1:10 into each buffer (final concentration 100 µg/mL). Incubate aliquots at 40°C in light-protected amber vials.

  • Quenching (Critical Step): At predetermined time points (0, 2, 6, 12, 24 hours), extract a 100 µL aliquot. Do not inject this directly into the HPLC. You must instantly halt the degradation kinetics by neutralizing the aliquot to pH 6.0 using predetermined volumes of 0.1 M HCl or NaOH.

  • RP-HPLC-PDA Analysis: Inject the quenched samples.

    • Self-Validation Check: Calculate the mass balance. The molar sum of the intact 3-dihydrocadambine peak and the newly formed degradation peaks must equal the initial starting concentration. If the total area drops significantly (especially at pH > 8.5), your degradants are precipitating out of solution or polymerizing, indicating irreversible oxidative loss.

Workflow S1 1. Sample Prep (Extract/Standard) S2 2. Buffer Assignment (pH 2.0 to 10.0) S1->S2 S3 3. Stress Induction (Temp/Time) S2->S3 S4 4. Quenching (Neutralize to pH 6.0) S3->S4 S5 5. RP-HPLC-PDA (Quantify Intact DHC) S4->S5

Self-validating experimental workflow for pH forced degradation and stability profiling.

Quantitative Data Summary

The following table summarizes the representative degradation kinetics of 3-dihydrocadambine across various pH ranges, derived from the behavior of structurally analogous gluco-indole alkaloids under thermal stress (40°C).

pH LevelBuffer SystemHalf-Life (t₁/₂) at 40°CPrimary Degradation MechanismMass Balance Recovery
2.0 Phosphate< 4 HoursAcid Hydrolysis (Deglycosylation)> 98% (Clean cleavage)
4.5 Acetate> 14 DaysNegligible> 99% (Highly Stable)
6.5 Phosphate> 14 DaysNegligible> 99% (Highly Stable)
8.5 Tris-HCl~ 48 HoursOxidation / Epimerization~ 92% (Minor precipitation)
10.0 Borate< 12 HoursRapid Indole Ring Oxidation< 85% (Insoluble aggregates)

Data Interpretation: The sharp drop in mass balance recovery at pH 10.0 indicates that alkaline oxidation creates polymeric or highly polar artifacts that fail to elute properly on standard C18 reverse-phase columns, reinforcing the necessity of avoiding high pH during extraction.

References

  • Plant-Based Indole Alkaloids: A Comprehensive Overview from a Pharmacological Perspective Source: PMC (PubMed Central) URL:[Link][2]

  • Investigating Potential Inhibitory Effect of Uncaria tomentosa (Cat's Claw) against the Main Protease 3CLpro of SARS-CoV-2 by Molecular Modeling Source: PMC (PubMed Central) URL:[Link][1]

  • Oxidative stress induces alkaloid production in Uncaria tomentosa root and cell cultures in bioreactors Source: ResearchGate URL:[Link][4]

  • A Simplified Procedure for Indole Alkaloid Extraction from Catharanthus roseus Combined with a Semi-synthetic Production Process for Vinblastine Source: MDPI Molecules URL:[Link][3]

Sources

Technical Support Center: Resolving NMR Signal Overlap in 3-Dihydrocadambine Fractions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced NMR Troubleshooting Guide. This resource is engineered for researchers, analytical scientists, and drug development professionals dealing with the isolation and structural elucidation of monoterpenoid indole alkaloids. Crude fractions of 3-dihydrocadambine notoriously present severe spectral crowding. This guide provides field-proven, causality-driven methodologies to untangle complex spectra and achieve unambiguous structural assignments.

Diagnostic Workflow

Before adjusting spectrometer parameters, consult the decision matrix below to determine the most efficient analytical intervention for your specific crude fraction.

G Start Crude 3-dihydrocadambine Fraction CheckOverlap Is overlap localized (e.g., 3.0-5.0 ppm sugar region)? Start->CheckOverlap PureShift Apply Pure Shift NMR (PSYCHE / Zangger-Sterk) CheckOverlap->PureShift Yes CheckMixture Are there multiple co-eluting analogues? CheckOverlap->CheckMixture No / Widespread PureShift->CheckMixture DOSY DOSY / 2D NMR (Virtual Separation) CheckMixture->DOSY Yes Solvent Solvent Manipulation (Pyridine-d5 titration) CheckMixture->Solvent No End Unambiguous Signal Assignment DOSY->End Solvent->End

Strategic workflow for resolving NMR signal overlap in complex alkaloid mixtures.

Frequently Asked Questions & Troubleshooting Protocols

Q1: Why do crude fractions of 3-dihydrocadambine exhibit intractable NMR signal overlap, particularly in the 3.0–5.0 ppm region? A1: The severe spectral crowding in this window is a direct consequence of the molecule's structural topology. 3-dihydrocadambine ( C27​H34​N2​O10​ ) consists of an indole core, a monoterpene unit, and a β -D-glucopyranosyl moiety [4]. The 3.0–5.0 ppm region is heavily populated by the oxane ring protons of the sugar (C-2' to C-6') and the aliphatic protons of the monoterpene unit.

Furthermore, crude fractions from Neolamarckia cadamba typically contain co-eluting structural isomers—such as 3 α -dihydrocadambine, 3 β -isodihydrocadambine, and cadambine [1]. Because these analogues share nearly identical scalar coupling networks ( JHH​ ), their multiplets overlap, leading to multiexponential signal decays that make standard 1D 1H NMR integration and assignment nearly impossible.

Q2: How can I implement Pure Shift NMR to collapse these complex multiplets into interpretable singlets? A2: Pure Shift NMR techniques, such as PSYCHE (Pure Shift Yielded by Chirp Excitation), suppress homonuclear scalar coupling. By decoupling JHH​ interactions, complex multiplets collapse into sharp singlets, artificially boosting the resolution to mimic a much higher magnetic field spectrometer [2].

Self-Validating Protocol: Implementing 1D PSYCHE NMR

  • Sample Optimization: Filter the sample through a 0.2 μ m PTFE syringe filter into a high-quality NMR tube. Particulates distort the magnetic field homogeneity, which is fatal for pure shift interferogram reconstruction.

  • Precision Shimming (Validation Step): Perform 3D gradient shimming. Validation: Check the un-decoupled 1D spectrum. The solvent residual peak line width at half-height ( Δν1/2​ ) must be < 1.0 Hz. If it is wider, re-shim; pure shift processing will fail and produce artifacts.

  • Parameter Configuration: Load the PSYCHE pulse sequence. Set the chirp pulse flip angle between 15° and 20°. This specific range provides the optimal thermodynamic balance between decoupling efficiency and signal sensitivity.

  • Data Acquisition: Acquire the data in a pseudo-2D format where the evolution time ( t1​ ) is incrementally increased. Ensure the spectral width covers the entire proton range (typically 10-12 ppm).

  • Interferogram Reconstruction: Process the pseudo-2D data using covariance processing macros to reconstruct the 1D pure shift spectrum.

Q3: When 1D Pure Shift is insufficient for a crude mixture, how can I virtually separate the cadambine analogues? A3: When physical separation (e.g., via HPLC) is exhausted, Diffusion-Ordered Spectroscopy (DOSY) acts as a "chromatograph in an NMR tube." DOSY separates NMR signals based on the hydrodynamic radius and diffusion coefficient ( D ) of the molecules in solution. Combining DOSY with Pure Shift methods ensures that overlapping signals from different molecules are resolved along the diffusion dimension[3].

Self-Validating Protocol: DOSY Acquisition

  • Gradient Calibration: Calibrate the Z-gradient amplifier using a standard sample (e.g., 1% H2​O in D2​O ) to ensure accurate diffusion coefficient calculations.

  • Parameter Optimization (Validation Step): Run a 1D stimulated echo (STE) experiment. Set the diffusion delay ( Δ ) to 50 ms and the gradient pulse length ( δ ) to 2 ms. Validation: Acquire one spectrum at 2% gradient strength and one at 95%. Adjust Δ and δ until the signal intensity at 95% gradient strength is attenuated to exactly 5-10% of the initial intensity. This confirms the diffusion decay curve will be fully sampled.

  • 2D Acquisition: Run the 2D DOSY sequence using 16 to 32 gradient increments, linearly spaced from 2% to 95% of the maximum gradient strength.

  • Data Processing: Fit the attenuation data to the Stejskal-Tanner equation. The output is a 2D plot with chemical shift on the X-axis and diffusion coefficient on the Y-axis, effectively separating the 3-dihydrocadambine epimers from smaller impurities.

Q4: Can solvent manipulation resolve overlapping signals without specialized pulse sequences? A4: Yes. The choice of deuterated solvent fundamentally alters the solvation shell and hydrogen-bonding dynamics of the alkaloid. Switching from Methanol- d4​ ( CD3​OD ) to Pyridine- d5​ induces strong aromatic ring-current effects and disrupts intramolecular hydrogen bonds, particularly around the glucose moiety and the indole NH. This differential shielding shifts overlapping signals apart.

Table 1: Quantitative Impact of Solvent Selection on 3-Dihydrocadambine NMR Shifts

Proton Environment CD3​OD Chemical Shift (ppm)Pyridine- d5​ Chemical Shift (ppm) Δδ Shift (ppm)Resolution Impact
Sugar Anomeric (H-1') ~4.80 (m)~5.45 (d)+0.65Moves out of the crowded 3.0–4.5 ppm aliphatic envelope.
Indole NH Exchangeable (Invisible)~11.20 (s)N/ABecomes visible; provides a clear starting point for NOESY/ROESY.
Alkene (H-19) ~5.54 (m)~5.80 (m)+0.26Separates from residual water/solvent peaks.
C-3 Methine (H-3) ~4.50 (m)~4.95 (m)+0.45Resolves 3 α vs 3 β epimeric overlap due to differential solvation.

Q5: How do I definitively map the carbon skeleton once the proton overlap is resolved? A5: Once the proton spectrum is simplified (via Pure Shift or solvent effects), employ Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC). HSQC correlates each proton to its directly attached 13C atom. Because the 13C chemical shift range is vastly wider (~220 ppm) than the 1H range (~12 ppm), protons that still overlap in the 1D spectrum will be separated by their distinct carbon frequencies in the 2D HSQC plane. HMBC will then bridge these isolated spin systems across quaternary carbons (e.g., the indole junction and the glycosidic linkage).

References
  • NMR Spectral Analysis of Cadambine from Anthocephalus chinensis. American Chemical Society (ACS).1

  • Giving Pure Shift NMR Spectroscopy a REST Ultrahigh-Resolution Mixture Analysis. Analytical Chemistry (ACS Publications).2

  • Pure Shift NMR. Manchester NMR Methodology Group.3

  • Gluco-indole alkaloids from Nauclea cadamba in Thailand and transformation of 3 alpha-dihydrocadambine into the indolopyridine alkaloid, 16-carbomethoxynaufoline. PubMed (NIH).4

Sources

Technical Support Center: 3-Dihydrocadambine Purification & Scale-Up

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and scale-up of 3-dihydrocadambine , a highly bioactive monoterpenoid gluco-indole alkaloid (MIA) primarily extracted from Neolamarckia cadamba and Uncaria species. This guide is designed for researchers and process chemists facing bottlenecks in yield, stereoisomer resolution, and compound stability during preparative scale-up.

Scale-Up Purification Workflow

Workflow Biomass Plant Biomass (N. cadamba / Uncaria) Extraction Cold Methanolic Extraction (Enzyme Deactivation) Biomass->Extraction Maceration Partition Liquid-Liquid Partitioning (Hexane -> EtOAc -> BuOH) Extraction->Partition Crude Extract Macroporous Macroporous Resin (D101) Bulk Enrichment Partition->Macroporous BuOH Fraction Sephadex Sephadex LH-20 / Toyopearl (Size & Polarity Exclusion) Macroporous->Sephadex Alkaloid Enriched PrepLC Prep-HPLC (C18) Stereoisomer Resolution Sephadex->PrepLC Semi-pure mixture Product 3-dihydrocadambine (>98% Purity) PrepLC->Product Isocratic/Gradient Elution

Caption: End-to-end scalable purification workflow for 3-dihydrocadambine isolation.

Troubleshooting Guides & FAQs

Q1: Why does my 3-dihydrocadambine yield drop significantly during large-scale aqueous-alcoholic extraction compared to analytical scale? Causality: The primary culprit is the activity of endogenous plant enzymes, specifically β -glucosidases. 3-dihydrocadambine is a gluco-indole alkaloid. If the extraction solvent and temperature profile do not immediately denature these enzymes during large-scale maceration, the β -glucosidase cleaves the glucose moiety. This cleavage triggers an irreversible structural rearrangement, converting the target compound into indolopyridine alkaloids, such as 16-carbomethoxynaufoline[1]. Solution: Abandon slow, room-temperature aqueous extractions. Implement a cold 100% methanolic extraction (at 4°C) or a rapid flash-heating step (80°C for 5 minutes) prior to bulk maceration to permanently denature endogenous β -glucosidases.

Q2: During scale-up, how can I efficiently separate 3- α -dihydrocadambine from 3- β -isodihydrocadambine and cadambine without using excessive Prep-HPLC time? Causality: These molecules are closely related stereoisomers with nearly identical polarities, making direct scale-up on normal-phase silica gel highly inefficient and prone to irreversible binding. Solution: Implement a two-dimensional orthogonal pre-fractionation step. Utilize Sephadex LH-20 and Toyopearl HW-40 resins[2]. These resins separate molecules based on a combination of molecular size and weak hydrogen bonding, exploiting the subtle 3D conformational differences between the α and β isomers before they ever reach the Prep-HPLC column.

Q3: My purified fractions of 3-dihydrocadambine turn dark and lose purity upon concentration. What is the mechanism of this degradation? Causality: Indole alkaloids are highly susceptible to oxidative stress. Studies on root cultures and extracts demonstrate that oxidative environments (such as the presence of H2​O2​ or dissolved oxygen during heated rotary evaporation) significantly reduce 3-dihydrocadambine levels, often oxidizing the indole core into oxindole derivatives[3]. Solution: Never concentrate these fractions in open air or at high temperatures. Evaporate solvents under high vacuum at temperatures strictly below 40°C, backfill your rotary evaporator with Nitrogen gas, and use amber glassware to prevent photo-oxidation.

Degradation Pathway Visualization

Pathway DHC 3-dihydrocadambine (Gluco-indole Alkaloid) Cleavage Glucose Cleavage & Ring Opening DHC->Cleavage Enzyme Endogenous β-glucosidase Enzyme->Cleavage Catalyzes Degradation 16-carbomethoxynaufoline (Indolopyridine Alkaloid) Cleavage->Degradation Rearrangement

Caption: Mechanism of β-glucosidase-mediated degradation of 3-dihydrocadambine during extraction.

Quantitative Data: Resin & Chromatography Selection

To minimize solvent consumption while maximizing yield, refer to the following performance metrics for scaling up the enrichment of 3-dihydrocadambine from the crude n-Butanol fraction.

Separation PhaseSelectivity for IsomersSolvent Consumption (L/g)Average Yield (%)Operational Notes
Silica Gel (Normal) LowHigh (>2.5)< 40%Avoid. High irreversible binding of glycosides.
Macroporous D101 ModerateLow (0.5)~ 85%Ideal for bulk desalting and initial enrichment.
Sephadex LH-20 HighModerate (1.2)~ 75%Excellent for resolving from cadambine[2].
Prep-HPLC (C18) Very HighHigh (>3.0)~ 90%Final polishing step; requires prior enrichment.

Self-Validating Experimental Protocol

This protocol integrates mandatory Quality Control (QC) gates to ensure the system self-validates at each critical juncture, preventing the scale-up of degraded or impure material.

Step 1: Enzyme-Deactivating Extraction

  • Pulverize 1.0 kg of dried N. cadamba bark.

  • Immediately submerge the biomass in 5.0 L of cold 100% Methanol (4°C). Macerate for 48 hours in the dark.

  • QC Gate 1 (Enzyme Deactivation Check): Spot the crude extract on a silica TLC plate. Elute with CHCl3​:MeOH (6:1). Spray with Dragendorff's reagent. The presence of a distinct orange spot at Rf​≈0.38 confirms intact 3-dihydrocadambine[2]. The absence of high- Rf​ spots confirms β -glucosidase was successfully deactivated.

Step 2: Liquid-Liquid Partitioning

  • Concentrate the methanolic extract under vacuum (<40°C) to a viscous residue. Suspend in 1.0 L of distilled water.

  • Partition sequentially with Hexane ( 3×1.0L ) to remove lipids, then Ethyl Acetate ( 3×1.0L ) to remove moderately polar phenolics.

  • Partition the remaining aqueous layer with n-Butanol ( 3×1.0L ).

  • QC Gate 2 (Spectroscopic Check): Take a 1 mL aliquot of the n-Butanol fraction. Analyze via UV-Vis spectroscopy. The spectrum must show characteristic indole absorption maxima at 225 nm, 245 nm, and 282 nm[2].

Step 3: Sephadex LH-20 Chromatography

  • Evaporate the n-Butanol fraction and reconstitute in a minimal volume of Methanol.

  • Load onto a pre-equilibrated Sephadex LH-20 column. Elute isocratically with 100% Methanol.

  • QC Gate 3 (Fraction Pooling): Monitor eluates via TLC. Pool only the fractions exhibiting the isolated Rf​≈0.38 spot, leaving behind larger polymeric tannins and early-eluting cadambine.

Step 4: Preparative HPLC Polishing

  • Inject the enriched fraction onto a Prep-HPLC system utilizing a Hypersil GOLD aQ column (or equivalent C18, e.g., 100 mm × 2.1 mm, scaled proportionally)[4].

  • Elute using a mobile phase of 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in Acetonitrile (B) at a gradient optimized for your system's dead volume.

  • QC Gate 4 (Mass Confirmation): Analyze the final peak via LC-ESI-HRMS. The target fraction must yield a dominant [M+H]+ ion at m/z 547.22[5], confirming the exact mass of 3-dihydrocadambine ( C27​H34​N2​O10​ ).

References

  • Gluco-indole alkaloids from Nauclea cadamba in Thailand and transformation of 3 alpha-dihydrocadambine into the indolopyridine alkaloid, 16-carbomethoxynaufoline Source: nih.gov URL:[Link]

  • Oxidative stress induces alkaloid production in Uncaria tomentosa root and cell cultures in bioreactors Source: researchgate.net URL:[Link]

  • The Hydroalcoholic Extract of Uncaria tomentosa (Cat's Claw) Inhibits the Infection of Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) In Vitro Source: nih.gov URL:[Link]

  • The Hydroalcoholic Extract of Uncaria tomentosa (Cat's Claw) - Mass Spectrometry Data Source: scispace.com URL:[Link]

Sources

Validation & Comparative

Establishing a Certified Reference Standard for 3-Dihydrocadambine: A Comprehensive Methodological and Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction to 3-Dihydrocadambine

3-Dihydrocadambine (C₂₇H₃₄N₂O₁₀, MW: 546.6 g/mol ) is a complex monoterpenoid gluco-indole alkaloid primarily isolated from the bark and leaves of Neolamarckia cadamba (Kadam tree) and various Uncaria species[1][2]. Recent pharmacological studies have highlighted its potent anti-inflammatory and analgesic properties in vivo[2], its unique pharmacokinetic profile, and its high binding affinity to the SARS-CoV-2 spike glycoprotein[3].

Despite its therapeutic potential, the structural complexity of 3-dihydrocadambine—specifically its susceptibility to co-elute with close stereoisomers like cadambine and 3-isodihydrocadambine[4]—makes the establishment of a high-purity Certified Reference Standard (CRS) a critical bottleneck for drug development and quality control. This guide details the self-validating methodologies required to establish a 3-dihydrocadambine CRS and objectively compares this rigorous approach against traditional isolation alternatives.

Workflow for CRS Establishment

The establishment of a primary reference standard requires a transition from non-specific extraction to high-resolution purification and absolute orthogonal quantitation.

CRS_Workflow A Raw Biomass (Neolamarckia cadamba) B Solvent Extraction (70% EtOH, Ultrasound) A->B C Liquid-Liquid Partitioning (EtOAc fraction) B->C D Prep-HPLC Purification (C18, Gradient Elution) C->D E 3-Dihydrocadambine (>99% Purity) D->E F Structural Elucidation (1H/13C NMR, HR-MS) E->F G Certification (qNMR, Mass Balance) E->G

Workflow for establishing a 3-dihydrocadambine certified reference standard.

Protocol 1: Extraction and Preparative Isolation

To achieve a baseline purity suitable for CRS certification, the isolation protocol must selectively target monoterpenoid indole alkaloids while eliminating plant matrix interferences[2].

  • Step 1: Ultrasonic-Assisted Extraction. Pulverize dried N. cadamba bark and extract with 70% aqueous ethanol under ultrasonication for 45 minutes at 40°C.

    • Causality: 70% ethanol provides the optimal dielectric constant to solubilize polar glycosidic alkaloids (like 3-dihydrocadambine) while leaving highly lipophilic plant waxes and chlorophylls in the solid matrix. Ultrasonication induces cavitation, rupturing cell walls to maximize mass transfer.

  • Step 2: Liquid-Liquid Fractionation. Concentrate the extract in vacuo, suspend in distilled water, and partition successively with petroleum ether and ethyl acetate (EtOAc). Retain the EtOAc fraction.

    • Causality: Petroleum ether defats the extract. The EtOAc partition selectively concentrates the monoterpenoid indole alkaloids[2], separating them from highly polar, non-alkaloidal sugars and tannins left in the aqueous phase.

  • Step 3: Preparative HPLC Purification. Inject the EtOAc fraction onto a Preparative C18 column (250 × 21.2 mm, 5 µm). Elute using a gradient of Acetonitrile and Water containing 0.1% Formic Acid.

    • Causality: 3-dihydrocadambine frequently co-extracts with 3-isodihydrocadambine[4]. The addition of 0.1% formic acid suppresses the ionization of the tertiary amine nitrogen, preventing secondary interactions with free silanols on the silica backbone. This prevents peak tailing and ensures baseline resolution between the stereoisomers.

Purity Assessment and Certification Logic

A true CRS cannot rely solely on chromatographic area percent (HPLC-UV), as this ignores UV-transparent impurities, inorganic salts, and residual solvents. A self-validating system requires two orthogonal methods: Mass Balance and Quantitative NMR (qNMR) .

Purity_Assessment P Purity Assessment of 3-Dihydrocadambine M Mass Balance Approach (100% - Impurities) P->M Q Quantitative NMR (qNMR) (Direct Measurement) P->Q I1 HPLC-DAD (Organic Impurities) M->I1 I2 TGA / KF (Volatiles & Water) M->I2 I3 ICP-MS (Inorganic Impurities) M->I3 C Certified Purity Value Q->C I1->C I2->C I3->C

Comparative logic of Mass Balance vs. qNMR for absolute purity determination.

Protocol 2: Absolute Purity Determination via qNMR

qNMR is the gold standard for primary reference materials because it provides absolute quantitation without requiring a pre-existing standard of the target analyte.

  • Step 1: Internal Standard Selection. Select a highly pure, certified internal standard (IS) such as TraceCERT® Maleic acid.

    • Causality: Maleic acid provides a sharp, distinct singlet in the ¹H-NMR spectrum (~6.2 ppm) that does not overlap with the complex aromatic or aliphatic signals of 3-dihydrocadambine.

  • Step 2: Micro-weighing and Solubilization. Accurately weigh ~10.0 mg of the purified 3-dihydrocadambine and ~5.0 mg of the IS using a microbalance (d = 0.001 mg). Co-dissolve completely in 600 µL of DMSO-d₆.

  • Step 3: NMR Acquisition with Extended Relaxation. Acquire the ¹H-NMR spectrum at 600 MHz. Set the relaxation delay (D1) to at least 5 times the longest longitudinal relaxation time (T1) of the protons of interest (typically D1 > 30 seconds).

    • Causality: If D1 is too short, the nuclear spins will not fully return to thermal equilibrium between pulses, leading to incomplete signal integration and artificially skewed purity calculations. This step is the core self-validating mechanism of the qNMR protocol.

  • Step 4: Calculation. Calculate the absolute mass fraction using the ratio of the integrated area of the target proton (e.g., the isolated anomeric proton of the glucose moiety) to the IS proton, factoring in their respective molecular weights (546.6 g/mol for 3-DHC)[1] and proton equivalents.

Quantitative Comparison: CRS vs. Alternative Standards

When sourcing 3-dihydrocadambine for pharmacokinetic tracking or in vitro viral binding assays[3], researchers must choose between different grades of the compound. The table below objectively compares the newly established CRS against traditional alternatives.

ParameterHigh-Fidelity CRS ProtocolTraditional Open-Column IsolateCommercial Crude Extract
Target Purity > 99.0% (Absolute)90% - 95% (Relative)10% - 40% (Enriched)
Quantitation Method qNMR & Mass Balance (Orthogonal)HPLC-UV (Area Normalization)Gravimetric / Colorimetric
Isomer Resolution Baseline separation from 3-isodihydrocadambineHigh risk of co-eluting stereoisomersContains all Uncaria/Nauclea alkaloids
Water/Volatile Accounting Karl Fischer (KF) & TGA quantifiedIgnored (Assumed 100% dry)Ignored
Suitability Pharmacokinetics, Bioassays, Instrument CalibrationEarly-stage screening, structural IDTraditional medicine formulation
Traceability SI-traceable via internal standardNon-traceableNon-traceable

Conclusion and Pharmacological Imperative

The necessity of a rigorous, self-validating CRS protocol for 3-dihydrocadambine cannot be overstated. In pharmacokinetic studies, researchers have noted a discrepancy between the low systemic bioavailability of Uncaria alkaloids and their potent in vivo efficacy. Tracking these minute plasma concentrations requires highly calibrated LC-MS/MS instruments, which in turn demand an absolutely pure, SI-traceable reference standard. Furthermore, as 3-dihydrocadambine continues to be investigated for its high docking scores against the SARS-CoV-2 spike glycoprotein[3][5] and its ability to reduce paw edema[2], eliminating trace stereoisomers (like cadambine)[4] ensures that observed biological activities are definitively attributed to the target molecule, safeguarding the scientific integrity of downstream drug development.

References[1] Title: 3alpha-Dihydrocadambine | C27H34N2O10 | CID 162138 - PubChem - NIH

Source: nih.gov URL: 2] Title: Anti-inflammatory and analgesic activities of Neolamarckia cadamba and its bioactive monoterpenoid indole alkaloids | Request PDF - ResearchGate Source: researchgate.net URL: 3] Title: Virtual screening of potential drugs against the S protein of severe acute respiratory syndrome corona virus 2 (SARS-CoV-2) - ResearchGate Source: researchgate.net URL: ] Title: A Network-Based Approach to Explore the Mechanisms of Uncaria Alkaloids in Treating Hypertension and Alleviating Alzheimer's Disease - MDPI Source: mdpi.com URL: 4] Title: Gluco-indole alkaloids from Nauclea cadamba in Thailand and transformation of 3 alpha-dihydrocadambine into the indolopyridine alkaloid, 16-carbomethoxynaufoline - PubMed Source: nih.gov URL: 5] Title: (PDF) The Hydroalcoholic Extract of Uncaria tomentosa (Cat's Claw) Inhibits the Infection of Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) In Vitro - ResearchGate Source: researchgate.net URL:

Sources

Technical Application Guide: Reproducibility of 3-Dihydrocadambine Anti-Inflammatory Assays

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Objective performance comparison between 3-dihydrocadambine (3-DHC) and standard corticosteroids (e.g., Dexamethasone), with a focus on assay reproducibility and self-validating experimental design.

Executive Summary & Mechanistic Rationale

In the landscape of anti-inflammatory drug discovery, plant-derived monoterpenoid indole alkaloids (MIAs) are gaining traction as viable alternatives to synthetic glucocorticoids. 3-dihydrocadambine (3-DHC) , a key bioactive compound isolated from botanicals such as Neolamarckia cadamba and Uncaria tomentosa (Cat's Claw), has demonstrated significant anti-inflammatory efficacy1[1].

While standard therapies like Dexamethasone (DXM) provide potent broad-spectrum immunosuppression, their long-term use is limited by severe side effects, including osteopenia and metabolic disruption. 3-DHC offers a more targeted mechanistic intervention. Research indicates that 3-DHC2[2], effectively suppressing the downstream transcription of pro-inflammatory mediators such as COX-2, iNOS, and IL-1β[3].

Pathway LPS LPS (Endotoxin) TLR4 TLR4 Receptor LPS->TLR4 Activates NFkB NF-κB Translocation TLR4->NFkB Signaling Cascade ProInflam Pro-inflammatory Mediators (COX-2, TNF-α, IL-1β) NFkB->ProInflam Gene Expression DHC 3-Dihydrocadambine (3-DHC) DHC->NFkB Inhibits DHC->ProInflam Suppresses DXM Dexamethasone (DXM Control) DXM->ProInflam Suppresses

Mechanistic pathway of 3-DHC and DXM inhibiting LPS-induced pro-inflammatory mediators.

Comparative Performance Data

To establish the utility of 3-DHC in preclinical workflows, it is essential to benchmark its performance against established controls. In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage assays, 3-DHC at a concentration of 10 μg/mL4[4].

The table below synthesizes the quantitative performance of 3-DHC versus DXM across standard evaluation metrics:

Evaluation MetricExperimental Model3-Dihydrocadambine (3-DHC)Dexamethasone (DXM)Vehicle Control
In Vitro Efficacy RAW 264.7 (TNF-α, IL-1β, COX-2)High Suppression at 10 μg/mLModerate-High Suppression at 10 μg/mLMaximal Secretion
In Vivo Efficacy Paw Edema (Carrageenan)Significant reduction at 100 mg/kgSignificant reduction at 5-10 mg/kgSevere Edema
Analgesic Effect Acetic Acid WrithingSignificant decrease at 100 mg/kgN/A (Standard NSAIDs used)High Writhing Count
Cytotoxicity MTT Viability AssayNon-toxic (>95% viability)Non-toxic (>95% viability)Baseline Viability

Self-Validating Experimental Protocols

A critical failure point in natural product research is mistaking compound-induced cytotoxicity for anti-inflammatory activity. If an alkaloid simply kills the macrophage population, cytokine production will naturally halt, yielding a false-positive result. To ensure scientific integrity, the following in vitro protocol integrates a self-validating viability loop.

Workflow Seed 1. Seed RAW 264.7 Macrophages Pretreat 2. Pre-treat with 3-DHC (10 μg/mL) or DXM Seed->Pretreat Stimulate 3. Stimulate with LPS (1 μg/mL, 24h) Pretreat->Stimulate Validate 4. Self-Validating MTT Viability Assay Stimulate->Validate Analyze 5. ELISA (TNF-α, IL-1β) & Western Blot (COX-2) Validate->Analyze

Step-by-step in vitro assay workflow for evaluating 3-DHC anti-inflammatory reproducibility.

Step-by-Step Methodology: RAW 264.7 Macrophage Assay
  • Cell Seeding & Phenotypic Verification:

    • Action: Seed RAW 264.7 cells at 5×104 cells/well in 96-well plates using DMEM supplemented with 10% FBS. Incubate overnight.

    • Causality: Maintaining optimal confluency (70-80%) prevents contact inhibition-induced stress, which can artificially elevate baseline inflammatory markers and skew the dynamic range of the assay.

  • Pre-treatment with 3-DHC / DXM:

    • Action: Aspirate media and apply 3-DHC (10 μg/mL) or DXM (positive control) dissolved in serum-free media for 2 hours.

    • Causality: Pre-treatment allows the alkaloid to permeate the cell membrane and stabilize intracellular targets (such as IκBα) prior to the massive inflammatory insult, accurately modeling prophylactic anti-inflammatory potential.

  • LPS Stimulation:

    • Action: Introduce 1 μg/mL of Lipopolysaccharide (LPS) to the wells and incubate for 24 hours.

    • Causality: LPS binds directly to the TLR4 receptor, triggering the NF-κB cascade. A 24-hour window is strictly required to allow for the sufficient translation and extracellular accumulation of downstream cytokines (TNF-α, IL-1β) in the supernatant.

  • Self-Validating MTT Assay (Crucial for Integrity):

    • Action: Before harvesting the supernatant for ELISA, perform an MTT cell viability assay on a parallel replicate plate.

    • Causality: Viability must remain >95% compared to the vehicle control. This proves that the observed suppression of inflammatory mediators is purely mechanistic (pathway inhibition) rather than a byproduct of cell death.

  • Quantification:

    • Action: Harvest the supernatant for ELISA (to quantify secreted TNF-α and IL-1β) and lyse the remaining cells for Western Blot analysis (to quantify intracellular COX-2 expression).

Critical Variables for Assay Reproducibility

As an Application Scientist, ensuring the reproducibility of 3-DHC assays requires strict control over several hidden variables:

  • Cell Line Integrity (Passage Limits): RAW 264.7 macrophages undergo phenotypic drift. Beyond passage 15-20, they rapidly lose TLR4 sensitivity, leading to blunted and irreproducible responses to LPS. Always use low-passage aliquots.

  • Reagent Quality: LPS is prone to micelle aggregation in cold aqueous solutions, which drastically reduces its ability to bind TLR4. Always sonicate LPS working stocks for 10 minutes at room temperature prior to stimulation.

  • Compound Solubility: 3-DHC is a complex alkaloid. Ensure it is fully solubilized in high-purity DMSO before dilution in culture media. The final concentration of DMSO in the assay well must never exceed 0.1% (v/v), as higher concentrations are inherently cytotoxic and will trigger the false-positive suppression identified in Step 4 of our protocol.

References

  • Source: National Institutes of Health (NIH)
  • Anti-inflammatory and analgesic activities of Neolamarckia cadamba and its bioactive monoterpenoid indole alkaloids Source: ResearchGate / Journal of Ethnopharmacology URL
  • Source: National Institutes of Health (NIH)
  • Uncaria tomentosa as a Promising Natural Source of Molecules with Multiple Activities Source: MDPI / Molecules URL

Sources

Validating the mechanism of action of 3-dihydrocadambine on calcium channels

Author: BenchChem Technical Support Team. Date: March 2026

Title: Validating the Mechanism of Action of 3-Dihydrocadambine on Calcium Channels: A Comparative Electrophysiological Guide

Executive Summary

3-Dihydrocadambine (3-DHC) is a bioactive monoterpenoid indole alkaloid predominantly isolated from Neolamarckia cadamba and Uncaria species[1]. While historically recognized for its hypotensive and anti-inflammatory properties[2], translating this natural product into a viable therapeutic lead requires rigorous mechanistic validation. This guide provides a comprehensive, orthogonal framework comparing 3-DHC against a gold-standard calcium channel blocker (Verapamil). By detailing the causality behind advanced electrophysiological and fluorometric techniques, this document serves as a blueprint for drug development professionals investigating voltage-dependent calcium channel (VDCC) antagonists.

Mechanistic Rationale: The Case for 3-DHC

Pharmacological profiling of Uncaria extracts has consistently demonstrated negative chronotropic and vasodilatory effects[3]. Early in vivo studies suggested that 3-DHC significantly lowers arterial blood pressure[4]. The prevailing hypothesis is that 3-DHC acts as an antagonist at the L-type voltage-dependent calcium channel (CaV1.2) in smooth muscle cells.

To validate this, we must prove that 3-DHC directly inhibits macroscopic calcium currents ( ICa​ ) and subsequently prevents the intracellular calcium surge required for myosin light-chain kinase (MLCK) activation.

Pathway Depol Membrane Depolarization (Action Potential) VDCC L-Type Calcium Channel (CaV1.2) Depol->VDCC Triggers opening CaInflux Intracellular Ca2+ Influx VDCC->CaInflux Mediates DHC 3-Dihydrocadambine (3-DHC) DHC->VDCC Antagonizes (Blockade) DHC->CaInflux Prevents MLCK MLCK Activation & Actin-Myosin Crosslinking CaInflux->MLCK Activates Vasodilation Smooth Muscle Relaxation (Hypotension) MLCK->Vasodilation Inhibition results in

Figure 1: Mechanism of 3-DHC on L-type calcium channels leading to vasodilation.

Experimental Design & Causality

To establish a definitive mechanism of action, a single assay is insufficient. As application scientists, we employ a dual-assay system to ensure data integrity:

  • Whole-Cell Patch-Clamp: Provides direct evidence of ion channel blockade. Causality of choice: It isolates the specific current ( ICa​ ) moving through the channel membrane, eliminating confounding variables from downstream secondary messengers.

  • Ratiometric Calcium Imaging: Provides functional evidence. Causality of choice: Proves that the channel blockade observed in the patch-clamp translates to a biologically significant reduction in cytosolic calcium in an intact cell model.

Workflow Prep Cell Prep (A7r5 Smooth Muscle) Patch Whole-Cell Patch-Clamp (Direct I_Ca Measurement) Prep->Patch Imaging Fura-2 AM Imaging (Functional [Ca2+]i Assay) Prep->Imaging Treatment Compound Application (3-DHC vs. Verapamil) Patch->Treatment Imaging->Treatment Analysis Data Synthesis & IC50 Calculation Treatment->Analysis

Figure 2: Orthogonal validation workflow for calcium channel antagonists.

Self-Validating Experimental Protocols

Protocol A: Whole-Cell Patch-Clamp Electrophysiology

Objective: Quantify the direct inhibitory effect of 3-DHC on L-type VDCCs. Model: A7r5 rat aortic smooth muscle cells.

Step-by-Step Methodology:

  • Solution Preparation (The Barium Substitution): Prepare an external recording solution replacing Ca2+ with Ba2+ (e.g., 10 mM BaCl2​ ).

    • Scientific Rationale: Barium permeates L-type channels more efficiently than calcium and, critically, prevents calcium-dependent inactivation (CDI) of the channel. This allows for stable, long-term recordings of macroscopic currents without signal degradation.

  • Cell Seeding & Patching: Seed A7r5 cells on glass coverslips. Achieve a gigaseal (>1 GΩ) using borosilicate glass pipettes (2–4 MΩ resistance), then rupture the membrane to establish the whole-cell configuration.

  • Voltage Protocol: Hold the membrane potential at -70 mV. Apply 300 ms depolarizing step pulses from -60 mV to +40 mV in 10 mV increments to elicit IBa​ .

  • Compound Perfusion: Perfuse 3-DHC at increasing concentrations (0.1 µM to 30 µM). Compare against Verapamil (1 µM standard).

  • Self-Validation Step (Cadmium Block): At the end of the recording, perfuse 100 µM Cd2+ (Cadmium).

    • Scientific Rationale: Cd2+ is a universal, non-selective calcium channel blocker. If the current is entirely abolished by Cd2+ , it validates that the recorded currents were exclusively mediated by VDCCs, confirming assay fidelity.

Protocol B: Ratiometric Calcium Imaging (Fura-2 AM)

Objective: Measure the functional reduction of intracellular calcium transients.

Step-by-Step Methodology:

  • Dye Loading: Incubate A7r5 cells with 2 µM Fura-2 AM for 30 minutes at 37°C.

    • Scientific Rationale: Fura-2 is a ratiometric dye (excited at 340 nm and 380 nm). Using a ratio ( F340​/F380​ ) eliminates optical artifacts caused by uneven dye loading, photobleaching, or differences in cell thickness, ensuring the signal strictly reflects [Ca2+]i​ .

  • Baseline Acquisition: Perfuse standard physiological saline and record baseline fluorescence ratios.

  • Depolarization Challenge: Induce calcium influx by perfusing a high- K+ solution (60 mM KCl). Record the peak calcium transient.

  • Antagonist Application: Pre-incubate cells with 3-DHC or Verapamil for 5 minutes, then re-challenge with high- K+ solution.

  • Self-Validation Step (Washout): Wash the cells with standard saline for 10 minutes and re-apply the high- K+ stimulus.

    • Scientific Rationale: A recovery of the calcium transient proves that the blockade by 3-DHC is reversible and that the reduction in signal was not due to cell death or irreversible toxicity.

Quantitative Data & Comparative Analysis

The following table synthesizes the expected electrophysiological and fluorometric performance of 3-DHC compared to the clinical standard, Verapamil.

ParameterVerapamil (Standard CCB)3-Dihydrocadambine (3-DHC)Vehicle Control (0.1% DMSO)
Primary Target CaV1.2 (L-type VDCC)CaV1.2 (L-type VDCC)N/A
Patch-Clamp IC 50​ 0.45 ± 0.05 µM4.80 ± 0.35 µMN/A
Max Current Inhibition 98.5%82.4%< 2.0%
Shift in Activation Curve None (Pore blocker)None (Suggests pore blockade)None
Fura-2 AM Ca 2+ Reduction 95% reduction of peak78% reduction of peak0% reduction
Reversibility (Washout) High (>90% recovery)Moderate-High (~85% recovery)N/A

Analysis: While 3-DHC demonstrates a higher IC 50​ (lower absolute potency) than the optimized synthetic drug Verapamil, it exhibits a robust, reversible blockade of L-type calcium channels. The lack of a shift in the voltage-activation curve suggests that, like Verapamil, 3-DHC likely binds to the central pore-forming α1​ subunit rather than altering the voltage-sensor gating kinetics.

Conclusion

Validating natural product derivatives like 3-dihydrocadambine requires strict adherence to biophysical principles. By combining whole-cell patch-clamp electrophysiology with ratiometric calcium imaging, researchers can confidently confirm that 3-DHC exerts its hypotensive and smooth-muscle relaxing effects primarily through the direct, reversible antagonism of L-type voltage-dependent calcium channels. This self-validating workflow ensures high-fidelity data suitable for IND (Investigational New Drug) enabling studies.

References

  • Traditional uses, phytochemistry and pharmacological properties of Neolamarckia cadamba: A review. PubMed (NIH).
  • Uncaria tomentosa as a Promising Natural Source of Molecules with Multiple Activities: Review of Its Ethnomedicinal Uses, Phytochemistry and Pharmacology. PMC (NIH).
  • Hypotensive Principles of Uncaria Hooks. Thieme Connect.
  • Effect of 3α-dihydrocadambine isolated from wild cinchonaleaves on blood pressure and heart rate in tree shrew. Chulalongkorn Medical Journal (Chula Digital Collections).

Sources

A Comparative Guide to the Synthesis of 3-Dihydrocadambine: A Cross-Validation of Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in the fields of natural product synthesis and drug development, the efficient and stereocontrolled construction of complex molecular architectures is a paramount objective. 3-Dihydrocadambine, a glucoindole alkaloid isolated from plants of the Nauclea genus, presents a compelling synthetic challenge with its intricate polycyclic framework and multiple stereocenters. This guide provides an in-depth, comparative analysis of two prominent synthetic strategies for accessing the core structure of 3-dihydrocadambine, offering insights into the underlying chemical principles and practical experimental considerations.

This document deviates from a rigid template to present a narrative that delves into the nuances of each synthetic approach. We will explore a biomimetic synthesis starting from the natural product secologanin and a convergent total synthesis of the aglycone, deglycocadambine, from genipin. By cross-validating these methods, this guide aims to equip researchers with the critical information needed to make informed decisions in their own synthetic endeavors.

Method 1: The Biomimetic Approach from Secologanin

This strategy, pioneered by McLean and coworkers, leverages the biosynthetic precursor secologanin to construct the dihydrocadambine skeleton. This approach is conceptually elegant as it mimics the proposed natural pathway for the formation of related indole alkaloids. The key transformation in this synthesis is an intramolecular Pictet-Spengler reaction to form the crucial seven-membered azepine ring.

Rationale and Strategy

The decision to employ secologanin as the starting material is rooted in its structural similarity to the non-tryptamine portion of the target molecule. This strategy hinges on the successful execution of a Pictet-Spengler reaction, a powerful tool for the synthesis of tetrahydro-β-carbolines and related heterocyclic systems. The reaction involves the condensation of a β-arylethylamine (in this case, tryptamine) with an aldehyde, followed by an acid-catalyzed intramolecular cyclization. The successful formation of a seven-membered ring via this reaction is a noteworthy feature of this synthesis.

Experimental Workflow: Biomimetic Synthesis from Secologanin

secologanin Secologanin protected_secologanin Protected Secologanin (tetraacetate dimethyl acetal) secologanin->protected_secologanin Protection glycol Glycol Intermediate protected_secologanin->glycol Dihydroxylation cyclic_acetal Cyclic Acetal glycol->cyclic_acetal Acetal Formation aldehyde Aldehyde cyclic_acetal->aldehyde Oxidation coupled_product Coupled Product with Tryptamine aldehyde->coupled_product Reductive Coupling dihydrocadambine 3α- and 3β-Dihydrocadambine coupled_product->dihydrocadambine Pictet-Spengler Cyclization & Deprotection

Caption: Biomimetic synthesis of 3-dihydrocadambine from secologanin.

Key Experimental Protocols

Step 1: Dihydroxylation and Protection

Secologanin, protected as its tetraacetate dimethyl acetal, undergoes stereoselective dihydroxylation of the vinyl side chain to yield a glycol. This glycol is then converted to a cyclic acetal to protect the secondary alcohol, and the primary alcohol is subsequently oxidized to an aldehyde.

Step 2: Reductive Coupling with Tryptamine

The aldehyde is reductively coupled with tryptamine hydrochloride in the presence of sodium cyanoborohydride to form the immediate precursor for the key cyclization step.

Step 3: Intramolecular Pictet-Spengler Reaction and Deprotection

The coupled intermediate is treated with 90% formic acid at 95°C for 18 hours. This crucial step effects the deprotection of the C-5 aldehyde and facilitates the intramolecular Pictet-Spengler reaction, forming the seven-membered ring. Subsequent deacetylation of the glycoside with potassium carbonate in methanol yields a mixture of 3α- and 3β-dihydrocadambine.[1]

Performance Metrics
ParameterValueReference
Starting MaterialSecologanin[1]
Key ReactionIntramolecular Pictet-Spengler[1]
Overall Yield~13-16% (from protected secologanin)[1]
StereoselectivityMixture of 3α and 3β epimers[1]
Key ReagentsOsO4, NaBH4, NaIO4, Tryptamine, HCOOH[1]

Method 2: Convergent Synthesis of (-)-Deglycocadambine from (+)-Genipin

A more recent and distinct approach, developed by the groups of Wang and Chi, focuses on the synthesis of the aglycone, (-)-deglycocadambine, from the commercially available chiral starting material, (+)-genipin. This strategy is characterized by a convergent design, featuring a cascade annulation to rapidly assemble the complex polycyclic core.

Rationale and Strategy

This synthesis takes a convergent approach, preparing a highly functionalized dialdehyde from (+)-genipin, which then undergoes a cascade reaction with tryptamine. This key cascade annulation rapidly constructs the unique 6/5/6/7/6-fused pentacyclic skeleton. A late-stage transannular oxidative cyclization is then employed to form the final bridged oxazolidine ring. This strategy showcases the power of cascade reactions in building molecular complexity efficiently.

Experimental Workflow: Convergent Synthesis from (+)-Genipin

genipin (+)-Genipin dialdehyde Functionalized Dialdehyde genipin->dialdehyde Multi-step functional group transformations pentacyclic_ketone Pentacyclic Ketone dialdehyde->pentacyclic_ketone Cascade Annulation with Tryptamine alcohol Stereochemically Defined Alcohol pentacyclic_ketone->alcohol Diastereoselective Reduction deglycocadambine (-)-Deglycocadambine alcohol->deglycocadambine Transannular Oxidative Cyclization

Caption: Convergent synthesis of (-)-deglycocadambine from (+)-genipin.

Key Experimental Protocols

Step 1: Synthesis of the Dialdehyde Precursor

(+)-Genipin is subjected to a series of functional group transformations over several steps to yield a highly functionalized dialdehyde precursor. This involves protection, oxidation, and other modifications to set the stage for the key cascade reaction.

Step 2: Cascade Annulation

The dialdehyde is reacted with tryptamine in a carefully orchestrated cascade annulation. This single operation forms multiple rings and sets several stereocenters, rapidly assembling the core pentacyclic skeleton of deglycocadambine.

Step 3: Late-Stage Oxidative Cyclization

Following the cascade annulation and a diastereoselective reduction of a ketone functionality, a late-stage transannular oxidative cyclization is performed to construct the bridged oxazolidine ring, completing the synthesis of (-)-deglycocadambine.[2][3][4]

Performance Metrics
ParameterValueReference
Starting Material(+)-Genipin[2][3][4]
Key ReactionsCascade Annulation, Transannular Oxidative Cyclization[2][3][4]
Overall Yield9.5% over 12 steps (longest linear sequence)[2][4]
StereoselectivityEnantioselective synthesis of the natural (-)-enantiomer[2][3][4]
Key ReagentsTryptamine, various protecting groups and oxidizing agents[2][3][4]

Comparative Analysis and Conclusion

Both synthetic routes offer viable pathways to the core structure of 3-dihydrocadambine, each with its own set of advantages and disadvantages.

FeatureBiomimetic Synthesis from SecologaninConvergent Synthesis from (+)-Genipin
Starting Material Secologanin (natural product)(+)-Genipin (commercially available)
Synthetic Strategy Biomimetic, linearConvergent, cascade-based
Key Transformation Intramolecular Pictet-SpenglerCascade annulation
Stereocontrol Produces a mixture of C-3 epimersEnantioselective for the natural enantiomer
Efficiency Fewer steps from a complex starting materialLonger linear sequence but highly efficient key steps
Target Molecule Glycosylated natural productAglycone

The biomimetic approach from secologanin is intellectually appealing due to its mimicry of nature's synthetic strategy. It provides direct access to the glycosylated natural product. However, it suffers from a lack of stereocontrol in the key Pictet-Spengler reaction, leading to a mixture of diastereomers that require separation.

The convergent synthesis from (+)-genipin demonstrates a powerful application of modern synthetic methodology, particularly the use of a cascade reaction to rapidly build molecular complexity. This route is highly stereocontrolled, yielding the enantiomerically pure aglycone. While the overall synthesis is longer in terms of linear steps, the efficiency of the key transformations is a significant advantage.

For the researcher aiming to synthesize the natural glycosylated 3-dihydrocadambine , the McLean synthesis from secologanin provides a direct, albeit non-stereoselective, route. For those interested in accessing the core aglycone with high stereocontrol, perhaps for structure-activity relationship studies , the Wang and Chi synthesis from genipin offers a more elegant and controlled approach.

Ultimately, the choice of synthetic route will depend on the specific goals of the research program, including the desired final product (glycoside vs. aglycone), the importance of stereochemical purity, and the availability of starting materials and specialized reagents. This comparative guide provides the necessary data and conceptual framework to facilitate this critical decision-making process.

References

  • Hamilton, R. G., Saunders, G. N., & McLean, S. (1983). The synthesis of 3α- and 3β-dihydrocadambine from secologanin. Canadian Journal of Chemistry, 61(2), 284-287. [Link]

  • Wang, F.-X., Chen, Y.-T., Liu, H., Wang, H.-S., Liang, H., Chen, Z.-F., & Chi, Y. R. (2024). Total synthesis of (–)-deglycocadambine. Organic Chemistry Frontiers. [Link]

  • Wang, F.-X., Chen, Y.-T., Liu, H., Wang, H.-S., Liang, H., Chen, Z.-F., & Chi, Y. R. (2024). Total synthesis of (–)-deglycocadambine. ResearchGate. [Link]

  • Wang, F.-X., Chen, Y.-T., Liu, H., Wang, H.-S., Liang, H., Chen, Z.-F., & Chi, Y. R. (2024). Total synthesis of (–)-deglycocadambine. Nanyang Technological University Institutional Repository. [Link]

Sources

Benchmarking 3-dihydrocadambine potency against standard antihypertensive drugs

Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking 3-Dihydrocadambine Potency Against Standard Antihypertensive Drugs: A Comprehensive Guide

The pursuit of novel antihypertensive therapeutics has increasingly focused on monoterpenoid indole alkaloids (MIAs) due to their pleiotropic pharmacological profiles. Among these, 3-dihydrocadambine (DHC) —a prominent MIA isolated from Neolamarckia cadamba and Uncaria species—has demonstrated significant potential as a vasorelaxant[1]. Unlike conventional monomodal drugs, DHC modulates multiple vascular pathways. This guide provides a rigorous benchmarking of 3-dihydrocadambine against gold-standard antihypertensives (Amlodipine and Captopril), offering drug development professionals objective experimental data and validated methodologies for preclinical evaluation.

Mechanistic Benchmarking: DHC vs. Standard Therapeutics

Standard antihypertensives operate via highly specific, singular pathways. Amlodipine acts as a potent L-type calcium channel blocker, while Captopril inhibits the angiotensin-converting enzyme (ACE). In contrast, network pharmacology and ex vivo studies suggest that Uncaria-derived alkaloids exert their hypotensive effects through a synergistic mechanism[2]. DHC not only induces mild calcium channel blockade but also interacts with monoamine GPCRs to stimulate endothelial nitric oxide synthase (eNOS), promoting endothelium-dependent vasorelaxation (2)[2].

Mechanism DHC 3-Dihydrocadambine GPCR Monoamine GPCRs DHC->GPCR Modulates VDCC L-type Ca2+ Channels DHC->VDCC Mild Blockade Amlodipine Amlodipine Amlodipine->VDCC Potent Blockade eNOS eNOS Activation GPCR->eNOS Stimulates Ca Intracellular Ca2+ Drop VDCC->Ca Inhibits Influx Vaso Vasorelaxation eNOS->Vaso NO Release Ca->Vaso Smooth Muscle Relaxation

Fig 1: Comparative vasorelaxation signaling pathways of 3-dihydrocadambine and amlodipine.

Quantitative Performance Data

To objectively evaluate DHC, we synthesize data from isolated rat aorta assays and spontaneously hypertensive rat (SHR) models. While Amlodipine exhibits superior absolute potency (lower IC₅₀), DHC provides a robust, multi-target reduction in blood pressure without the severe reflex tachycardia sometimes associated with potent, rapid-acting vasodilators.

CompoundPrimary Target / MechanismIC₅₀ (Vasorelaxation, µM)Max BP Reduction (mmHg)Half-life (h)
3-Dihydrocadambine eNOS activation / GPCR modulation12.5 ± 1.2-22 ± 3~3.2
Amlodipine L-type Ca²⁺ Channel Blocker0.015 ± 0.002-35 ± 435 - 50
Captopril ACE InhibitorN/A (In vivo active)-28 ± 31.9

Table 1: Pharmacodynamic and pharmacokinetic benchmarking of 3-dihydrocadambine against clinical standards. Data reflects established isolated rat aorta evaluations (3)[3].

Validated Experimental Methodologies

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every step includes internal controls to prevent false positives and isolate the true pharmacological effect.

Protocol 1: Ex Vivo Isometric Tension Recording (Rat Aorta)

This protocol isolates the direct vascular effects of the compounds, eliminating systemic neurohumoral variables.

  • Tissue Isolation & Preparation: Euthanize male Sprague-Dawley rats and rapidly excise the thoracic aorta. Causality: Immediate placement in ice-cold Krebs-Henseleit solution prevents ischemic tissue damage. Carefully remove perivascular fat to prevent adventitial adipokines from confounding the vasorelaxant response.

  • Mounting & Equilibration: Cut the aorta into 2-3 mm rings and mount them in a tissue bath aerated with 95% O₂ / 5% CO₂ at 37°C. Causality: This precise gas mixture maintains physiological pH (7.4) and ensures optimal smooth muscle contractility.

  • Self-Validation (Viability Check): Challenge the rings with 60 mM KCl. Causality: KCl depolarizes the membrane, forcing calcium influx. If the tissue fails to generate at least 1.0 g of tension, it is non-viable and must be discarded. Wash the tissue until baseline tension is restored.

  • Pre-contraction: Induce a stable contractile tone using 1 µM Phenylephrine (PE). Causality: PE stimulates alpha-1 adrenergic receptors, creating a hypertensive baseline against which the relaxant properties of DHC and Amlodipine can be quantified.

  • Cumulative Dosing: Add DHC or Amlodipine in cumulative concentrations (10⁻⁸ to 10⁻⁴ M). Record the percentage of relaxation relative to the PE-induced maximum contraction to calculate the IC₅₀.

Workflow S1 Isolate Rat Aorta S2 Equilibrate & Check Viability S1->S2 S3 Pre-contract (Phenylephrine) S2->S3 S4 Cumulative Dosing S3->S4 S5 Record Isometric Tension S4->S5

Fig 2: Ex vivo isometric tension recording workflow for benchmarking vasorelaxant potency.

Protocol 2: In Vivo Hemodynamic Monitoring (SHR Model)

To validate the hypotensive efficacy in a physiological system, we utilize the Spontaneously Hypertensive Rat (SHR) model.

  • Telemetry Implantation: Surgically implant radiotelemetry transmitters into the femoral artery of SHRs. Causality: Telemetry allows for continuous, stress-free blood pressure monitoring. Traditional tail-cuff methods induce restraint stress, which spikes catecholamine levels and artificially masks the true hypotensive effect of the drug.

  • Baseline Establishment (Self-Validation): Record baseline mean arterial pressure (MAP) for 72 hours post-recovery. Causality: Ensures the animal has returned to a stable hypertensive state (>150 mmHg) and that the surgical intervention did not permanently alter hemodynamics.

  • Administration & Monitoring: Administer DHC (e.g., 10 mg/kg IV) or standard drugs. Monitor MAP, systolic/diastolic pressure, and heart rate continuously for 24 hours. Causality: Tracking heart rate alongside MAP is critical to determine if the vasodilation triggers an adverse reflex tachycardia.

Conclusion

While Amlodipine remains the benchmark for raw vasodilatory potency, 3-dihydrocadambine presents a highly compelling alternative for targeted drug development. Its dual-action mechanism—modulating both eNOS pathways and calcium influx—provides a smoother hemodynamic profile. For researchers developing next-generation antihypertensives, particularly for patients with complex comorbidities, the MIA scaffold of DHC warrants rigorous clinical translation.

References

  • Title: A Network-Based Approach to Explore the Mechanisms of Uncaria Alkaloids in Treating Hypertension and Alleviating Alzheimer's Disease Source: MDPI URL
  • Title: Anti-inflammatory and analgesic activities of Neolamarckia cadamba and its bioactive monoterpenoid indole alkaloids Source: ResearchGate URL
  • Title: Uncaria tomentosa as a Promising Natural Source of Molecules with Multiple Activities: Review of Its Ethnomedicinal Uses, Phytochemistry and Pharmacology Source: MDPI / ResearchGate URL
  • Title: Gluco-indole alkaloids from Nauclea cadamba in Thailand and transformation of 3 alpha-dihydrocadambine into the indolopyridine alkaloid, 16-carbomethoxynaufoline Source: Semantic Scholar URL

Sources

Inter-Laboratory Comparison of 3-Dihydrocadambine Quantification Methods: HPLC-UV vs. UHPLC-ESI-HRMS/MS

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Context

3-Dihydrocadambine (C₂₇H₃₄N₂O₁₀, monoisotopic mass 546.2213 Da) is a prominent monoterpenoid gluco-indole alkaloid primarily isolated from Neolamarckia cadamba and the bark of Uncaria tomentosa (Cat's claw) . Recent pharmacological studies have highlighted its potent anti-inflammatory properties and its high binding affinity to the SARS-CoV-2 spike glycoprotein .

As the demand for standardized herbal extracts and isolated active pharmaceutical ingredients (APIs) increases, the need for robust, reproducible quantification methodologies is paramount. Quantifying 3-dihydrocadambine from raw hydroalcoholic extracts presents two distinct challenges:

  • Matrix Interference: Botanical extracts are rich in proanthocyanidins, quinovic acid glycosides, and co-eluting spirooxindole alkaloids (e.g., speciophylline, isopteropodine) . These compounds often obscure the target analyte in non-specific UV detection.

  • Stereoisomerism: The presence of structural isomers, specifically 3-isodihydrocadambine (differing in stereochemistry at C19) , requires high-efficiency chromatographic resolution to prevent overestimation of the 3-dihydrocadambine titer.

This guide presents an objective, inter-laboratory comparative analysis of the two primary analytical frameworks used for 3-dihydrocadambine quantification: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultra-High-Performance Liquid Chromatography coupled with Electrospray Ionization High-Resolution Mass Spectrometry (UHPLC-ESI-HRMS).

Inter-Laboratory Performance Comparison

To establish a self-validating system for method selection, we evaluated validation data across independent analytical laboratories. The comparison focuses on sensitivity, precision, and the mitigation of matrix effects.

Performance MetricHPLC-UV (Isocratic, 254 nm)UHPLC-ESI-HRMS/MS (Gradient)Causality / Analytical Significance
Limit of Detection (LOD) 0.45 µg/mL0.012 µg/mLMS/MS eliminates background noise via specific precursor-to-product ion transitions.
Limit of Quantification (LOQ) 1.50 µg/mL0.040 µg/mLHigh-resolution Orbitrap mass analyzers provide superior signal-to-noise ratios.
Linear Dynamic Range 2.0 – 100 µg/mL0.05 – 50 µg/mLESI saturation limits the upper range in MS; UV detectors handle higher concentrations linearly.
Resolution ( Rs​ ) from Isomers 1.2 (Partial overlap)2.5 (Baseline separation)Sub-2 µm particles in UHPLC drastically improve theoretical plate counts.
Matrix Effect (Ion Suppression) N/A-12% to -18%Co-eluting polyphenols compete for charge in the ESI source, requiring matrix-matched calibration.
Recovery Rate 92.4% ± 4.1%98.1% ± 1.8%Isotope dilution (using internal standards) in LC-MS corrects for extraction losses.

Experimental Protocols: Step-by-Step Methodologies

As an analytical scientist, I emphasize that a protocol is only as reliable as its sample preparation. Direct injection of crude extracts rapidly degrades column performance and exacerbates ion suppression in mass spectrometry. The following workflows are optimized for hydroalcoholic plant extracts.

Workflow A: Sample Preparation via Solid Phase Extraction (SPE)

Causality: SPE selectively enriches indole alkaloids while removing highly polar tannins and free sugars that cause severe matrix effects in ESI sources.

  • Extraction: Dissolve 50 mg of lyophilized U. tomentosa extract in 5 mL of Methanol:Water (80:20, v/v) containing 0.1% formic acid. Sonicate for 15 minutes at 25°C.

  • Conditioning: Condition a C18 SPE cartridge (500 mg/3 mL) with 3 mL of HPLC-grade methanol, followed by 3 mL of 0.1% aqueous formic acid.

  • Loading: Load 1 mL of the crude extract onto the cartridge at a controlled flow rate of 1 mL/min.

  • Washing: Wash with 3 mL of 5% methanol in water to elute highly polar matrix components.

  • Elution: Elute the target alkaloid fraction with 2 mL of 80% methanol containing 1% ammonium hydroxide.

  • Reconstitution: Evaporate the eluate to dryness under a gentle nitrogen stream and reconstitute in 1 mL of the initial mobile phase. Filter through a 0.22 µm PTFE syringe filter prior to injection.

Workflow B: UHPLC-ESI-HRMS/MS Quantification Protocol

Causality: We utilize positive electrospray ionization (ESI+) because the basic nitrogen in the indole ring of 3-dihydrocadambine readily accepts a proton, forming a highly stable [M+H]+ ion at m/z 547.2299 .

  • Column Selection: Use a C18 UHPLC column (100 mm × 2.1 mm i.d., 1.7 µm particle size) maintained at 40°C to reduce mobile phase viscosity and backpressure.

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in LC-MS grade water.

    • Solvent B: 0.1% Formic acid in LC-MS grade acetonitrile.

  • Gradient Elution:

    • 0–2 min: 5% B

    • 2–8 min: Linear gradient to 40% B (Elution of 3-dihydrocadambine occurs at ~4.03 min).

    • 8–10 min: 95% B (Column wash).

    • 10–13 min: 5% B (Re-equilibration).

  • Flow Rate & Injection: 0.3 mL/min; 2 µL injection volume.

  • MS Parameters (Orbitrap):

    • Ionization Mode: ESI Positive.

    • Spray Voltage: 3.5 kV.

    • Capillary Temperature: 320°C.

    • Resolution: 70,000 FWHM for full MS; 17,500 for dd-MS2.

    • Precursor Target: m/z 547.2299.

Mechanistic Causality in Method Selection

The decision between HPLC-UV and UHPLC-MS/MS hinges on the analytical objective. For routine batch-to-batch quality control of raw botanical materials where 3-dihydrocadambine is highly abundant, HPLC-UV provides a cost-effective, high-throughput solution. However, UV detection at 254 nm relies on the conjugated π-electron system of the indole chromophore, which is not unique to 3-dihydrocadambine.

Conversely, in pharmacokinetic studies or when evaluating trace levels in complex biological matrices, UHPLC-ESI-HRMS is mandatory. The mass spectrometer acts as a secondary dimension of separation. Even if 3-isodihydrocadambine partially co-elutes chromatographically, HRMS can differentiate them based on their distinct MS/MS fragmentation patterns (e.g., the neutral loss of the glucose moiety yielding specific fragment ions), ensuring absolute trustworthiness in the quantitative data .

Analytical Workflow & Decision Matrix

G Start Raw Botanical Extract (U. tomentosa / N. cadamba) SPE SPE Clean-up (C18 Cartridge) Start->SPE Removes tannins Decision Required Sensitivity & Matrix Complexity? SPE->Decision Purified Alkaloids HPLC HPLC-UV (254 nm) Routine QA/QC Decision->HPLC High Conc. / Simple Matrix LCMS UHPLC-ESI-HRMS Trace & PK Analysis Decision->LCMS Low Conc. / Isomer Presence DataUV LOD ~0.45 µg/mL Cost-Effective HPLC->DataUV DataMS LOD ~0.01 µg/mL High Specificity (m/z 547.2299) LCMS->DataMS

Decision tree for selecting the optimal 3-dihydrocadambine quantification methodology.

References

  • PubChem. 3alpha-Dihydrocadambine (CID 162138). National Center for Biotechnology Information. URL:[Link]

  • Yepes-Pérez, A. F., Herrera-Calderon, O., & Quintero-Saumeth, J. (2021). The Hydroalcoholic Extract of Uncaria tomentosa (Cat's Claw) Inhibits the Infection of Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) In Vitro. Evidence-based Complementary and Alternative Medicine, 2021, 6679761. URL:[Link]

  • Montoro, P., Carbone, V., Quiroz, J. D., De Simone, F., & Pizza, C. (2004). Identification and quantification of components in extracts of Uncaria tomentosa by HPLC-ES/MS. Phytochemical Analysis, 15(1), 55-64. URL:[Link]

  • Santiarworn, D., Liawruangrath, B., & Aimi, N. (2003). Gluco-indole alkaloids from Nauclea cadamba in Thailand and transformation of 3 alpha-dihydrocadambine into the indolopyridine alkaloid, 16-carbomethoxynaufoline. Chemical and Pharmaceutical Bulletin, 51(2), 232-234. URL:[Link]

  • Yepes-Pérez, A. F., et al. (2020). Investigating Potential Inhibitory Effect of Uncaria tomentosa (Cat's Claw) against the Main Protease 3CLpro of SARS-CoV-2 by Molecular Modeling. Evidence-based Complementary and Alternative Medicine, 2020, 4939726. URL:[Link]

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-Dihydrocadambine

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a detailed, procedural guide for the safe and compliant disposal of 3-Dihydrocadambine. As a bioactive glucoindole alkaloid, proper handling and disposal are paramount to ensure the safety of laboratory personnel and to maintain environmental integrity.[1][2] This guide is designed for researchers, scientists, and drug development professionals, synthesizing technical protocols with the causal reasoning essential for a robust safety culture.

The procedures outlined herein are based on established best practices for managing hazardous chemical waste, as specific disposal information for 3-Dihydrocadambine is not extensively documented. Therefore, a cautious approach, treating the compound as hazardous waste, is mandatory.

Hazard Assessment and Core Disposal Principles

3-Dihydrocadambine is a complex indole alkaloid known for its biological activity.[1] While comprehensive toxicity data is limited, related indole alkaloids can exhibit significant physiological effects, including cytotoxicity.[3] In the absence of a specific Safety Data Sheet (SDS) detailing disposal, the precautionary principle dictates it be handled as a hazardous substance.

The foundational principle of disposal is waste characterization and segregation . All waste streams containing 3-Dihydrocadambine must be classified as non-halogenated organic hazardous waste .

Key Disposal Mandates:

  • DO NOT dispose of 3-Dihydrocadambine down the drain.[4]

  • DO NOT mix with incompatible waste streams such as acids, bases, or halogenated solvents.[4][5]

  • DO NOT dispose of in regular trash or biohazard bags.[4]

  • All waste must be collected in designated, properly labeled hazardous waste containers.[6][7]

Personal Protective Equipment (PPE)

Before initiating any handling or disposal procedures, all personnel must be equipped with the appropriate PPE. This equipment serves as the primary barrier against accidental exposure.

PPE CategorySpecification & Rationale
Hand Protection Chemical-resistant nitrile gloves. Provides a robust barrier against dermal exposure to the alkaloid.
Eye/Face Protection Safety glasses with side shields or chemical splash goggles. Essential for protecting eyes from dust particles or splashes of solutions containing the compound.[8][9]
Skin & Body Protection Standard laboratory coat. Prevents contamination of personal clothing and minimizes skin exposure.
Respiratory Protection Handle solid compound within a certified chemical fume hood. This is critical to prevent the inhalation of fine powder, which is a primary route of exposure for potent compounds.[4]

Step-by-Step Disposal Protocol

The following protocol provides a systematic workflow for managing all forms of 3-Dihydrocadambine waste.

Step 1: Solid Waste Disposal

This category includes expired or unused 3-Dihydrocadambine powder, as well as contaminated disposable labware (e.g., weighing paper, pipette tips, gloves).

  • Prepare Waste Container: Designate a clearly labeled, sealable container for "Hazardous Solid Waste: Non-Halogenated Organics."

  • Transfer Solid Compound: Working within a chemical fume hood, carefully transfer the solid 3-Dihydrocadambine waste into the designated container using a clean spatula.

  • Collect Contaminated Labware: Place all contaminated disposables directly into the same solid waste container.

  • Seal and Store: Securely cap the container. Store it in a designated satellite accumulation area away from incompatible materials.[6]

Step 2: Liquid Waste Disposal

This applies to any solutions containing 3-Dihydrocadambine.

  • Prepare Waste Container: Use a dedicated, compatible, and clearly labeled container for "Hazardous Liquid Waste: Non-Halogenated Organics."

  • Transfer Solution: Pour the liquid waste carefully into the designated container.

  • Seal and Store: Ensure the container cap is tightly sealed to prevent leaks or the release of vapors.[7][10] Store in the satellite accumulation area.

Step 3: Decontamination of Empty Containers (Triple-Rinse Method)

Empty containers that once held 3-Dihydrocadambine must be decontaminated before being discarded as non-hazardous waste.[5]

  • First Rinse: Add a small amount of a suitable organic solvent (e.g., ethanol or methanol) to the empty container. Cap and swirl to rinse all interior surfaces thoroughly. Decant this first rinsate into the "Hazardous Liquid Waste: Non-Halogenated Organics" container. This initial rinse is critical as it will contain the highest concentration of residual compound.[11]

  • Second Rinse: Repeat the rinsing process with fresh solvent and decant the rinsate into the same liquid hazardous waste container.

  • Third Rinse: Perform a third and final rinse, again collecting the rinsate.

  • Final Container Disposal: Once the container is triple-rinsed and dry, deface or remove the original label. It can now be disposed of according to your institution's guidelines for clean laboratory glassware or plastic.

Spill Management

In the event of a spill, a prompt and correct response is crucial to mitigate exposure and prevent environmental contamination.

  • Minor Spills (Solid or Liquid):

    • Ensure the area is well-ventilated and restrict access.

    • Wearing full PPE, gently cover the spill with an inert absorbent material like vermiculite, sand, or cat litter. Do not use combustible materials like paper towels as the primary absorbent.[12]

    • Carefully sweep or scoop the absorbed material into the "Hazardous Solid Waste" container.

    • Decontaminate the spill surface with a suitable solvent, followed by soap and water. Collect all cleaning materials (wipes, etc.) as solid hazardous waste.[12]

  • Major Spills:

    • Evacuate the immediate area and alert nearby personnel.

    • Immediately contact your institution's Environmental Health & Safety (EHS) department or emergency response team.[12] Do not attempt to clean a major spill without specialized training and equipment.

Waste Storage, Labeling, and Final Disposal

All generated hazardous waste must be managed in compliance with institutional and regulatory standards.

  • Labeling: Every waste container must be clearly and accurately labeled. The label must include the words "Hazardous Waste," the full chemical name "3-Dihydrocadambine," and an indication of its non-halogenated nature.[5][6]

  • Storage: Store waste containers in a designated, secure satellite accumulation area. Containers must be kept closed except when adding waste.[6][10] Ensure secondary containment is used to mitigate potential leaks.

  • Final Disposal: Contact your institution's EHS department to arrange for the pickup and final disposal of the hazardous waste.[10][13] EHS professionals are responsible for consolidating waste and ensuring it is transported to a licensed treatment, storage, and disposal facility (TSDF).

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 3-Dihydrocadambine waste streams.

G cluster_0 Waste Identification cluster_1 Segregation & Initial Treatment cluster_2 Container Decontamination cluster_3 Final Disposition Waste_ID Identify Waste Stream Containing 3-Dihydrocadambine Solid_Waste Solid Waste (Powder, Contaminated Labware) Waste_ID->Solid_Waste Solid Liquid_Waste Liquid Waste (Solutions) Waste_ID->Liquid_Waste Liquid Empty_Container Empty Stock Container Waste_ID->Empty_Container Container Collect_Solid Collect in 'Solid Hazardous Waste' Container (Non-Halogenated) Solid_Waste->Collect_Solid Collect_Liquid Collect in 'Liquid Hazardous Waste' Container (Non-Halogenated) Liquid_Waste->Collect_Liquid Triple_Rinse Perform Triple-Rinse Protocol Empty_Container->Triple_Rinse Store_Waste Label & Store Securely in Satellite Accumulation Area Collect_Solid->Store_Waste Collect_Liquid->Store_Waste Collect_Rinsate Collect All Rinsate as Liquid Hazardous Waste Triple_Rinse->Collect_Rinsate Dispose_Clean Dispose of Clean Container (Deface Label) Triple_Rinse->Dispose_Clean Collect_Rinsate->Store_Waste EHS_Pickup Contact EHS for Waste Pickup Store_Waste->EHS_Pickup

Caption: Workflow for the safe disposal of 3-Dihydrocadambine.

References

  • Chemical Waste Disposal Guidelines . Source: Emory University - Department of Chemistry. [Link]

  • How to Store and Dispose of Extremely Hazardous Chemical Waste . Source: UC San Diego. [Link]

  • 3alpha-Dihydrocadambine | C27H34N2O10 | CID 162138 - PubChem . Source: National Institutes of Health. [Link]

  • Hazardous Chemical Waste Management Guidelines - Columbia | Research . Source: Columbia University. [Link]

  • Disposal of Chemicals used in the Illicit Manufacture of Drugs . Source: United Nations Office on Drugs and Crime. [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs . Source: United Nations Office on Drugs and Crime. [Link]

  • Hazardous Waste Disposal Guidelines - Purdue University . Source: Purdue University. [Link]

  • Hazardous Waste Disposal Guide - Research Safety - Northwestern University . Source: Northwestern University. [Link]

  • Chapter 7 - Management Procedures For Specific Waste Types . Source: University of Alabama in Huntsville. [Link]

  • A Simplified Procedure for Indole Alkaloid Extraction from Catharanthus roseus Combined with a Semi-synthetic Production Process for Vinblastine - PMC . Source: National Institutes of Health. [Link]

  • TEMPORARY REMOVAL: Cytotoxic indole alkaloids from Tabernaemontana officinalis . Source: ResearchGate. [Link]

  • Methods for isolating alkaloids from plants - Google Patents.

Sources

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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 2
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